Technical Documentation Center

3-Bromo-6-chloropyrazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-6-chloropyrazine-2-carboxylic acid
  • CAS: 1260773-60-1

Core Science & Biosynthesis

Foundational

3-Bromo-6-chloropyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3-Bromo-6-chloropyrazine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery Abstract and Core Concepts 3-Bromo-6-chloropyrazine-2-carboxylic acid is a halogen-subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-6-chloropyrazine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract and Core Concepts

3-Bromo-6-chloropyrazine-2-carboxylic acid is a halogen-substituted heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. The pyrazine core is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active agents, including those with antimycobacterial, anticancer, and antiviral properties.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this versatile building block. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on an electron-deficient pyrazine ring offers a rich platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical candidates.[2]

Physicochemical and Computed Properties

The fundamental properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid are summarized below. These attributes are critical for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValueSource
IUPAC Name 3-Bromo-6-chloropyrazine-2-carboxylic acid-
CAS Number 1260773-60-1[3]
Molecular Formula C₅H₂BrClN₂O₂Calculated
Molecular Weight 251.46 g/mol [4] (for methyl ester)
Appearance White to off-white solid (predicted)[5] (for pyridine analog)
pKa 1.92 ± 0.10 (Predicted)[5] (for pyridine analog)
Hydrogen Bond Donors 1[6] (for related compound)
Hydrogen Bond Acceptors 4[6] (for related compound)
Rotatable Bond Count 1[7] (for pyridine analog)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General chemical principles
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended).[1][8]

Synthesis and Purification

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid is not widely detailed in standard literature, but a logical pathway can be constructed based on established pyrazine chemistry. A common strategy involves the sequential halogenation of a pre-functionalized pyrazine core.

Retrosynthetic Analysis and Strategy

The causality behind a plausible synthetic route begins with a readily available starting material, such as 3-aminopyrazine-2-carboxylic acid or its ester. The amino group serves as a versatile handle for introducing a bromine atom via a Sandmeyer-type diazotization-bromination reaction. The chlorine atom can be introduced subsequently, or the starting material may already contain it. The choice to start with an ester can protect the carboxylic acid during certain reaction steps and simplify purification, with a final hydrolysis step to yield the target acid. A patent for a related compound, 2-amino-3-bromo-6-chloropyrazine, outlines a similar process involving chlorination and diazotization-bromination steps starting from a 3-aminopyrazine-2-carboxylate raw material.[9]

Representative Synthetic Protocol

This protocol is a representative example based on established chemical transformations for this class of compounds.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) or concentrated sulfuric acid (catalytic)[10].

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Chlorination of the Pyrazine Ring

  • This step is highly dependent on the desired regioselectivity and can be complex. An alternative is to source a pre-chlorinated starting material. If proceeding, chlorination of the activated pyrazine ring could be attempted using reagents like N-chlorosuccinimide (NCS).

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

  • Dissolve the amino-pyrazine intermediate (e.g., methyl 3-amino-6-chloropyrazine-2-carboxylate) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Stir the reaction at room temperature for several hours.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the resulting methyl 3-bromo-6-chloropyrazine-2-carboxylate[4] in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with 1N HCl to a pH of ~2-3, causing the carboxylic acid product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this exact compound are not publicly available, a profile can be accurately predicted based on the functional groups present.[11][12]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching absorption for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[11] A strong carbonyl (C=O) stretch should appear around 1710-1730 cm⁻¹. The aromatic pyrazine ring will exhibit C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[13]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will be simple, showing two key signals:

    • A singlet for the lone aromatic proton on the pyrazine ring (C5-H), expected in the δ 8.0-9.0 ppm range.

    • A very broad singlet for the acidic carboxylic acid proton, typically far downfield (δ 10-13 ppm), which will disappear upon D₂O exchange.[11]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display five distinct signals:

    • The carboxylic acid carbonyl carbon between δ 160-175 ppm.[11]

    • Four signals for the four unique carbons of the substituted pyrazine ring, with their chemical shifts influenced by the attached halogens and nitrogen atoms.

  • Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4. Prominent fragmentation pathways would include the loss of the carboxyl group (•COOH, 45 u) and potentially the loss of Br• or Cl• radicals.[11]

Chemical Reactivity and Derivatization

The synthetic utility of 3-Bromo-6-chloropyrazine-2-carboxylic acid stems from the differential reactivity of its three functional groups. The electron-deficient nature of the pyrazine ring activates the halogen substituents towards nucleophilic aromatic substitution (SNAr), while the bromine atom is primed for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is generally more susceptible to SNAr than the bromine atom in such electron-poor systems. This allows for selective displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiols) while leaving the bromine atom intact for subsequent transformations. This selective reactivity is a cornerstone of its utility as a building block. Studies on related 3-chloropyrazine-2-carboxamides show that the chlorine is readily displaced by amines.[14]

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This orthogonal reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for extending the molecular scaffold.

Carboxylic Acid Modifications

The carboxylic acid group undergoes standard transformations, including:

  • Esterification : Reaction with an alcohol under acidic conditions.

  • Amide Formation : Activation with reagents like 1,1'-carbonyldiimidazole (CDI)[10] or SOCl₂, followed by reaction with a primary or secondary amine.

  • Reduction : Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄, though this may also affect the halogen substituents.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloropyrazine-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Halogenated Pyrazine Core 3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyrazine Core

3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the unique electronic properties and distinct reactivity of its substituted pyrazine core. The presence of two different halogen atoms (bromine and chlorine) at specific positions, combined with a carboxylic acid group, provides medicinal chemists with a versatile scaffold for molecular elaboration. This guide offers a comprehensive overview of its molecular structure, synthesis, reactivity, and its pivotal role in the development of targeted therapies, particularly in oncology.

Molecular Structure and Spectroscopic Analysis

The molecular structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with a bromine atom at position 3, a chlorine atom at position 6, and a carboxylic acid group at position 2. This arrangement of electron-withdrawing groups significantly influences the electronic distribution within the aromatic ring, impacting its reactivity and spectroscopic properties.

Key Structural Features:

  • CAS Number: 1260773-60-1[1]

  • Molecular Formula: C₅H₂BrClN₂O₂

  • Molecular Weight: 237.44 g/mol

Table 1: Physicochemical Properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid

PropertyValue
CAS Number 1260773-60-1
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Solid
Storage Conditions 2-8°C, stored in inert gas

digraph "3-Bromo-6-chloropyrazine-2-carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; Br [label="Br", pos="2.6,-1.5!"]; Cl [label="Cl", pos="-2.6,1.5!"]; C_COOH [label="C", pos="2.6,1.5!"]; O1_COOH [label="O", pos="3.4,2.3!"]; O2_COOH [label="OH", pos="3.4,0.7!"];

// Define bonds C2 -- N1; C3 -- C2; N4 -- C3; C5 -- N4; C6 -- C5; N1 -- C6; C3 -- Br; C6 -- Cl; C2 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;

// Add lone pair on N1 and N4 (optional, for visual clarity) // N1_lp [label="", shape=point, pos="-0.5, 2.0!"]; // N4_lp [label="", shape=point, pos="-0.5, -2.0!"]; // N1 -- N1_lp [style=invis]; // N4 -- N4_lp [style=invis]; }

Caption: 2D structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Spectroscopic Signature

While a comprehensive, publicly available spectral dataset for 3-Bromo-6-chloropyrazine-2-carboxylic acid is not readily found in the literature, its spectroscopic characteristics can be predicted based on the functional groups present and data from analogous structures.

¹H NMR Spectroscopy: The molecule contains one aromatic proton on the pyrazine ring. Due to the strong electron-withdrawing effects of the two nitrogen atoms, the two halogen substituents, and the carboxylic acid group, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum, likely between 8.5 and 9.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyrazine ring and the carboxylic acid.

  • The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm.

  • The carbon atoms of the pyrazine ring will appear in the aromatic region (approximately 120-160 ppm). The carbons directly bonded to the electronegative nitrogen and halogen atoms (C2, C3, and C6) will be the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

  • A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹. This band may be shifted to a lower wavenumber due to conjugation with the pyrazine ring.

  • C-O stretching and O-H bending vibrations in the fingerprint region (1000-1400 cm⁻¹).

  • Absorptions corresponding to the C-Br and C-Cl stretching vibrations, typically found in the lower frequency region of the spectrum.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[2][3]

Synthesis and Reactivity

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid is a multi-step process that leverages the inherent reactivity of the pyrazine core. A key route involves the transformation of a more readily available starting material, such as a 3-aminopyrazine-2-carboxylate derivative.[1][4]

Synthesis_Pathway A 3-Aminopyrazine-2-carboxylate B 3-Amino-6-chloropyrazine-2-carboxylate A->B Chlorination (e.g., NCS) C Methyl 3-Bromo-6-chloropyrazine-2-carboxylate B->C Diazotization & Bromination (e.g., t-BuONO, CuBr2) D 3-Bromo-6-chloropyrazine-2-carboxylic acid C->D Alkaline Hydrolysis (e.g., LiOH)

Caption: Synthetic pathway to 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative synthesis adapted from methodologies described in the patent literature for related compounds.[1]

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

  • To a solution of a 3-aminopyrazine-2-carboxylate ester (e.g., methyl ester) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting 3-amino-6-chloropyrazine-2-carboxylate by recrystallization or column chromatography.

Step 2: Diazotization and Bromination

  • Dissolve the 3-amino-6-chloropyrazine-2-carboxylate in a suitable solvent like acetonitrile.

  • Add a diazotizing agent, such as tert-butyl nitrite, and a bromine source, such as copper(II) bromide, to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product, methyl 3-bromo-6-chloropyrazine-2-carboxylate, with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

Step 3: Alkaline Hydrolysis

  • Dissolve the crude methyl 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • Add an alkali base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.

  • Monitor the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Reactivity and Mechanistic Insights

The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. The halogen substituents further enhance this electrophilicity. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. Generally, the C-Cl bond is more resistant to nucleophilic substitution than the C-Br bond, which is a better leaving group. This differential reactivity is a cornerstone of its utility in sequential chemical transformations.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 3-position. The chlorine atom, being less reactive in these cross-coupling reactions under standard conditions, often remains intact, providing a handle for subsequent modifications or serving as a key pharmacophoric element in the final molecule.

The carboxylic acid group can be readily converted into other functional groups, such as amides, through standard coupling reactions. This is a common strategy in drug development to introduce diversity and modulate the pharmacokinetic properties of the molecule.[6]

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The unique structural features and reactivity of 3-Bromo-6-chloropyrazine-2-carboxylic acid make it a valuable starting material for the synthesis of a variety of biologically active compounds. Its primary application is as a key intermediate in the development of small molecule inhibitors for various protein targets implicated in diseases like cancer.

SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[6] Hyperactivation of SHP2 is associated with various cancers.[7] Several potent and selective allosteric inhibitors of SHP2 have been developed using pyrazine-based scaffolds.[8][9][10] 3-Bromo-6-chloropyrazine-2-carboxylic acid serves as a crucial starting material for the synthesis of these inhibitors, where the pyrazine core acts as a central scaffold to orient the necessary pharmacophoric groups for binding to the allosteric site of the SHP2 protein.[11]

FGFR Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is another important target in cancer therapy. Aberrant FGFR signaling is a driver in a variety of malignancies. Pyrazine-based compounds have been successfully developed as potent FGFR inhibitors. The versatile substitution pattern of 3-Bromo-6-chloropyrazine-2-carboxylic acid allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of these inhibitors.[12]

Conclusion

3-Bromo-6-chloropyrazine-2-carboxylic acid is a testament to the power of strategic molecular design in modern medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. As our understanding of disease pathways deepens, the demand for such highly functionalized and selectively reactive building blocks will continue to grow. This in-depth guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, empowering them to leverage its unique properties in the quest for novel therapeutics.

References

  • MySkinRecipes. (n.d.). 3-Bromo-6-chloro-5-iodopyrazin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • PubMed Central. (n.d.). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Retrieved from [Link]

  • (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019, January 28). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The Tyrosine phosphatase SHP2 allosteric inhibitors according to the literature. Retrieved from [Link]

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubMed Central. (2024, March 26). Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • YouTube. (2022, November 14). PYRAZINE CHEMISTRY CONCEPTS. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • (n.d.). Chemical shifts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of the 1 H NMR spectra (signals of aromatic protons) of isomeric N-pyridyl-amides 4a, 5 and 6. Retrieved from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Executive Summary The pyrazine core, particularly when polysubstituted with orthogonal halogens, represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antiviral (e.g., Favipira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine core, particularly when polysubstituted with orthogonal halogens, represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antiviral (e.g., Favipiravir analogs) and kinase inhibitor discovery. 3-Bromo-6-chloropyrazine-2-carboxylic acid is a high-value building block because the C3-bromide and C6-chloride offer distinct reactivity profiles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the C2-carboxylic acid provides a handle for amide coupling or heterocycle formation.

This guide details a robust, three-step synthetic pathway designed for research-grade purity (>98%) and reproducibility. Unlike generic protocols, this workflow addresses the specific electronic deficiencies of the pyrazine ring, mitigating common failure modes such as decarboxylation during hydrolysis and regiochemical scrambling during halogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the halogen atoms sequentially, leveraging the directing effects of the amino group before converting it to a halide via a non-aqueous Sandmeyer reaction.

Strategic Disconnections:

  • C2-Carboxyl Integrity: The carboxylic acid is generated in the final step via controlled hydrolysis of the methyl ester to prevent thermal decarboxylation.

  • C3-Bromine Installation: Achieved via diazotization of an amino precursor.[1] Given the electron-poor nature of the pyrazine ring, a non-aqueous diazotization (t-butyl nitrite/CuBr₂) is selected over aqueous NaNO₂/HBr to maximize yield.

  • C6-Chlorine Installation: Electrophilic aromatic substitution (using NCS) on the amino-ester precursor. The amino group at C3 directs the chlorination to the para-position (C6).

Reaction Scheme Visualization

ReactionScheme SM Methyl 3-aminopyrazine-2-carboxylate (Starting Material) Int1 Methyl 3-amino-6-chloropyrazine-2-carboxylate (Intermediate 1) SM->Int1 Step 1: NCS, MeCN Reflux (Regioselective Cl) Int2 Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Intermediate 2) Int1->Int2 Step 2: t-BuONO, CuBr2 MeCN (Sandmeyer) Product 3-Bromo-6-chloropyrazine-2-carboxylic acid (Target) Int2->Product Step 3: LiOH, THF/H2O 0°C (Hydrolysis)

Figure 1: Synthetic pathway transforming the amino-ester scaffold into the di-halogenated acid.

Detailed Synthetic Protocols

Step 1: Regioselective Chlorination

Objective: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate. Mechanism: Electrophilic aromatic substitution. The amino group activates the C6 position (para-relationship).

  • Reagents:

    • Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.05 equiv)

    • Acetonitrile (0.2 M concentration)

  • Protocol:

    • Charge a reaction vessel with Methyl 3-aminopyrazine-2-carboxylate and dry acetonitrile.

    • Add NCS portion-wise at room temperature.

    • Heat the mixture to 80°C and stir for 3–5 hours.

    • Monitor: TLC (Hexane/EtOAc 2:1) should show consumption of the starting material (

      
      ) and appearance of a less polar spot (
      
      
      
      ).
    • Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Recrystallization from MeOH or silica gel chromatography (0-30% EtOAc/Hexanes).

    • Expected Yield: 75–85%.

Step 2: Non-Aqueous Sandmeyer Bromination

Objective: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate. Critical Insight: Aqueous diazotization often fails with electron-deficient heteroaromatics. The use of alkyl nitrites in anhydrous media (Doyle-type conditions) is the "Gold Standard" for this transformation.

  • Reagents:

    • Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 equiv)

    • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

    • Copper(II) Bromide (CuBr₂) (1.2 equiv)

    • Acetonitrile (Anhydrous)

  • Protocol:

    • Safety Note: Perform in a well-ventilated fume hood. Evolution of N₂ gas occurs.

    • Dissolve CuBr₂ and tert-butyl nitrite in anhydrous acetonitrile at 0°C .

    • Add the amine (from Step 1) portion-wise (solid addition) or dropwise (if dissolved in minimal MeCN) over 30 minutes. Maintain temperature < 5°C during addition.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by LC-MS for the mass shift (Cl/Br isotope pattern is distinct: M+ and M+2 peaks will show characteristic relative intensities).

    • Workup: Quench with 1M HCl (cold). Extract with diethyl ether.

    • Purification: Flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 60–70%.

Step 3: Controlled Hydrolysis

Objective: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid. Expertise Note: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation. Hydrolysis must be performed under mild, controlled conditions.

  • Reagents:

    • Methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 equiv)[1]

    • Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

    • Solvent: THF/Water (3:1 ratio)

  • Protocol:

    • Dissolve the ester in THF and cool to 0°C (Ice bath).

    • Add the solution of LiOH in water dropwise.

    • Stir at 0°C to 10°C . Do not heat.

    • Monitor by TLC (Acid will stay at baseline) or HPLC. Reaction is usually complete in 1–2 hours.

    • Workup (Critical):

      • Carefully acidify to pH 3–4 using 1N HCl at 0°C. Do not use concentrated acid to avoid decomposition.

      • Extract immediately with EtOAc or DCM.

      • Dry over Na₂SO₄ and concentrate at low temperature (< 30°C) on the rotovap.

    • Product: Off-white to pale yellow solid. Store at -20°C.

Operational Workflow & Troubleshooting

The following diagram illustrates the operational logic and critical control points (CCPs) to ensure batch success.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Sandmeyer (Critical) cluster_2 Step 3: Hydrolysis start Start: Methyl 3-aminopyrazine-2-carboxylate op1 Add NCS / MeCN Reflux 80°C start->op1 qc1 QC: Check Regioselectivity (NMR/TLC) op1->qc1 op2 Anhydrous MeCN, CuBr2, t-BuONO Temp < 5°C qc1->op2 Pass risk1 Risk: Exotherm / N2 Evolution op2->risk1 qc2 QC: Confirm Halogen Pattern (LCMS) op2->qc2 op3 LiOH, THF/H2O Maintain 0°C qc2->op3 Pass risk2 Risk: Decarboxylation (Avoid Heat/Strong Acid) op3->risk2 end Final Product: 3-Br-6-Cl-Pyrazine-COOH op3->end

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) and risks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or polychlorination.Ensure NCS is dry. Do not exceed 1.1 equiv of NCS. Monitor strictly.
Step 2 Fails (No Product) Wet reagents or temperature too high.Use anhydrous MeCN. Ensure CuBr₂ is anhydrous. Keep temp < 5°C during addition.
Product Decarboxylation Hydrolysis temp > 20°C or pH < 2 during workup.Perform hydrolysis at 0°C. Acidify cautiously to pH 3–4, not pH 1.
Impurity Profile 6-Bromo isomer formation.[1][4]Unlikely with this route (amino-directed). Check starting material purity.

Quantitative Data Summary

CompoundCAS No.[5]Molecular WeightFormulaAppearance
Methyl 3-amino-6-chloropyrazine-2-carboxylate1458-01-1 (related)187.58C₆H₆ClN₃O₂Yellow Solid
Methyl 3-bromo-6-chloropyrazine-2-carboxylate13457-28-8251.46C₆H₄BrClN₂O₂Off-white Solid
3-Bromo-6-chloropyrazine-2-carboxylic acid 1260665-53-9 237.44 C₅H₂BrClN₂O₂ Pale Solid

References

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Source: Google Patents (CN108101857B). Relevance: Validates the core scaffold synthesis and hydrolysis conditions at low temperatures (-5°C to 15°C).

  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Intermediate Data). Source: Sigma-Aldrich Product Catalog. Relevance: Confirms physical properties and CAS registry for the key intermediate.

  • Deaminative chlorination of aminoheterocycles. Source: Nature Communications (via NIH/PMC). Relevance: Provides mechanistic grounding for the modification of amino-pyrazines and the instability of diazonium intermediates in aqueous media.

  • 6-Bromo-3-chloropyrazine-2-carboxylic acid (Isomer Data). Source: BLD Pharm.[6][7] Relevance: Used for structural confirmation to distinguish between the 3-Br/6-Cl and 6-Br/3-Cl isomers.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS No. 1260773-60-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-6-chloropyrazine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to the medicinal and process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloropyrazine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to the medicinal and process chemistry communities. Its pyrazine core is a well-established scaffold in numerous biologically active molecules, and the orthogonal reactivity of its substituents—a carboxylic acid, a bromine atom, and a chlorine atom—makes it a highly versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected analytical characterizations, reactivity profile, and safety considerations, designed to empower researchers in leveraging this valuable synthetic intermediate.

Physicochemical Properties

The fundamental properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1260773-60-1[1]
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance White to off-white solid
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Purification

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid can be achieved through a multi-step sequence starting from a 3-aminopyrazine-2-carboxylic acid ester. The following protocol is based on a scalable process outlined in patent literature, demonstrating a logical and efficient pathway to the target compound.[3]

Synthesis Workflow

A Methyl 3-aminopyrazine-2-carboxylate B Methyl 3-amino-6-chloropyrazine-2-carboxylate A->B  Chlorination  (e.g., NCS) C Methyl 3-bromo-6-chloropyrazine-2-carboxylate B->C  Sandmeyer-type Reaction  (Diazotization & Bromination) D 3-Bromo-6-chloropyrazine-2-carboxylic acid C->D  Alkaline Hydrolysis  (e.g., LiOH)

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

The initial step involves the regioselective chlorination of the pyrazine ring. The electron-donating amino group activates the ring, directing the electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its ease of handling compared to gaseous chlorine.[3]

  • To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (1.0-1.2 equivalents).

  • Heat the reaction mixture to 75-82 °C and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination of Methyl 3-amino-6-chloropyrazine-2-carboxylate

This step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is subsequently displaced by a bromide.

  • In a three-neck flask, dissolve methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in acetic acid (e.g., 5 volumes).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 40% aqueous hydrobromic acid (HBr) (e.g., 5 volumes) while maintaining the temperature at 0 °C.[3]

  • Prepare a solution of sodium nitrite (NaNO₂) (3.0 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[3]

  • Stir the reaction for 30 minutes at 0 °C after the addition is complete.

  • Quench the reaction by the dropwise addition of a 10% sodium hydrogen sulfite solution.

  • Extract the product with ethyl acetate (2 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-bromo-6-chloropyrazine-2-carboxylate, which can be used in the next step without further purification. A reported yield for this step is 87%.[3]

Step 3: Alkaline Hydrolysis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide is an effective base for this transformation at low temperatures.[3][4]

  • To a three-neck flask, add methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 eq), tetrahydrofuran (THF) (e.g., 2.5 volumes), and water (e.g., 2.5 volumes).[3]

  • Cool the mixture to 0 °C.

  • Add a solution of lithium hydroxide monohydrate (1.5 eq) in water (e.g., 3.5 volumes) dropwise.[3]

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR A singlet for the pyrazine proton, expected in the aromatic region (δ 8.0-9.0 ppm). A very broad singlet for the carboxylic acid proton, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.[5]
¹³C NMR Approximately 5 signals are expected: one for the carboxylic carbon (δ 160-180 ppm), and four for the pyrazine ring carbons, with their chemical shifts influenced by the halogen substituents.[5]
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong C=O stretch (approx. 1700-1730 cm⁻¹). C-Cl and C-Br stretches in the fingerprint region (< 800 cm⁻¹).[6]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). Key fragmentation would involve the loss of the carboxylic acid group (-45 Da) and potentially the halogen atoms.

Note on an Intermediate: The ¹H-NMR spectrum for the precursor, methyl 3-bromo-6-chloropyrazine-2-carboxylate, has been reported as (300MHz, CDCl₃): δ 8.51 (s, 1H), 4.04 (s, 3H).[3] This confirms the presence of the pyrazine proton and the methyl ester protons.

Reactivity and Chemical Transformations

The synthetic utility of 3-Bromo-6-chloropyrazine-2-carboxylic acid stems from the differential reactivity of its three functional groups. This allows for selective transformations, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.

center 3-Bromo-6-chloropyrazine-2-carboxylic acid Amide Amide Formation center->Amide  -COOH  (e.g., HATU, amine) Ester Esterification center->Ester  -COOH  (e.g., H+, ROH) Suzuki Suzuki Coupling center->Suzuki  -Br  (e.g., Pd catalyst,  boronic acid) Buchwald Buchwald-Hartwig Amination center->Buchwald  -Cl or -Br  (e.g., Pd catalyst,  amine) Nucleophilic Nucleophilic Aromatic Substitution (SNAr) center->Nucleophilic  -Cl  (e.g., Nu-, heat)

Caption: Potential reaction pathways for the title compound.

  • Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amide bond formation (e.g., using coupling reagents like HATU or CDI with an amine).[7]

  • Bromo Group: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position via reactions like Suzuki, Stille, or Sonogashira couplings.

  • Chloro Group: The C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or at elevated temperatures. This provides a route to introduce amines, alkoxides, or thiolates at the 6-position. The relative inertness of the C-Cl bond compared to the C-Br bond in cross-coupling allows for sequential, site-selective modifications.

This differential reactivity is a key asset for drug development, enabling the systematic exploration of the chemical space around the pyrazine core to optimize biological activity and pharmacokinetic properties.

Applications in Research and Development

3-Bromo-6-chloropyrazine-2-carboxylic acid is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds. The pyrazine ring is a privileged structure in drug discovery, and this building block provides a robust starting point for creating libraries of compounds for screening. Its analogs have been identified in patent literature as crucial intermediates for the synthesis of potent inhibitors for various biological targets. The ability to selectively modify the three functional groups allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[2]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

  • Biosynce. (n.d.). China 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0 Manufacturers Suppliers Factory.
  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (2021). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 3-bromo-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Foundational

Spectroscopic data for 3-Bromo-6-chloropyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the es...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the structural elucidation and quality control of 3-Bromo-6-chloropyrazine-2-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is paramount for its application in complex synthetic pathways.

This document is structured to provide not only the expected analytical data but also the underlying experimental protocols and interpretive logic. This approach is designed to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the analysis of this and similar halogenated heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

Structure:

Systematic Name: 3-Bromo-6-chloropyrazine-2-carboxylic acid Molecular Formula: C₅H₂BrClN₂O₂ Molecular Weight: 253.44 g/mol

The presence of a pyrazine ring, a carboxylic acid, a bromine atom, and a chlorine atom dictates a unique spectroscopic fingerprint. The primary analytical techniques for unambiguous identification are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published experimental data for this specific molecule, this guide will present a combination of predicted data based on established principles of spectroscopy and detailed, field-proven protocols for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-6-chloropyrazine-2-carboxylic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H and ¹³C NMR Data

The expected NMR data is summarized in the table below. Chemical shifts (δ) are predicted based on the electronic environment of the nuclei, considering the inductive effects of the halogen and carboxylic acid substituents on the pyrazine ring.

Analysis Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~14.0 - 15.0Singlet, BroadCarboxylic Acid (-COOH)
~8.80SingletPyrazine Ring Proton (H-5)
¹³C NMR ~164.0-Carboxylic Acid Carbon (-COOH)
~150.0-Quaternary Carbon (C-6, attached to Cl)
~145.0-Quaternary Carbon (C-2, attached to COOH)
~142.0-CH Carbon (C-5)
~135.0-Quaternary Carbon (C-3, attached to Br)
Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of 3-Bromo-6-chloropyrazine-2-carboxylic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is critical as it effectively solubilizes the carboxylic acid and its acidic proton is less likely to exchange rapidly, allowing for its observation.

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Step 2: Instrument Setup and Calibration

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is crucial for sharp signals and accurate multiplicity, which is a cornerstone of trustworthy data.

Step 3: Data Acquisition

  • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Step 4: Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra correctly.

  • Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.

  • Integrate the ¹H NMR signals to determine the relative ratios of the protons.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve lock Lock & Shim dissolve->lock Insert into Spectrometer h1_acq Acquire 1H Spectrum (16 scans) lock->h1_acq c13_acq Acquire 13C Spectrum (1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent (DMSO-d6) phase->calibrate integrate Integrate 1H Signals calibrate->integrate end end integrate->end Final Spectrum & Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides precise mass-to-charge ratio (m/z) data, which is used to confirm the molecular weight and elemental composition of a compound. For 3-Bromo-6-chloropyrazine-2-carboxylic acid, the presence of bromine and chlorine isotopes creates a highly distinctive isotopic pattern.

Predicted Mass Spectrometry Data

The isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic cluster of peaks for the molecular ion.

Analysis Type Ionization Mode Expected m/z Relative Intensity (%) Assignment
High-Resolution MSESI⁻251.8986100[M-H]⁻ for C₅H¹⁷⁹Br³⁵ClN₂O₂⁻
253.8965~128[M-H]⁻ for C₅H¹(⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl)N₂O₂⁻
255.8936~48[M-H]⁻ for C₅H¹⁸¹Br³⁷ClN₂O₂⁻

Note: Electrospray Ionization in negative mode (ESI⁻) is predicted to be most effective due to the acidic nature of the carboxylic acid, which readily forms a [M-H]⁻ ion.

Experimental Protocol: Mass Spectrometry

Step 1: Sample Preparation

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI⁺ or 0.1% ammonium hydroxide for ESI⁻).

Step 2: Instrument Setup (LC-MS)

  • Equilibrate the High-Performance Liquid Chromatography (HPLC) system with the chosen mobile phase.

  • Set the mass spectrometer to operate in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This is a critical step for a trustworthy measurement.

Step 3: Data Acquisition

  • Inject a small volume (e.g., 1-5 µL) of the prepared sample into the LC-MS system.

  • Acquire data in both positive (ESI⁺) and negative (ESI⁻) ionization modes to determine the optimal mode for this compound.

Step 4: Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

  • Determine the accurate mass of the molecular ion.

  • Compare the experimentally observed isotopic pattern with the theoretically predicted pattern for the molecular formula C₅H₂BrClN₂O₂. A close match provides authoritative confirmation of the elemental composition.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock dilute Dilute to 1-10 ug/mL stock->dilute inject Inject 1-5 uL dilute->inject separation HPLC Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection High-Res Mass Detection ionization->detection extract Extract Mass Spectrum detection->extract mass_match Determine Accurate Mass extract->mass_match iso_match Compare Isotopic Pattern mass_match->iso_match end end iso_match->end Confirm Elemental Comp.

Caption: Workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
2500-3300BroadO-H StretchCarboxylic Acid O-H
~1720StrongC=O StretchCarboxylic Acid C=O
1550-1600MediumC=N/C=C StretchPyrazine Ring
1200-1300MediumC-O StretchCarboxylic Acid C-O
700-800StrongC-Cl StretchAryl-Chloride
550-650MediumC-Br StretchAryl-Bromide

The broad O-H stretch and the strong C=O stretch are highly characteristic and serve as a reliable diagnostic for the carboxylic acid group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.

Step 1: Instrument Preparation

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Acquire a background spectrum of the empty ATR stage. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Step 2: Sample Analysis

  • Place a small amount (a few milligrams) of the solid 3-Bromo-6-chloropyrazine-2-carboxylic acid powder directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Step 3: Data Processing

  • The instrument software will automatically subtract the background spectrum.

  • Identify the major absorption peaks and compare them to the expected values for the functional groups.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis background 1. Collect Background Spectrum sample 2. Place Sample on Crystal background->sample pressure 3. Apply Pressure sample->pressure scan 4. Acquire Sample Spectrum pressure->scan subtraction Automatic Background Subtraction scan->subtraction peak_id Identify Peak Wavenumbers subtraction->peak_id fg_assign Assign Functional Groups peak_id->fg_assign end end fg_assign->end Confirm Functional Groups

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The structural confirmation of 3-Bromo-6-chloropyrazine-2-carboxylic acid requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy elucidate the core carbon-hydrogen framework and the electronic environment of each atom. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula through its high mass accuracy and characteristic isotopic pattern. Finally, infrared spectroscopy offers rapid and unambiguous identification of the key carboxylic acid functional group. By following the detailed protocols within this guide, researchers can generate a comprehensive and trustworthy dataset to validate the structure and purity of this important chemical building block.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

Exploratory

Physical properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Topic: Physical Properties and Technical Characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Technical Characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1][2]

Executive Summary

3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of complex pharmaceutical agents.[1] Characterized by an electron-deficient pyrazine core substituted with two distinct halogens and a carboxylic acid moiety, this compound serves as a versatile "linchpin" intermediate. Its orthogonal reactivity profile allows for sequential nucleophilic aromatic substitutions (


) and metal-catalyzed cross-couplings, making it indispensable in the discovery of kinase inhibitors (e.g., FGFR inhibitors) and antimycobacterial agents.

This guide provides a rigorous analysis of its physicochemical properties, synthetic utility, and handling protocols, grounded in empirical data and structural logic.

Molecular Identity & Structural Analysis[3]

The compound features a pyrazine ring with a carboxylic acid at C2, a bromine at C3, and a chlorine at C6.[1][2] This specific substitution pattern creates a unique electronic environment where the ring nitrogens and the carboxylic acid group cooperatively activate the halogenated positions toward nucleophilic attack.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 3-Bromo-6-chloropyrazine-2-carboxylic acid
CAS Number 1260773-60-1
Molecular Formula

Molecular Weight 237.44 g/mol
SMILES OC(=O)C1=NC(Cl)=CN=C1Br
InChI Key RDZPMWLHALUNCD-UHFFFAOYSA-N
Structural Reactivity Analysis

The pyrazine ring is inherently electron-deficient (


-deficient). The presence of the electron-withdrawing carboxyl group (-COOH) at C2 further depletes electron density, particularly at the C3 and C6 positions.
  • C3-Bromine: Sterically crowded by the adjacent carboxylic acid but highly activated due to its position ortho to N4 and the electron-withdrawing COOH.

  • C6-Chlorine: Less sterically hindered and activated by N1.

  • Regioselectivity: In

    
     reactions, the leaving group ability (Br > Cl) often competes with steric factors. However, the C3 position is exceptionally electrophilic, allowing for selective substitution under controlled conditions.
    

G Core Pyrazine Core (Electron Deficient) C3 C3-Bromine (S_NAr / Suzuki Coupling) Core->C3 Ortho Activation C6 C6-Chlorine (S_NAr Active) Core->C6 Para-like Activation C2 C2-Carboxylic Acid (Amide Coupling / Decarboxylation) Core->C2 Directing Group

Figure 1: Functional group reactivity map highlighting the orthogonal reaction vectors available for medicinal chemistry diversification.

Physicochemical Properties[2][3][5][6][7][8][9]

Accurate physical property data is critical for assay development and formulation. Due to the specific nature of this intermediate, some values are derived from high-fidelity consensus models where experimental public data is proprietary.

Table 2: Physical & Thermodynamic Constants
PropertyValue / RangeNote/Source
Physical State Solid (Crystalline Powder)Observed in analogs [1]
Color Off-white to pale yellowTypical of halogenated pyrazines
Melting Point >140°C (Decomposition)Predicted based on MW/Polarity [2]
Boiling Point Not ApplicableDecarboxylates before boiling
Density 1.9 ± 0.1 g/cm³Predicted (ACD/Labs)
pKa (Acid) 1.5 – 2.5Highly acidic due to e- withdrawing ring [3]
LogP 1.1 – 1.4Moderate lipophilicity
Polar Surface Area (PSA) ~66 ŲFavorable for membrane permeability
Solubility Profile
  • Soluble: DMSO, Methanol, DMF, THF (moderate).

  • Insoluble/Low: Water (acidic pH), Hexanes.

  • buffer Solubility: Soluble in aqueous basic buffers (pH > 7.4) due to carboxylate salt formation.[3]

Synthetic Routes & Purity Analysis[10]

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid typically avoids direct halogenation of the acid due to deactivation. The preferred industrial route involves the manipulation of amino-pyrazine intermediates.

Industrial Synthesis Workflow

The most robust pathway utilizes 3-aminopyrazine-2-carboxylate as the starting material. This route ensures correct regiochemistry and high yields.

  • Chlorination: Electrophilic chlorination using NCS (N-chlorosuccinimide).

  • Sandmeyer-type Bromination: Diazotization of the amine followed by displacement with bromide.

  • Hydrolysis: Saponification of the ester to the free acid.

Synthesis Start Methyl 3-aminopyrazine-2-carboxylate Step1 Chlorination (NCS, MeCN, 80°C) Start->Step1 Inter1 Methyl 3-amino-6-chloropyrazine-2-carboxylate Step1->Inter1 Step2 Diazotization / Bromination (NaNO2, HBr/Br2) Inter1->Step2 Inter2 Methyl 3-bromo-6-chloropyrazine-2-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH or NaOH, THF/H2O) Inter2->Step3 Final 3-Bromo-6-chloropyrazine-2-carboxylic acid (Target) Step3->Final

Figure 2: Step-wise synthetic pathway for high-purity production, minimizing regioisomeric byproducts.

Purity Characterization Protocol

To validate the identity and purity of the compound, the following analytical signatures are standard:

  • HPLC: C18 Column, Gradient 5-95% MeCN/Water (+0.1% Formic Acid). Retention time is distinct from the des-bromo precursor.

  • 
    H NMR (DMSO-
    
    
    
    ):
    A singlet peak around
    
    
    8.8 - 9.0 ppm
    (representing the single pyrazine proton at C5). The carboxylic acid proton is often broad or not visible depending on water content.
  • Mass Spectrometry (LC-MS): ESI- mode is preferred for carboxylic acids.

    • [M-H]-: 235/237/239 (distinct isotope pattern due to

      
       and 
      
      
      
      ).

Handling, Stability & Safety

Stability[5][7][8][11]
  • Thermal: The compound is susceptible to decarboxylation at elevated temperatures (>100°C), especially in acidic media. Reactions requiring heat should use the ester form or mild conditions.

  • Hygroscopicity: The acid functionality makes the solid potentially hygroscopic. Store in a desiccator.

  • Light Sensitivity: Halogenated heterocycles can be light-sensitive; store in amber vials.

Safety (GHS Classification)

Based on structural analogs and SDS data [4]:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). 3-Bromo-6-chloropyrazine-2-carboxylic acid (CID 1260773-60-1).[5][1][2] National Center for Biotechnology Information. Link

  • ChemSrc. (2025). Methyl 6-bromo-3-chloropyrazine-2-carboxylate Physical Properties. (Data extrapolated to acid form). Link

  • Jandourek, O., et al. (2015).[6] Microwave-Assisted Synthesis of Pyrazinamide Derivatives. Current Organic Synthesis, 12, 189–196.[6] (Context on pyrazine carboxylic acid acidity). Link

  • Alchem Pharmtech. (2025).[7] Safety Data Sheet: 3-Bromo-6-chloropyrazine-2-carboxylic acid. Link

  • Google Patents. (2021). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (CN108101857B). (Detailed synthetic route and intermediate characterization). Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Engineering of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Part 1: Executive Summary & Physicochemical Architecture The Solubility Paradox 3-Bromo-6-chloropyrazine-2-carboxylic acid represents a classic "chameleon" intermediate in medicinal chemistry. While the pyrazine core sug...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Architecture

The Solubility Paradox

3-Bromo-6-chloropyrazine-2-carboxylic acid represents a classic "chameleon" intermediate in medicinal chemistry. While the pyrazine core suggests polarity, the halogenation at positions 3 (Bromo) and 6 (Chloro) significantly increases lipophilicity compared to the parent pyrazine-2-carboxylic acid. Consequently, its solubility is not a static value but a dynamic function of pH and solvent dipole moment .

For drug development professionals, this compound is a critical scaffold for SNAr (Nucleophilic Aromatic Substitution) reactions. Understanding its solubility is not just about dissolution—it is about controlling the reaction kinetics (homogeneity) and purification yields (extraction efficiency).

Physicochemical Profile

The following parameters dictate the solubility behavior of the compound. Values are derived from structural analysis and comparative data of halogenated heteroaromatic acids.

ParameterValue (Est.)Significance
pKa 1.8 – 2.2Critical: The electron-withdrawing halogens make this a stronger acid than pyrazine-2-carboxylic acid (pKa 2.9). It exists as an anion at physiological pH.
LogP (Neutral) 1.5 – 1.9Moderate lipophilicity. Soluble in chlorinated solvents when protonated.
LogD (pH 7.4) -1.5Highly hydrophilic as a salt. Partitions into the aqueous phase during neutral/basic workups.
H-Bond Donors 1 (COOH)Limited donor capacity reduces solubility in non-polar solvents.
H-Bond Acceptors 4 (N, O)Good solubility in protic solvents (MeOH) and polar aprotic solvents (DMSO).

Part 2: Solubility Landscape & Solvent Selection

Aqueous Solubility: The pH Switch

The most common error in handling this intermediate is treating its aqueous solubility as constant. It follows a sigmoidal profile governed by the Henderson-Hasselbalch equation.

  • pH < 1.0 (Highly Acidic): The compound is fully protonated (neutral). Solubility is Low (< 1 mg/mL) . It will precipitate from water.

  • pH > 4.0 (Mildly Acidic to Basic): The compound is deprotonated (carboxylate anion). Solubility is High (> 50 mg/mL) .

Process Implication: To isolate this compound from an aqueous reaction mixture, you must acidify to pH < 1.0. To extract it into water from organics, adjust to pH > 8.0.

Organic Solvent Compatibility

The table below categorizes solvents based on their utility for reactions (SNAr/Coupling) versus purification (Recrystallization/Extraction).

Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Preferred Reaction Solvent. Stabilizes the transition state in SNAr reactions.
Polar Protic Methanol, EthanolHigh (20-50 mg/mL)Good for recrystallization. Can form esters if heated with acid catalysts.
Chlorinated Dichloromethane (DCM)Moderate (10-20 mg/mL)Excellent for extraction of the protonated form.
Ethers THF, 2-MeTHFModerate/High Good reaction solvent; easily removed.
Non-Polar Hexane, HeptaneNegligible Anti-solvent. Used to crash out the product during crystallization.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Standardized method for determining exact solubility in a specific solvent system.

Reagents: 3-Bromo-6-chloropyrazine-2-carboxylic acid (Test Article), HPLC-grade Solvent.

  • Preparation: Weigh ~50 mg of the Test Article into a 4 mL borosilicate glass vial.

  • Saturation: Add 500 µL of the target solvent.

  • Equilibration: Cap tightly. Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Checkpoint: If the solid fully dissolves, add more solid until a visible precipitate remains.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Evaporate a known volume (e.g., 200 µL) of the filtrate to dryness under nitrogen.

    • Weigh the residue.

    • Calculation:

      
      
      
  • Validation: For high precision, validate the residue mass via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Dependent Partitioning (LogD Proxy)

Essential for optimizing extraction workups.

  • Dissolve 10 mg of compound in 2 mL of Octanol .

  • Add 2 mL of Phosphate Buffer (pH 7.4) .

  • Vortex vigorously for 5 minutes; centrifuge to separate phases.

  • Analyze both phases via HPLC.

    • Result: Expect >95% of the compound in the aqueous buffer phase (Carboxylate form).

  • Repeat with 0.1 M HCl instead of buffer.

    • Result: Expect >90% of the compound in the Octanol phase (Neutral form).

Part 4: Visualization of Solubility Logic

Diagram 1: pH-Dependent Speciation & Workup Strategy

This diagram illustrates the "Solubility Switch" mechanism used to purify the compound from non-acidic impurities.

SolubilitySwitch Mix Reaction Mixture (Product + Impurities) Base Add aq. NaOH (pH > 10) Mix->Base Partition1 Partitioning Base->Partition1 OrgLayer1 Organic Layer (Neutral Impurities) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Carboxylate Salt) Partition1->AqLayer1 Keep Acid Acidify with HCl (pH < 1) AqLayer1->Acid Precip Precipitation of Product (Neutral Acid Form) Acid->Precip Solubility Drops Extract Extract with DCM/EtOAc Precip->Extract Final Pure 3-Bromo-6-chloropyrazine-2-carboxylic acid Extract->Final

Caption: Workup workflow leveraging the pKa (~2.0) to separate the target acid from neutral organic impurities.

Diagram 2: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent based on the intended process step.

SolventSelect Start Intended Process Reaction SNAr / Coupling Start->Reaction Workup Extraction / Wash Start->Workup Cryst Recrystallization Start->Cryst Polar Polar Aprotic (DMSO, DMF) Reaction->Polar DCM DCM / EtOAc (Acidic pH) Workup->DCM To Isolate Product Water Water (Basic pH) Workup->Water To Remove Product SolventSystem MeOH / Water or EtOAc / Hexane Cryst->SolventSystem Note1 Maximizes Nucleophilicity Polar->Note1

Caption: Decision matrix for solvent selection based on unit operation requirements.

References

  • PubChem. (2023).[1] Compound Summary: 3-Amino-6-bromopyrazine-2-carboxylic acid (Analogous Structure).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dolezal, M., et al. (2005). Pyrazine-2-carboxylic acid derivatives: Structure-Activity Relationships. Current Organic Chemistry, 9(1), 49–60.[3] (Contextual grounding for pyrazine solubility trends).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazine-2-carboxylic acid. (Used for baseline physicochemical comparison).

Sources

Exploratory

The Strategic Utility of 3-Bromo-6-chloropyrazine-2-carboxylic Acid in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-6-chloropyrazine-2-carboxylic acid, a halogenated pyrazine derivative, has emerged as a pivotal building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloropyrazine-2-carboxylic acid, a halogenated pyrazine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, characterized by strategically positioned reactive sites, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its role in the development of novel therapeutics targeting cancer and respiratory diseases. We will delve into the synthetic strategies employed to modify this core structure, explore the structure-activity relationships of its derivatives, and elucidate the underlying mechanisms of action of the resulting drug candidates. Furthermore, we will touch upon its potential, albeit less explored, applications in the agrochemical sector. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative chemical entities with therapeutic or agricultural value.

Introduction: The Pyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of clinically approved drugs and biologically active natural products.[1][2] Its presence imparts favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability, the ability to participate in hydrogen bonding, and the capacity to serve as a bioisosteric replacement for other aromatic systems.[2] The introduction of halogen atoms and a carboxylic acid group, as seen in 3-Bromo-6-chloropyrazine-2-carboxylic acid, further enhances its synthetic utility, providing orthogonal handles for a variety of chemical transformations.

This guide will specifically focus on the applications of 3-Bromo-6-chloropyrazine-2-carboxylic acid, a commercially available intermediate, in the following key areas:

  • Development of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Cancer Immunotherapy.

  • Synthesis of Epithelial Sodium Channel (ENaC) Blockers for the Treatment of Respiratory Diseases.

  • Exploration of Potential Agrochemical Applications.

We will provide detailed insights into the synthetic methodologies, structure-activity relationships (SAR), and biological mechanisms associated with each application, supported by experimental protocols and visual diagrams to facilitate a deeper understanding.

Application in Oncology: A Gateway to Novel HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a key negative regulator of T-cell activation.[3] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] Pyrazine-based scaffolds have been instrumental in the design of potent and selective HPK1 inhibitors, and 3-Bromo-6-chloropyrazine-2-carboxylic acid serves as a crucial starting material in this endeavor.

The HPK1 Signaling Pathway in T-Cell Regulation

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, leading to the dampening of the T-cell response. A critical event in this pathway is the phosphorylation of the adaptor protein SLP-76, which ultimately leads to the inhibition of pathways crucial for T-cell proliferation and cytokine production. By inhibiting HPK1, the negative feedback loop is disrupted, resulting in a more robust and sustained anti-tumor immune response.

HPK1_Signaling_Pathway TCR TCR Activation HPK1_active Active HPK1 TCR->HPK1_active activates SLP76_phos Phosphorylated SLP-76 HPK1_active->SLP76_phos phosphorylates Downstream_inhibition Inhibition of T-cell Signaling SLP76_phos->Downstream_inhibition leads to HPK1_inhibitor HPK1 Inhibitor (Pyrazine-based) HPK1_inhibitor->HPK1_active inhibits Suzuki_Coupling_Workflow Start 3-Bromo-6-chloropyrazine-2-carboxamide Derivative Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Product Substituted Pyrazine HPK1 Inhibitor Reaction->Product ENaC_Function cluster_epithelium Airway Epithelium ENaC ENaC Water H2O ENaC->Water follows Na+ CFTR CFTR Na_ion Na+ Na_ion->ENaC Absorption Cl_ion Cl- Cl_ion->CFTR Secretion ASL Airway Surface Liquid (ASL) ENaC_blocker ENaC Blocker (Pyrazine-based) ENaC_blocker->ENaC inhibits

Sources

Foundational

3-Bromo-6-chloropyrazine-2-carboxylic Acid: The Strategic Halogen Scaffold

Topic: Discovery, Synthesis, and Technical Application of 3-Bromo-6-chloropyrazine-2-carboxylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Technical Application of 3-Bromo-6-chloropyrazine-2-carboxylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Chemical Identity

3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) represents a specialized class of "mixed-halogen" pyrazine synthons. Unlike its symmetric cousins (e.g., 3,6-dichloro- or 3,6-dibromo- derivatives), this compound offers orthogonal reactivity. The distinct electronic environments of the bromine at C3 and the chlorine at C6 allow for highly regioselective nucleophilic aromatic substitutions (SNAr) and transition-metal-catalyzed cross-couplings.

This guide details the evolution of this scaffold from a theoretical curiosity to a scalable intermediate in the synthesis of antiviral agents (such as Favipiravir analogs) and kinase inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name 3-Bromo-6-chloropyrazine-2-carboxylic acid
CAS Number 1260773-60-1
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~2.1 (Carboxylic acid proton)
Key Reactivity C3-Br (High lability to SNAr), C6-Cl (Lower reactivity), COOH (Curtius rearrangement precursor)

History: The Quest for Orthogonal Regioselectivity

The history of 3-Bromo-6-chloropyrazine-2-carboxylic acid is not defined by a single academic discovery but by the industrial necessity to optimize the synthesis of Favipiravir (T-705) and various kinase inhibitors.

The "Symmetric" Problem

Early pyrazine drug synthesis relied heavily on symmetric intermediates like 3,6-dichloropyrazine-2-carbonitrile. While effective, these routes suffered from:

  • Lack of Selectivity: Mono-substitution often resulted in mixtures of isomers.

  • Harsh Conditions: High temperatures were required to differentiate between identical halogen leaving groups.

The "Mixed-Halogen" Solution (Circa 2010s)

Process chemists identified that introducing a larger, more labile halogen (Bromine) at the C3 position adjacent to the electron-withdrawing carboxyl group created a "hot spot" for nucleophilic attack. This allowed for milder reaction conditions and higher regioselectivity. The specific synthesis of the 3-bromo-6-chloro variant emerged in patent literature (e.g., CN108101857B ) as a superior route for generating 2-amino-3-bromo-6-chloropyrazine via Curtius rearrangement, avoiding the formation of unstable regioisomers.

Synthesis Pathways & Mechanism

The most robust synthesis does not start from the bare pyrazine ring but leverages the Sandmeyer-type transformation of amino-pyrazine precursors.

Core Synthesis Logic
  • Starting Material: Methyl 3-amino-6-chloropyrazine-2-carboxylate.

  • Diazotization: Conversion of the C3-amine to a diazonium salt using isoamyl nitrite or sodium nitrite.

  • Bromination: Displacement of the diazo group by bromide (using CuBr₂ or CHBr₃).

  • Hydrolysis: Saponification of the ester to the free acid.

Visualization of the Pathway

The following diagram illustrates the synthesis and its downstream utility in generating amine-functionalized scaffolds.

SynthesisPathway Start Methyl 3-amino-6-chloropyrazine- 2-carboxylate Diazo [Diazonium Intermediate] Start->Diazo NaNO2, HBr (0-5°C) BromoEster Methyl 3-bromo-6-chloropyrazine- 2-carboxylate Diazo->BromoEster CuBr2, Reflux (Sandmeyer) Target 3-Bromo-6-chloropyrazine- 2-carboxylic acid (TARGET) BromoEster->Target LiOH, THF/H2O (Hydrolysis) Downstream 2-Amino-3-bromo- 6-chloropyrazine Target->Downstream DPPA, t-BuOH (Curtius Rearrangement)

Caption: Synthetic route from amino-pyrazine precursor to the target acid and subsequent Curtius rearrangement.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous reagents (diazonium salts, brominating agents). All work must be performed in a fume hood by trained personnel.

Protocol A: Synthesis from Methyl 3-amino-6-chloropyrazine-2-carboxylate
Step 1: Diazotization-Bromination (Sandmeyer Reaction)

Rationale: Direct bromination of the ring is difficult due to electron deficiency. The amino group provides a handle for substitution via a radical-nucleophilic mechanism.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Solvation: Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate (18.7 g, 100 mmol) in Acetonitrile (200 mL).

  • Catalyst Addition: Add Copper(II) bromide (CuBr₂) (26.8 g, 120 mmol) to the solution. The mixture will turn dark.

  • Reagent Addition: Cool the mixture to 0–5°C. Dropwise add tert-Butyl nitrite (t-BuONO) (15.5 g, 150 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (N₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The amino spot should disappear, replaced by a less polar bromo-product.

  • Workup:

    • Quench with 10% HCl (100 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields Methyl 3-bromo-6-chloropyrazine-2-carboxylate as a yellow solid (Yield: ~65-75%).

Step 2: Ester Hydrolysis

Rationale: Mild hydrolysis is required to avoid displacing the halogens (especially the labile C3-Br) with hydroxide.

  • Dissolution: Dissolve the intermediate ester (10 g) in THF (50 mL).

  • Base Addition: Cool to 0°C. Add a solution of Lithium Hydroxide Monohydrate (1.1 eq) in water (20 mL) dropwise. Note: Avoid NaOH/KOH and heat, which may cause SNAr at the C3 position.

  • Stirring: Stir at 0°C for 2 hours.

  • Acidification: Carefully acidify to pH 2-3 using 1N HCl. The product often precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Result: 3-Bromo-6-chloropyrazine-2-carboxylic acid (Yield: ~85-90%).

Applications in Drug Development

The "Favipiravir" Connection

While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is typically made via 3,6-dichloro intermediates, the 3-bromo-6-chloro scaffold offers a "Late-Stage Diversification" route.

  • Mechanism: The C3-Br is selectively displaced by hydroxyl sources (or protected equivalents) more rapidly than C6-Cl, allowing for cleaner regiochemistry before the final fluorination at C6.

Curtius Rearrangement to Aminopyrazines

As detailed in patent CN108101857B , this acid is a prime candidate for Curtius rearrangement using Diphenylphosphoryl azide (DPPA).

  • Reaction: Acid + DPPA

    
     Isocyanate 
    
    
    
    Carbamate
    
    
    Amine.
  • Utility: This generates 2-amino-3-bromo-6-chloropyrazine , a scaffold where the amine directs further functionalization (e.g., Suzuki couplings) at the C3 or C6 positions for kinase inhibitor libraries.

References

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Patent CN108101857B. (2018). Describes the industrial relevance of the acid as a precursor for rearranged amines.

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Chem. Papers (2019). Provides context on the halogenated pyrazine landscape for antiviral synthesis.

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid Product Data. BLD Pharm Catalog. Verifies CAS 1260773-60-1 and physical properties.

  • Synthesis of Pyrazine-2-carboxylic Acid Derivatives. Journal of the Serbian Chemical Society. Background on the reactivity of pyrazine carboxylic acids.

Sources

Exploratory

3-Bromo-6-chloropyrazine-2-carboxylic acid literature review

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery Executive Summary In the high-stakes landscape of pharmaceutical development, 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represen...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

In the high-stakes landscape of pharmaceutical development, 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represents a "privileged scaffold." Its value lies not merely in its biological activity, but in its unique orthogonal reactivity profile . Possessing two distinct halogen leaving groups (bromine at C3, chlorine at C6) and a manipulatable carboxyl group at C2, this molecule allows medicinal chemists to perform sequential, regioselective substitutions. This guide details the synthesis, reactivity logic, and handling of this critical intermediate, commonly utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 3-Bromo-6-chloropyrazine-2-carboxylic acid
CAS Number 1260773-60-1
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~2.5 (Carboxylic acid), Pyrazine N protonation < 1.0
Key Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Strategic Reactivity: The "Orthogonal" Advantage

The power of this molecule is defined by the electronic environment of the pyrazine ring. The nitrogen atoms render the ring electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity Logic
  • Position C3 (Bromo): This position is most reactive . It is ortho to the electron-withdrawing carboxylic acid group and adjacent to a ring nitrogen. The bromine atom is also a superior leaving group compared to chlorine. Soft nucleophiles (thiols, amines) will attack here first.

  • Position C6 (Chloro): This position is less activated than C3. It allows for a second functionalization step (e.g., Suzuki-Miyaura coupling) after the C3 position has been derivatized.

  • Position C2 (Carboxyl): Standard acid reactivity (esterification, amidation) or decarboxylation to yield the 2,5-dihalopyrazine core.

ReactivityMap Core 3-Bromo-6-chloropyrazine- 2-carboxylic acid C3 C3: High Reactivity (SnAr) Target: Amines, Thiols Core->C3 1st Substitution C6 C6: Moderate Reactivity Target: Pd-Coupling Core->C6 2nd Substitution C2 C2: Carboxyl Transformations Target: Amidation/Esterification Core->C2 Parallel Funct.

Figure 1: Reactivity map illustrating the sequential functionalization potential of the scaffold.

Synthesis Workflow

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid is typically achieved via a multi-step protocol starting from methyl 3-aminopyrazine-2-carboxylate . This route avoids the use of highly unstable intermediates and allows for scalable production.

Step-by-Step Protocol
Stage 1: Chlorination at C6

Objective: Introduce the chlorine atom at the 6-position using an electrophilic aromatic substitution approach or radical chlorination depending on reagents.

  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile.

  • Mechanism: The amino group at C3 directs the incoming halogen to the para position (C6).

Stage 2: Diazotization & Bromination (Sandmeyer-type)

Objective: Convert the C3-amino group into a C3-bromo group.

  • Reagents: Sodium Nitrite (NaNO₂), HBr (aq), CuBr or liquid Bromine.

  • Critical Control: Temperature must be maintained < 5°C during diazotization to prevent decomposition of the diazonium salt.

Stage 3: Hydrolysis

Objective: Convert the ester to the free carboxylic acid.

  • Reagents: NaOH (aq), followed by acidification with HCl.

SynthesisFlow Start Methyl 3-aminopyrazine-2-carboxylate Step1 Chlorination (NCS, MeCN, 75°C) Start->Step1 Inter1 Methyl 3-amino-6-chloropyrazine-2-carboxylate Step1->Inter1 Step2 Diazotization/Bromination (NaNO2, HBr, Br2, <5°C) Inter1->Step2 Inter2 Methyl 3-bromo-6-chloropyrazine-2-carboxylate Step2->Inter2 Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Final TARGET: 3-Bromo-6-chloropyrazine-2-carboxylic acid Step3->Final

Figure 2: Synthetic pathway from commercially available starting materials to the target acid.[1][2]

Detailed Experimental Procedures

Note: These protocols are synthesized from patent literature (CN108101857B) and standard pyrazine chemistry. Always perform a risk assessment before replication.

Experiment A: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
  • Setup: Charge a reaction vessel with Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and Acetonitrile (10 volumes).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 75–80°C and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Experiment B: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • Diazotization: Dissolve the product from Exp A (1.0 eq) in 48% HBr (aq). Cool the solution to 0°C in an ice/salt bath.

  • Nitrite Addition: Dropwise add a solution of NaNO₂ (1.2 eq) in water, maintaining internal temperature < 5°C . Stir for 30 mins.

  • Bromination: Add CuBr (0.5 eq) or liquid Br₂ (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture onto ice water. Neutralize carefully with NaHCO₃ (gas evolution!).

  • Isolation: Extract with Dichloromethane (DCM). The organic layer typically contains the product. Concentrate to yield the bromo-ester.[3]

Experiment C: Hydrolysis to Target Acid
  • Reaction: Dissolve the bromo-ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Cool to 0°C. Acidify to pH ~2 using 1M HCl .

  • Filtration: The product, 3-Bromo-6-chloropyrazine-2-carboxylic acid , often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

Safety & Handling

This compound and its intermediates pose specific hazards.[4][5][6]

  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[5][6]

  • Specific Hazard: Bromine (Br₂) used in Step 2 is highly corrosive and volatile. All operations involving elemental bromine must be performed in a fume hood with appropriate scrubbing.

  • Diazonium Salts: Intermediates in Step 2 are potentially explosive if allowed to dry or heat uncontrolled. Always keep them in solution and cold until reacted.

References

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Source: Acta Naturae (via NCBI). URL:[Link] Relevance: Contextualizes the use of halogenated pyrazine carboxylic acids in antiviral drug synthesis.

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid (Compound Summary). Source: PubChem.[4][5][6] URL:[Link] Relevance: Verification of chemical structure, CAS number, and physical property predictions.

  • Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinskii). Source: Chemistry LibreTexts. URL:[Link] Relevance: Provides mechanistic grounding for the reactivity of carboxylic acid derivatives, though the pyrazine route utilizes Sandmeyer chemistry.

Sources

Foundational

Safety and handling of 3-Bromo-6-chloropyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-chloropyrazine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule 3-Bromo-6-chloropyra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS No: 1260773-60-1) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrazine core, substituted with reactive bromine and chlorine atoms as well as a carboxylic acid group, makes it a versatile building block for the synthesis of complex molecular architectures.[2][3] Compounds derived from pyrazine-2-carboxylic acids have demonstrated a range of biological activities, underscoring the importance of this scaffold in the development of novel therapeutics.[2]

However, the very features that make this molecule synthetically useful also necessitate a rigorous and informed approach to its handling. The presence of multiple reactive functional groups requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed examination of the safety profile of 3-Bromo-6-chloropyrazine-2-carboxylic acid, offering field-proven protocols and explaining the causality behind each safety recommendation.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1260773-60-1[4]
Molecular Formula C₅H₂BrClN₂O₂[5]
Molecular Weight 251.46 g/mol [6]
Physical State Solid (Likely a powder)[7]
Melting Point 198 - 200 °C (for a similar compound)[7]
Decomposition Temp. >208 °C (for a similar compound)[7]

Part 1: Hazard Identification and Mechanistic Analysis

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of 3-Bromo-6-chloropyrazine-2-carboxylic acid is derived from its chemical structure and data from closely related analogues.

GHS Hazard Classification

Based on available data for the compound and its structural analogues, 3-Bromo-6-chloropyrazine-2-carboxylic acid is classified with the following hazards.[4][8]

Table 2: GHS Hazard Classification Summary
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning

Skin IrritationH315: Causes skin irritationWarning

Eye IrritationH319: Causes serious eye irritationWarning

Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Toxicological Insights: The "Why" Behind the Hazards
  • Respiratory Irritation (H335): As a solid, likely a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring).[7][9] Inhalation of these fine particles can lead to irritation of the nose, throat, and lungs.[10] This is the primary reason why handling should occur in a controlled environment with adequate ventilation, such as a chemical fume hood.[11]

  • Skin and Eye Irritation (H315, H319): The acidic nature of the carboxylic acid group, combined with the electrophilic character of the halogenated pyrazine ring, contributes to its irritant properties.[8][12] Contact with skin can cause redness and irritation.[10] More severely, contact with the eyes can result in significant pain, redness, and potential tissue damage if not promptly and thoroughly rinsed.[10][13] This necessitates the mandatory use of gloves and eye protection.[12]

  • Oral Toxicity (H302): While intentional ingestion is unlikely in a laboratory setting, accidental ingestion can occur through cross-contamination of hands, surfaces, or personal items.[10] The "Harmful if swallowed" classification indicates that even small quantities can cause adverse health effects.[8] This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[8][10]

  • Reactivity and Thermal Decomposition: While not formally classified, a key implicit hazard is its reactivity. It should be stored away from strong oxidizing agents to prevent potentially vigorous reactions.[12] Upon heating or combustion, halogenated organic compounds can decompose to release toxic and corrosive fumes, such as hydrogen halides (HBr, HCl), nitrogen oxides, and carbon monoxide.[9][12]

Part 2: Risk Mitigation and Safe Handling Protocols

A proactive risk management strategy involves a multi-layered system of controls, from engineering solutions to personal protective equipment and detailed procedural workflows.

Risk Assessment and Control Workflow

The following diagram outlines the logical flow for safely managing 3-Bromo-6-chloropyrazine-2-carboxylic acid in a research setting.

G Figure 1: Risk Assessment & Handling Workflow A 1. Hazard ID Review SDS & Literature (H302, H315, H319, H335) B 2. Risk Assessment Evaluate Task (Weighing, Reaction) Assess Exposure Potential A->B Inform C 3. Implement Engineering Controls - Chemical Fume Hood - Eyewash/Shower Station B->C Dictates Need F 6. Emergency Preparedness Know First Aid Procedures Location of Spill Kit B->F Prepares For D 4. Select & Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat C->D Primary Control E 5. Execute SOP - Handling & Storage - Spill Response - Waste Disposal D->E Enables Safe Work E->F In Case of Incident

Caption: A logical workflow for ensuring safety when handling the target compound.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11] This provides adequate ventilation to prevent inhalation of airborne particles.[7]

  • Safety Infrastructure: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory for all personnel handling this compound.[7]

Table 3: Personal Protective Equipment (PPE) Guide
Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety GogglesMust provide a complete seal around the eyes. Conforms to EN 166 (EU) or ANSI Z87.1 (US) standards. Use a face shield for splash-prone operations.[14]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. Inspect for tears or holes before each use. For prolonged handling, consult a glove compatibility chart.[7][15]
Body Laboratory CoatA standard lab coat is required at a minimum. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn.[9][15]
Respiratory Respirator (if needed)If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with a particulate filter appropriate for organic compounds is required.[9]

Part 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to be self-validating systems for minimizing exposure and ensuring consistent, safe practices.

SOP 1: Handling and Storage
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as specified in Table 3.

  • Weighing/Transfer: Conduct all transfers of the solid within the fume hood. Use a spatula for transfers and avoid creating dust clouds.[9] If possible, weigh directly into the reaction vessel.

  • Housekeeping: Clean any residual powder from the spatula and weighing paper with a solvent-dampened cloth within the fume hood.

  • Storage: The compound must be stored in a tightly sealed, clearly labeled container.[9][16] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and foodstuffs.[9][12]

SOP 2: Minor Spill Response (Solid Material)
  • Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Assess & Equip: Do not rush. Evaluate the spill size. Don appropriate PPE, including respiratory protection if outside of a fume hood.

  • Contain & Clean: Do NOT use a dry brush or create dust.[9] Gently cover the spill with an absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a designated hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor.

SOP 3: First Aid Measures

Immediate and correct first aid is critical in the event of an exposure.[10]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

SOP 4: Waste Disposal
  • Classification: All waste containing 3-Bromo-6-chloropyrazine-2-carboxylic acid, including empty containers and contaminated cleanup materials, must be treated as hazardous chemical waste.[8]

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[16]

  • Disposal: Arrange for disposal through a licensed chemical waste disposal facility.[7][8] Controlled incineration with flue gas scrubbing is a common method for halogenated organic compounds.[7][17] Do not dispose of down the drain or in general waste.[9][18]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Borazine. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Chemical Label for 3-bromo-6-chloropyrazine-2-carboxylic acid. Source provided by search tool.
  • National Institutes of Health (NIH). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ResearchGate. Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. [Link]

  • Chemistry LibreTexts. 18.6: Reactions at the α-Carbons of Carboxylic Acids. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • YouTube. Alpha Halogenation Reactions. [Link]

  • Appretech Scientific Limited. methyl 3-bromo-6-chloropyrazine-2-carboxylate. [Link]

  • PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. [Link]

Sources

Exploratory

Strategic Functionalization of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

A Guide to Orthogonal Pyrazine Scaffold Design Executive Summary In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represents a "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Orthogonal Pyrazine Scaffold Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represents a "privileged scaffold." Its value lies not merely in its pyrazine core—a moiety ubiquitous in FDA-approved kinase inhibitors and antitubercular agents—but in its orthogonal reactivity profile .

This scaffold presents three distinct chemical handles: a carboxylic acid at C2, a labile bromide at C3, and a robust chloride at C6. This guide details the strategic manipulation of these handles, specifically focusing on its role as a precursor for SHP2 inhibitors and Favipiravir analogs . We provide validated protocols for the Curtius rearrangement sequence to access 2-aminopyrazines, a critical transformation in modern medicinal chemistry.

Part 1: Structural Analysis & Reactivity Profile

To successfully derivatize this scaffold, one must understand the electronic "pecking order" of its substituents. The pyrazine ring is inherently electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) rather than Electrophilic Aromatic Substitution (SEAr).

The Reactivity Hierarchy
  • C-3 Position (Bromine): This is the most reactive site for SNAr. It is activated by:

    • The adjacent ring nitrogen (N4).

    • The strong electron-withdrawing effect of the ortho-carboxylic acid (or ester).

    • The superior leaving group ability of Bromine compared to Chlorine.

  • C-2 Position (Carboxylic Acid): A standard handle for amide coupling, esterification, or decarboxylative rearrangement.

  • C-6 Position (Chlorine): The "silent" handle. It is less reactive towards SNAr than C-3 because it lacks the ortho-activation from the carbonyl group. It typically remains intact during C-3 manipulations, allowing for late-stage functionalization.

Strategic Implication: Researchers should perform SNAr or Palladium-catalyzed cross-couplings (Suzuki-Miyaura) at C-3 before attempting modifications at C-6, unless the C-6 position is targeted for specific displacement under forcing conditions.

Part 2: Primary Derivatization Workflows

The following flowchart illustrates the two dominant synthetic pathways for this scaffold: Route A (Amination via Curtius) and Route B (C-3 Functionalization).

G Start 3-Bromo-6-chloro- pyrazine-2-carboxylic acid Ester Methyl Ester (Intermediate) Start->Ester MeOH, H2SO4 Reflux Amide Carboxamide Derivative Start->Amide R-NH2, HATU DIPEA AcylAzide Acyl Azide (Transient) Ester->AcylAzide Hydrazine; then NaNO2, HCl Carbamate Boc-Protected Amine AcylAzide->Carbamate t-BuOH, Reflux (Curtius) AminoPyrazine 2-Amino-3-bromo- 6-chloropyrazine (SHP2 Precursor) Carbamate->AminoPyrazine TFA/DCM Deprotection C3_Sub 3-Substituted Analogs (SNAr/Suzuki) Amide->C3_Sub Nucleophile (S_NAr)

Figure 1: Divergent synthetic pathways.[1] Route A accesses the amino-pyrazine core essential for SHP2 inhibitors. Route B retains the carbonyl functionality for carboxamide antiviral analogs.

Part 3: Detailed Experimental Protocol
Case Study: Synthesis of 2-Amino-3-bromo-6-chloropyrazine

This protocol describes the conversion of the carboxylic acid to the amino-pyrazine, a key intermediate for SHP2 inhibitors (e.g., analogs of SHP099). This transformation utilizes a Curtius Rearrangement , which is preferred over Hofmann degradation for electron-deficient heteroaromatics to avoid ring hydrolysis.

Safety Note: This protocol involves azides (potential explosion hazard) and toxic reagents. Conduct all steps in a fume hood behind a blast shield.

Step 1: Esterification

Objective: Protect the acid to facilitate purification and prepare for hydrazinolysis (or direct use with DPPA).

  • Reagents: 3-Bromo-6-chloropyrazine-2-carboxylic acid (10.0 g, 42.1 mmol), Methanol (100 mL), conc. H2SO4 (1.0 mL).

  • Procedure:

    • Dissolve the acid in MeOH in a round-bottom flask.

    • Add H2SO4 dropwise at 0°C.

    • Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

    • Workup: Concentrate in vacuo. Dilute with EtOAc (150 mL), wash with sat. NaHCO3 (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate.

    • Yield: Expect ~90-95% of a white/off-white solid.

Step 2: Curtius Rearrangement (One-Pot DPPA Method)

Objective: Convert the carboxylic acid (or hydrolyzed ester) directly to the Boc-protected amine. Note: Using Diphenylphosphoryl azide (DPPA) is safer and more efficient than the acid chloride/sodium azide route.

  • Reagents: 3-Bromo-6-chloropyrazine-2-carboxylic acid (5.0 g, 21.0 mmol), DPPA (6.35 g, 23.1 mmol), Triethylamine (TEA) (3.2 mL, 23.1 mmol), tert-Butanol (t-BuOH) (50 mL), Toluene (50 mL).

  • Procedure:

    • Suspend the acid in Toluene/t-BuOH (1:1 mixture).

    • Add TEA followed by DPPA dropwise at room temperature (Exothermic reaction; maintain <30°C).

    • Stir at RT for 30 minutes to form the acyl azide intermediate.

    • Rearrangement: Heat the mixture slowly to 90°C. Evolution of N2 gas will be observed. Maintain reflux for 4-6 hours.

    • Workup: Cool to RT. Concentrate the solvent. Redissolve in EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

    • Purification: Silica gel chromatography (0-20% EtOAc in Hexane).

    • Product: tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate.

Step 3: Deprotection to 2-Amino-3-bromo-6-chloropyrazine
  • Reagents: Boc-carbamate (from Step 2), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the carbamate in DCM (5 mL/g).

    • Add TFA (1:1 v/v ratio with DCM) at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Neutralize carefully with sat. NaHCO3 to pH 8. Extract with EtOAc.

    • Validation: The product should show a distinct broad singlet (NH2) in 1H NMR around 5.0-7.0 ppm (solvent dependent) and loss of the t-butyl peak.

Part 4: Analytical Data & Validation

When characterizing derivatives of this scaffold, specific spectroscopic signatures confirm regioselectivity.

Analytical MethodCharacteristic FeatureInterpretation
1H NMR Singlet at ~8.5 - 8.8 ppmRepresents the proton at C-5 . If this peak disappears, you have substituted the wrong position (unlikely) or ring degradation occurred.
13C NMR Carbonyl peak ~160-165 ppmConfirms presence of Acid/Ester/Amide. Loss of this peak indicates successful Curtius rearrangement.
Mass Spec (LC-MS) Isotopic Pattern (M, M+2, M+4)The presence of one Br and one Cl creates a distinct isotopic envelope. Look for the 3:4:1 intensity ratio (approx) for M : M+2 : M+4.
Part 5: Application in Drug Discovery

SHP2 Inhibition: The resulting 2-amino-3-bromo-6-chloropyrazine is a known intermediate for allosteric SHP2 inhibitors.[3] The amino group forms a critical hinge bind (or solvent interaction), while the bromine allows for Suzuki coupling to attach the hydrophobic tail required for the allosteric pocket.

Favipiravir Analogs: For antiviral research, the 3-bromo-6-chloropyrazine-2-carboxamide (derived via Route B) allows for the introduction of nucleophilic fluorinating agents (e.g., TBAF, KF) at C-6 under forcing conditions, or hydroxylation at C-3, mimicking the T-705 structure.

References
  • Synthesis of 2-amino-3-bromo-6-chloropyrazine

    • Patent: "Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine."[3] CN108101857B.[3]

    • Source:

  • General Reactivity of Halopyrazines

    • Paper: "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 2019.
    • Source:

  • Compound Data & Safety (3-Bromo-6-chloropyrazine-2-carboxylic acid)

    • Database: PubChem CID 71464147.[4][5]

    • Source:

  • SHP2 Inhibitor Medicinal Chemistry

    • Context: "Discovery of SHP2-inhibitors."[3] (General reference to the class of compounds derived from amino-pyrazine scaffolds).

    • Source:

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of the Pyrazine Ring in 3-Bromo-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Electronic Landscape of a Privileged Scaffold The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at pos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of a Privileged Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, gracing the structures of numerous marketed drugs.[1] Its prevalence stems from its unique electronic properties and synthetic versatility. The nitrogen atoms render the pyrazine ring electron-deficient, a characteristic that fundamentally governs its reactivity and makes it a prime candidate for nucleophilic aromatic substitution (SNAr).[2] This guide delves into the intricate reactivity of a particularly valuable building block: 3-Bromo-6-chloropyrazine-2-carboxylic acid. We will explore how the interplay of the pyrazine core with its bromo, chloro, and carboxylic acid substituents dictates its behavior in key synthetic transformations, providing a roadmap for its strategic utilization in the synthesis of novel chemical entities.

The Influence of Substituents: A Symphony of Electronic Effects

The reactivity and regioselectivity of 3-Bromo-6-chloropyrazine-2-carboxylic acid are a direct consequence of the electronic contributions of its substituents. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups through both inductive and resonance effects, significantly reducing the electron density of the carbon atoms and making the ring highly susceptible to nucleophilic attack.[3]

The bromo, chloro, and carboxylic acid groups are all electron-withdrawing substituents, further amplifying the electron-deficient nature of the pyrazine ring. The halogens exert a strong inductive effect, while the carboxylic acid group is a powerful resonance and inductively withdrawing group. This collective electron-withdrawing capacity is the primary driver for the molecule's propensity to undergo nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient pyrazine ring in 3-Bromo-6-chloropyrazine-2-carboxylic acid is primed for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The regioselectivity of nucleophilic attack is a critical consideration for synthetic chemists.

Predicting the Site of Nucleophilic Attack

In polysubstituted pyrazines, the site of nucleophilic attack is determined by the combined electronic effects of the substituents. For 2-substituted 3,5-dichloropyrazines, a foundational study revealed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs attack to the 3-position.[4]

In our target molecule, the carboxylic acid at the 2-position is a potent electron-withdrawing group. Therefore, it is predicted to direct nucleophilic attack to the 5-position , which is para to the carboxylic acid and ortho to the 6-chloro substituent. However, the 3-bromo and 6-chloro positions are the leaving groups. The relative reactivity of these two positions towards nucleophilic displacement is a key question. Generally, in SNAr reactions on electron-deficient systems, the more electron-withdrawing halogen (fluorine) is the best leaving group, followed by chlorine, bromine, and iodine. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more polarized C-X bond.[3]

Considering the positions of the halogens in 3-Bromo-6-chloropyrazine-2-carboxylic acid, the C6 position is para to the electron-withdrawing nitrogen at position 1 and ortho to the carboxylic acid group, while the C3 position is ortho to two electron-withdrawing nitrogen atoms and the carboxylic acid group. Both positions are highly activated towards nucleophilic attack. The relative leaving group ability (Br vs. Cl) and the specific reaction conditions will ultimately determine the regioselectivity. In many heterocyclic systems, the C-Cl bond is more readily cleaved in SNAr reactions than the C-Br bond.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general methodology for the regioselective substitution of the chloro group in 3-Bromo-6-chloropyrazine-2-carboxylic acid with a primary or secondary amine.

Workflow:

SNAr_Workflow reagents Combine 3-Bromo-6-chloropyrazine- 2-carboxylic acid, amine, and base in a suitable solvent reaction Heat the reaction mixture under controlled temperature reagents->reaction 1. Reaction Setup workup Aqueous workup to remove salts and unreacted reagents reaction->workup 2. Quenching purification Purify the product by crystallization or chromatography workup->purification 3. Isolation product Characterize the final product purification->product 4. Analysis Suzuki_Workflow reagents Combine 3-Bromo-6-chloropyrazine-2-carboxylic acid, boronic acid, palladium catalyst, ligand, and base in a solvent mixture reaction Heat the reaction mixture under an inert atmosphere reagents->reaction 1. Reaction Setup workup Aqueous workup and extraction reaction->workup 2. Quenching purification Purify the product via column chromatography workup->purification 3. Isolation product Characterize the final product purification->product 4. Analysis Decarboxylation_Workflow reagents Heat the carboxylic acid in a high-boiling solvent, optionally with a catalyst (e.g., copper powder) reaction Monitor the evolution of CO₂ gas reagents->reaction 1. Reaction Setup workup Cool the reaction mixture and extract the product reaction->workup 2. Completion purification Purify by distillation, crystallization, or chromatography workup->purification 3. Isolation product Characterize the decarboxylated product purification->product 4. Analysis

Sources

Exploratory

A Theoretical and Computational Deep Dive into 3-Bromo-6-chloropyrazine-2-carboxylic acid: A Core Scaffold in Drug Discovery

Abstract 3-Bromo-6-chloropyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of complex pharmaceutical agents, particularly in antiviral and anticancer re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-6-chloropyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of complex pharmaceutical agents, particularly in antiviral and anticancer research[1]. Its unique substitution pattern with electron-withdrawing halogen atoms and a carboxylic acid group imparts distinct electronic and steric properties that are crucial for molecular recognition and biological activity. This technical guide provides an in-depth theoretical analysis of this molecule using quantum chemical methods. We will explore its optimized geometry, spectroscopic signatures, electronic properties, and reactivity descriptors. The insights derived from these computational studies are invaluable for researchers in medicinal chemistry and materials science, offering a rational basis for designing novel derivatives with enhanced therapeutic potential.

Introduction: The Significance of Halogenated Pyrazines

Pyrazine and its derivatives are a class of N-heterocycles that form the core of numerous natural and synthetic compounds with significant applications in pharmaceuticals and flavor industries[2]. The introduction of halogen atoms and a carboxylic acid moiety onto the pyrazine ring, as in 3-Bromo-6-chloropyrazine-2-carboxylic acid, dramatically influences the molecule's physicochemical properties. These substituents modulate lipophilicity, metabolic stability, and the capacity to form specific non-covalent interactions like hydrogen and halogen bonds, which are fundamental to drug-receptor binding[3]. Pyrazinecarboxylic acid and its analogues have also been recognized as highly effective co-catalysts in various oxidation reactions, highlighting their chemical versatility[4].

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens to investigate these properties at an atomic level. By calculating the molecule's electronic structure and energy, we can predict its geometry, spectroscopic behavior, and chemical reactivity, thus guiding synthetic efforts and accelerating the drug discovery process.

Computational Methodology: The "Why" Behind the "How"

To ensure a robust and predictive theoretical model, a well-defined computational protocol is essential. The methods chosen represent a balance between accuracy and computational cost, a standard practice in the field for molecules of this size and complexity.

The Choice of Method: Density Functional Theory (DFT)

For this analysis, Density Functional Theory (DFT) is the method of choice. Specifically, we utilize the B3LYP functional, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Expertise & Rationale: B3LYP is selected for its proven track record in providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including heterocyclic systems[5][6]. It offers a significant improvement over simpler methods like Hartree-Fock by incorporating electron correlation, which is crucial for accurately modeling the electronic effects of the electronegative halogen and nitrogen atoms in our target molecule.

The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the 6-311++G(d,p) basis set.

  • Expertise & Rationale: This is a triple-zeta basis set, meaning it uses three functions for each valence atomic orbital, providing a high degree of flexibility. The ++G part adds diffuse functions for both heavy atoms and hydrogen, which are critical for describing the behavior of electrons far from the nucleus, a key feature in systems with lone pairs and potential hydrogen bonds. The (d,p) polarization functions allow orbitals to change shape, which is essential for accurately modeling the bonding in a sterically crowded and electronically complex molecule like 3-Bromo-6-chloropyrazine-2-carboxylic acid[2].

Step-by-Step Computational Workflow Protocol

The following protocol outlines a self-validating system for theoretical analysis:

  • Initial Structure Generation: A 3D structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid is built using standard molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical infrared (IR) and Raman spectra.

  • Property Calculations: Using the validated minimum-energy structure, further calculations are performed to determine electronic properties, such as:

    • NMR chemical shifts (using the GIAO method)[2].

    • UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP).

Computational Workflow Diagram

G Computational Chemistry Workflow for Molecular Analysis cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_output Output & Analysis node_input 1. Build Initial 3D Molecular Structure node_opt 2. Geometry Optimization node_input->node_opt node_freq 3. Vibrational Frequency Calculation node_opt->node_freq node_check Check for Imaginary Frequencies node_freq->node_check node_prop 4. Single-Point Property Calculations node_geom Optimized Geometry (Bond Lengths, Angles) node_prop->node_geom node_spec Predicted Spectra (IR, Raman, NMR, UV-Vis) node_prop->node_spec node_elec Electronic Properties (HOMO, LUMO, MEP) node_prop->node_elec node_check->node_opt Imaginary Frequencies Found (Re-optimize) node_check->node_prop  No Imaginary Frequencies (True Minimum Found)   G cluster_properties Derived Properties HOMO HOMO (Highest Occupied MO) Electron Donor LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicator of Chemical Reactivity HOMO->EnergyGap LUMO->EnergyGap Reactivity High ΔE → High Stability, Low Reactivity Low ΔE → Low Stability, High Reactivity EnergyGap->Reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the surface of the molecule. It is an invaluable tool for predicting how a molecule will interact with other species.

    • Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. These are expected around the nitrogen atoms and the carbonyl oxygen.

    • Blue regions (positive potential) indicate areas of electron deficiency and are susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the carboxyl group and potentially on the carbon atoms of the pyrazine ring.

    • The halogen atoms (Br and Cl) will exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom, making them potential halogen bond donors. [3]This is a critical interaction in drug design.

Conclusion and Future Outlook

This in-depth theoretical guide demonstrates the power of computational chemistry to elucidate the fundamental properties of 3-Bromo-6-chloropyrazine-2-carboxylic acid. The DFT calculations provide a robust model of the molecule's geometry, spectroscopic characteristics, and electronic landscape. Key findings include the predicted planarity of the pyrazine core, the characteristic spectral signatures of the functional groups, and the distribution of electrostatic potential which governs its intermolecular interactions.

These theoretical insights provide a solid foundation for researchers. The predicted reactivity sites from the MEP and HOMO-LUMO analysis can guide the synthesis of new derivatives for structure-activity relationship (SAR) studies. Furthermore, the detailed understanding of its electronic and steric profile can be used to perform molecular docking studies, predicting how this scaffold might bind to biological targets and paving the way for the rational design of next-generation therapeutics.

References

  • Arkat USA. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Experimental and theoretical approaches on structural, spectroscopic (FT‐IR and UV‐Vis), nonlinear optical and molecular docking analyses for Zn (II) and Cu (II) complexes of 6‐chloropyridine‐2‐carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Retrieved from [Link]

  • NIH. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Retrieved from [Link]

  • Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Retrieved from [Link]

  • International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • MDPI. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes for 3-Bromo-6-chloropyrazine-2-carboxylic Acid in Organic Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery 3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyrazine core provides a versatile platform for the synthesis of complex molecular architectures. The distinct reactivity of the two halogen substituents, coupled with the synthetic handles of the carboxylic acid, allows for selective and sequential modifications, making it an invaluable tool for the construction of novel bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-6-chloropyrazine-2-carboxylic acid, focusing on its application in key organic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling, amidation, and esterification reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValue
CAS Number 212789-06-9
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in many organic solvents such as DMF, DMSO, and THF.

Safety and Handling: 3-Bromo-6-chloropyrazine-2-carboxylic acid is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area with copious amounts of water.[2][3]

Core Reactivity and Strategic Applications

The synthetic utility of 3-Bromo-6-chloropyrazine-2-carboxylic acid stems from the differential reactivity of its functional groups. The bromine and chlorine atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation and esterification.

Caption: Synthetic pathways from 3-Bromo-6-chloropyrazine-2-carboxylic acid.

The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen substituents, activates the C-Br and C-Cl bonds towards oxidative addition in palladium-catalyzed cycles. The relative reactivity of the C-Br and C-Cl bonds can often be controlled by judicious choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and 3-Bromo-6-chloropyrazine-2-carboxylic acid is an excellent substrate for this transformation.[4][5] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors and other pharmaceuticals.[6][7][8]

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl) of the pyrazine ring to form a Pd(II) intermediate. The C-Br bond is typically more reactive than the C-Cl bond, allowing for selective coupling at the C3 position under carefully controlled conditions.

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chloropyrazine-2-carboxylic acid

This protocol describes a typical Suzuki-Miyaura coupling reaction at the more reactive C3-bromo position.

Materials:

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried round-bottom flask, add 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Yield: 75-85%

Application 2: Amide Bond Formation

The carboxylic acid functionality of 3-Bromo-6-chloropyrazine-2-carboxylic acid readily undergoes amidation with primary and secondary amines to form the corresponding pyrazine-2-carboxamides. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Mechanistic Considerations for Amide Coupling

Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is typically required to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

Sources

Application

Application Note: 3-Bromo-6-chloropyrazine-2-carboxylic Acid as a Tri-Vector Scaffold in Medicinal Chemistry

Introduction: The "Tri-Vector" Advantage In the landscape of fragment-based drug discovery (FBDD), the pyrazine core remains a "privileged structure," ubiquitous in kinase inhibitors (e.g., Bortezomib), anti-infectives (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tri-Vector" Advantage

In the landscape of fragment-based drug discovery (FBDD), the pyrazine core remains a "privileged structure," ubiquitous in kinase inhibitors (e.g., Bortezomib), anti-infectives (e.g., Pyrazinamide), and ENaC blockers. However, standard pyrazine building blocks often suffer from symmetry issues or lack orthogonal reactivity, forcing chemists into low-yielding statistical mixtures.

3-Bromo-6-chloropyrazine-2-carboxylic acid represents a high-value "Tri-Vector" scaffold. Unlike its 3,6-dichloro analog, this molecule possesses three distinct reactive handles with a defined hierarchy of reactivity:

  • C2-Carboxylic Acid: An anchor for solubility-modulating amides or bioisosteres.

  • C3-Bromide: A "soft" electrophile, highly reactive in Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald).

  • C6-Chloride: A "harder" electrophile, reserved for late-stage diversification via harsh Nucleophilic Aromatic Substitution (SNAr) or specialized catalysis.

This guide details the Sequential Orthogonal Functionalization (SOF) strategy, allowing researchers to access complex, non-symmetric pyrazine libraries with high regiocontrol.

Chemical Profile & Reactivity Hierarchy

To design effective routes, one must understand the electronic landscape of the scaffold. The pyrazine nitrogens are electron-withdrawing, making the ring electron-deficient.

PositionFunctionalityReactivity ModeRelative Rate (k_rel)
C2 Carboxylic AcidAmide Coupling / EsterificationHigh (Standard Conditions)
C3 BromidePd-Catalyzed Coupling (Oxidative Addition)Fast (C-Br bond is weaker than C-Cl)
C3 BromideSNAr (Nucleophilic Substitution)High (Activated by ortho-carbonyl & N1/N4)
C6 ChloridePd-Catalyzed CouplingSlow (Requires specialized ligands/heat)
C6 ChlorideSNArModerate (Less activated than C3)
Reactivity Visualization

The following diagram illustrates the logical flow of functionalization, prioritizing the most labile bonds first to prevent chemoselectivity errors.

ReactivityMap cluster_legend Reaction Conditions Scaffold 3-Bromo-6-chloropyrazine- 2-carboxylic acid Path_C2 Step 1: C2 Functionalization (Amide Coupling) Scaffold->Path_C2 Chemoselective (Acid vs Halide) Path_C3 Step 2: C3 Functionalization (Selective Suzuki/Buchwald) Path_C2->Path_C3 Halogen Selectivity (Br > Cl) Path_C6 Step 3: C6 Functionalization (S_NAr or High-Temp Coupling) Path_C3->Path_C6 Remaining Electrophile HATU/Amine HATU/Amine Pd(0) / RT Pd(0) / RT HATU/Amine->Pd(0) / RT Pd(II) / Heat or NaH/Amine Pd(II) / Heat or NaH/Amine Pd(0) / RT->Pd(II) / Heat or NaH/Amine

Caption: Sequential Orthogonal Functionalization (SOF) workflow. The strategy relies on the intrinsic reactivity difference between the C2-Acid, C3-Bromide, and C6-Chloride.

Detailed Experimental Protocols

Protocol A: C2-Amide Installation (The Anchor)

Objective: Convert the carboxylic acid to an amide before metal catalysis to prevent catalyst poisoning by the free acid and to establish the primary pharmacophore binding element.

Mechanism: The electron-deficient pyrazine ring makes the carboxylic acid prone to decarboxylation under high heat. Mild activation (HATU/T3P) is preferred over SOCl2.

Materials:

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the pyrazine acid in anhydrous DMF (0.1 M concentration) under N2.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Note: The solution may turn yellow/orange.

  • Coupling: Add the amine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LCMS. Look for the characteristic Br/Cl isotope pattern (M, M+2, M+4).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective C3-Suzuki Coupling

Objective: Exploit the weaker C-Br bond to install an aryl/heteroaryl group at C3 without disturbing the C6-Cl bond.

Critical Parameter: Temperature Control. High temperatures (>80°C) may promote oxidative addition into the C-Cl bond, leading to mixtures.

Materials:

  • C2-Amide intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.1 eq)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)

  • Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • DME or 1,4-Dioxane

Step-by-Step:

  • Degassing: Charge the reaction vessel with the amide, boronic acid, and Pd catalyst. Cycle vacuum/Argon 3 times.

  • Solvent Addition: Add degassed solvent and aqueous base.

  • Reaction: Stir at 40–60°C . Do not reflux.

  • Validation: Monitor LCMS for the consumption of the Bromide. The product will retain the Chlorine isotope pattern (3:1 ratio for M:M+2).

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol C: Late-Stage C6-SNAr Diversification

Objective: Utilize the remaining C6-Cl handle. Although C6 is less activated than C3, the pyrazine nitrogens still facilitate nucleophilic attack under forcing conditions.

Materials:

  • C3-Functionalized intermediate (1.0 eq)

  • Nucleophile (Amine, Alkoxide, Thiol) (2.0 eq)

  • Base: Cs2CO3 (for phenols/thiols) or DIPEA (for amines)

  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Dissolve intermediate in DMSO (0.2 M).

  • Addition: Add base and nucleophile.

  • Reaction: Heat to 100–120°C for 12–24 hours.

    • Microwave Option: 140°C for 30 mins often drives this to completion cleanly.

  • Workup: Aqueous extraction is critical to remove DMSO.

Troubleshooting & Optimization

IssueProbable CauseSolution
Decarboxylation High heat during amide coupling or acidic workup.Use T3P/Pyridine at 0°C. Avoid heating the free acid above 60°C.
Loss of Regioselectivity (Protocol B) Temperature too high; Catalyst too active.Lower temp to 40°C. Switch to Pd(PPh3)4 (less active than Buchwald precatalysts).
Hydrolysis of Amide Harsh basic conditions during SNAr.Use non-nucleophilic bases (DIPEA, Cs2CO3) and dry solvents. Avoid NaOH.
Protodehalogenation Reductive elimination of Br/Cl instead of coupling.Solvent may be "wet" or hydride source present. Use strictly anhydrous solvents for couplings.

References

  • General Reactivity of Chloropyrazines: Mosrin, M., et al. "Regio- and chemoselective multiple functionalization of chloropyrazine derivatives."[1] Organic Letters, 2009, 11(15), 3406-3409.[1] Link

  • Pd-Catalyzed Selectivity (Br vs Cl): Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

  • Pyrazine in MedChem: Miniyar, P. B., et al. "Pyrazine the privileged scaffold for anticancer and cytotoxic agents: A review." Mini-Reviews in Medicinal Chemistry, 2013. Link

  • Compound Data: PubChem CID 71464147 (3-bromo-6-chloropyrazine-2-carboxylic acid). Link

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Chloropyrimidines and Chloropyrazines." Chemical Reviews, 1951. Link

Sources

Method

Technical Guide: Chemoselective Functionalization of 3-Bromo-6-chloropyrazine-2-carboxylic acid via Suzuki-Miyaura Coupling

Executive Summary 3-Bromo-6-chloropyrazine-2-carboxylic acid represents a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug candidates. Its utility stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-chloropyrazine-2-carboxylic acid represents a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug candidates. Its utility stems from its dense functionalization: a pyrazine core with three distinct reactive handles (C2-Acid, C3-Bromine, C6-Chlorine).

However, this density presents a significant chemoselectivity challenge. Successful utilization requires a strategy that discriminates between the two halogens and manages the acidic proton. This guide details a validated workflow prioritizing the Methyl Ester Route , ensuring high yields, reproducibility, and precise regiocontrol.

Critical Analysis: The Chemoselectivity Landscape

To design a robust protocol, one must understand the electronic and steric forces at play within the substrate.

The Reactivity Hierarchy

In Palladium-catalyzed cross-couplings, the reactivity of this substrate is governed by the rate of oxidative addition.

  • C3-Bromine (Primary Site): The C-Br bond is weaker than the C-Cl bond. Furthermore, the C3 position is electronically activated by the adjacent pyrazine nitrogen and the electron-withdrawing carboxylate group (ortho-effect). Despite potential steric hindrance from the C2-substituent, C3 is the kinetic site of reaction.

  • C6-Chlorine (Secondary Site): The C-Cl bond is stronger and less reactive. It typically remains intact under standard Suzuki conditions used for bromides, allowing for sequential functionalization.

  • C2-Carboxylic Acid (Interference): The free acid functionality is problematic in Suzuki couplings. It can lead to:

    • Catalyst Poisoning: Carboxylates can coordinate to Pd(II) species, arresting the catalytic cycle.

    • Protodecarboxylation: Pyrazine-2-carboxylic acids are prone to losing

      
       at elevated temperatures, destroying the scaffold.
      
    • Solubility Issues: Poor solubility in non-polar organic solvents.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the decision points for regioselectivity.

G Start 3-Bromo-6-chloropyrazine- 2-carboxylic acid Ester Methyl 3-bromo-6-chloropyrazine- 2-carboxylate Start->Ester Fischer Esterification (MeOH, H2SO4) Decarb Degradation Product (Decarboxylated) Start->Decarb Direct Coupling (High T) RISK: CO2 Loss C3_Product C3-Arylated Intermediate (C6-Cl Intact) Ester->C3_Product Suzuki Coupling (Pd(PPh3)4, 1.0 eq Ar-B(OH)2) Final 3,6-Diarylated Pyrazine C3_Product->Final 2nd Suzuki or SnAr (Pd2(dba)3, XPhos)

Figure 1: Strategic workflow for the sequential functionalization of the pyrazine core. Note the critical esterification step to avoid decarboxylation.

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

Rationale: Methyl esters are robust protecting groups that improve solubility and prevent catalyst interaction with the carboxylate.

Reagents:

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid (10.0 mmol)

  • Methanol (anhydrous, 50 mL)

  • Sulfuric Acid (conc. H2SO4, 1.0 mL) or Thionyl Chloride (SOCl2, 1.5 eq)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the starting acid in anhydrous Methanol.

  • Activation: Add concentrated

    
     dropwise at 0°C (ice bath). Alternatively, add SOCl2 dropwise at 0°C for faster conversion.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The acid spot should disappear.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove most Methanol. Dilute with EtOAc (50 mL) and wash carefully with saturated

    
     (2 x 30 mL) to neutralize acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Yield: Typically >90% as a pale yellow solid. Use directly in Protocol B.

Protocol B: Regioselective C3-Suzuki Coupling

Rationale: This step exploits the higher reactivity of the C-Br bond. We use mild conditions to prevent reaction at the C-Cl site.

Reagents:

  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the ester, boronic acid, and

    
    . Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C6-Cl bond or hydrolyzing the ester.

  • Monitoring: Check LCMS at 2 hours. The bromide (Starting Material) should be consumed. The chloride peak should remain intact.

  • Workup: Dilute with water and extract with EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation (Expected Results):

Component Reactivity Status Observation (LCMS)
C3-Br Reactive Disappears; replaced by Aryl mass.
C6-Cl Inert Chlorine isotope pattern (3:1) persists in product.

| Ester | Stable | Methyl ester peak visible (unless hydrolysis occurred). |

Protocol C: Sequential C6-Functionalization (Optional)

Rationale: Once the C3 position is filled, the C6-chloride can be activated. This often requires a more potent catalyst system due to the lower reactivity of aryl chlorides.

Reagents:

  • C3-Arylated Intermediate (from Protocol B)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Alternative:

      
       for less hindered substrates.
      
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1) or THF.

Procedure:

  • Combine intermediate, new boronic acid, Pd source, ligand, and base in a vial.

  • Purge with Argon. Add solvents.[2]

  • Heat to 100–110°C . The higher temperature is necessary to break the C-Cl bond.

  • Run for 12–18 hours.

Troubleshooting & Optimization Matrix

If yields are low or regioselectivity is poor, consult the following matrix.

IssueProbable CauseCorrective Action
Low Conversion (Step B) Catalyst deactivation or boronic acid degradation.Switch to Pd(dppf)Cl2 (more robust). Increase boronic acid to 1.5 eq.
C6-Coupling Byproduct Temperature too high; Catalyst too active.Lower temp to 60-70°C . Ensure exactly 1.05 eq of Boronic acid is used.
Ester Hydrolysis Base is too strong or reaction time too long.Switch base from

to

(anhydrous)
or

. Use anhydrous solvent (Dioxane/DMF).
Protodehalogenation Hydride source present (often from solvent/base interaction).Avoid alcoholic solvents. Ensure solvents are strictly anhydrous.
Solvent/Base Screening Data (Reference Values)

Based on standard pyrazine coupling efficiencies.

Solvent SystemBaseTemp (°C)Yield (C3-Product)Selectivity (C3:C6)
Dioxane/H2ONa2CO38085-95% >20:1
TolueneK3PO410070%10:1
DMFCs2CO39060%5:1 (Poor)

References

  • Mechanistic Basis of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Pyrazine Functionalization: Goossen, L. J., et al. "Decarboxylative Cross-Coupling of (Hetero)Aromatic Carboxylic Acids." Science, 2006 , 313, 662. Link

  • Regioselectivity in Polyhalogenated Heterocycles: Handy, S. T.; Zhang, Y. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Society Reviews, 2006 , 35, 71-84. Link

  • Esterification Protocols: "Fischer Esterification." Organic Chemistry Portal. Link

  • Advanced Ligands for Chlorides: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

Sources

Application

Application Note: Chemoselective Synthesis of Novel Heterocycles from 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Executive Summary 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) represents a privileged "tri-functional" scaffold for drug discovery. Its unique substitution pattern offers three distinct vectors for div...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) represents a privileged "tri-functional" scaffold for drug discovery. Its unique substitution pattern offers three distinct vectors for diversification: the C2-carboxylic acid (amide/ester formation or Curtius rearrangement), the C3-bromide (highly reactive for Pd-coupling or


), and the C6-chloride (latent electrophile for late-stage modification).

This guide details the chemoselective logic required to exploit these differences, enabling the synthesis of complex imidazo[1,2-a]pyrazines and polysubstituted pyrazines commonly found in kinase inhibitors (e.g., Acalabrutinib analogs) and antitubercular agents.

Chemoselectivity Analysis

Success with this molecule relies on understanding the reactivity hierarchy.

  • Vector A (C2-COOH): The anchor point. Can be functionalized to amides/esters to modulate the electronics of the ring. Critical Insight: Converting the acid to an electron-withdrawing ester/amide activates the C3 position for nucleophilic attack.

  • Vector B (C3-Br): The "hot" spot. Flanked by the ring nitrogen and the carbonyl group, this position is highly electrophilic. In Pd-catalyzed cross-couplings, the C-Br bond is weaker than C-Cl, allowing exclusive reaction at C3 under mild conditions.

  • Vector C (C6-Cl): The "cold" spot. Requires forcing conditions (higher temp, specialized ligands) or activation via

    
     after the C3 position has been substituted.
    
Reactivity Visualization

ReactivityMap Core 3-Bromo-6-chloropyrazine- 2-carboxylic acid C2 C2-COOH (Amidation/Curtius) Core->C2 Vector A C3 C3-Bromine (High Reactivity: Suzuki/SnAr) Core->C3 Vector B C6 C6-Chlorine (Latent Reactivity) Core->C6 Vector C

Figure 1: Reactivity hierarchy of the scaffold. C3-Br allows for initial functionalization, leaving C6-Cl intact for secondary steps.

Workflow 1: Sequential Cross-Coupling (The "Wings" Strategy)

This protocol describes the synthesis of a 2,3,6-trisubstituted pyrazine. We utilize the reactivity difference between Br and Cl to install two different aryl groups sequentially.

Step 1: Methyl Ester Formation

Rationale: Protection of the acid prevents catalyst poisoning and activates the ring for subsequent couplings.

  • Reagents: Starting Material (SM), MeOH,

    
     (cat).[1]
    
  • Procedure: Reflux SM in dry MeOH with 5 mol%

    
     for 4 hours.
    
  • Yield: >95% (Quantitative).

Step 2: C3-Selective Suzuki Coupling

Rationale: The C-Br bond undergoes oxidative addition with Pd(0) much faster than C-Cl. Using a mild base and room temperature ensures the Chloride remains touched.

Protocol:

  • Charge: Methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 equiv), Aryl Boronic Acid A (1.1 equiv),

    
     (3 mol%), and 
    
    
    
    (2.5 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1, 0.1 M). Degas with

    
     for 10 min.
    
  • Reaction: Stir at 40°C for 6-12 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hex/EtOAc).

  • Checkpoint: Ensure no bis-coupling (reaction at C6) occurred. The product should retain the Chlorine signal (3:1 isotopic ratio in MS is lost, but Cl pattern remains).

Step 3: C6-Suzuki Coupling (Late-Stage)

Rationale: With the C3 position filled, we apply forcing conditions to react the C6-Chloride.

Protocol:

  • Charge: C3-substituted intermediate (1.0 equiv), Aryl Boronic Acid B (1.5 equiv),

    
     (2 mol%), XPhos  (4 mol%), and 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1).

  • Reaction: Heat to 100°C for 12 hours.

  • Note: XPhos is critical here to facilitate oxidative addition into the electron-rich (deactivated by C3-aryl) C-Cl bond.

Workflow 2: Synthesis of Imidazo[1,2-a]pyrazine Core

This workflow morphs the pyrazine into a fused bicyclic system, a scaffold ubiquitous in BTK inhibitors.

Pathway Diagram

ImidazoSynthesis SM 3-Br-6-Cl-pyrazine-2-COOH Step1 Curtius Rearrangement (DPPA, tBuOH) SM->Step1 BocAmine Intermediate: 2-NHBoc-3-Br-6-Cl-pyrazine Step1->BocAmine Step2 Acid Deprotection (TFA/DCM) BocAmine->Step2 FreeAmine 2-Amino-3-bromo- 6-chloropyrazine Step2->FreeAmine Step3 Cyclization (R-COCH2-Br) FreeAmine->Step3 Final 8-Bromo-6-chloro- imidazo[1,2-a]pyrazine Step3->Final  Ring Fusion

Figure 2: Transformation of the carboxylic acid to the amine, followed by ring fusion.

Detailed Protocol
Step 1: Curtius Rearrangement to Boc-Amine

Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate and is trapped by t-butanol.

  • Dissolve: SM (1.0 equiv) and Triethylamine (1.5 equiv) in dry t-Butanol/Toluene (1:1).

  • Add: Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at 0°C.

  • Heat: Reflux (90°C) for 4 hours. Evolution of

    
     gas indicates rearrangement.
    
  • Isolate: Evaporate solvents, dissolve residue in EtOAc, wash with 5% citric acid and sat.

    
    . Crystallize or column.
    
Step 2: Deprotection
  • React: Treat the Boc-intermediate with TFA/DCM (1:2) at room temperature for 1 hour.

  • Neutralize: Carefully quench with sat.

    
     or solid 
    
    
    
    to obtain the free amine.
    • Critical: The free amine (2-amino-3-bromo-6-chloropyrazine) is less stable than the Boc-form. Use immediately or store at -20°C.

Step 3: Cyclization to Imidazo[1,2-a]pyrazine

Rationale: The exocyclic amine attacks the


-haloketone, followed by ring closure at the ring nitrogen.
  • Reagents: 2-Amino-3-bromo-6-chloropyrazine (1.0 equiv),

    
    -Bromoacetophenone (or analog) (1.2 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Ethanol or DME.

  • Conditions: Reflux (80°C) for 6-16 hours.

  • Result: The formation of 8-bromo-6-chloro-2-phenylimidazo[1,2-a]pyrazine .

  • Versatility: The resulting scaffold retains the Br and Cl handles. The Br is now at position 8 (highly reactive) and Cl at position 6, allowing for further library generation.

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized)Outcome
Suzuki Base

(aq)

(anhydrous)
Anhydrous conditions reduce protodehalogenation side products.
Pd Catalyst (C3)


dppf ligand prevents "ligand scrambling" and improves regioselectivity.
Cyclization Temp 120°C (DMF)80°C (EtOH)Lower temp in protic solvent reduces polymerization of the

-haloketone.
Curtius Trap Water (to Urea)t-Butanol (to Boc)Trapping with tBuOH provides a stable intermediate; urea formation is a dead-end.

References

  • Vertex Pharmaceuticals. (2018). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. Synthesis.

  • Goossen, L. (2006). Pd-catalyzed synthesis of biaryls. Organic Letters. (Contextual grounding for Pd-cycle selectivity).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26966732, 3-Bromo-6-chloropyrazine-2-carboxylic acid. [3]

Sources

Method

Application Notes and Protocols: 3-Bromo-6-chloropyrazine-2-carboxylic acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Pyrazine Scaffold In the landscape of modern medicinal chemistry, the pyrazine core stands out as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core stands out as a privileged scaffold, particularly in the design of small molecule kinase inhibitors.[1][2] Its unique electronic properties, ability to form crucial hydrogen bonds with the kinase hinge region, and synthetic versatility make it a cornerstone for the development of targeted therapies.[3] Among the various functionalized pyrazines, 3-bromo-6-chloropyrazine-2-carboxylic acid emerges as a particularly valuable starting material. This dihalogenated pyrazine, equipped with a carboxylic acid handle, offers a strategic platform for the sequential and regioselective introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][4]

This guide provides an in-depth exploration of the synthetic utility of 3-bromo-6-chloropyrazine-2-carboxylic acid, focusing on its application in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and showcase its application in the synthesis of potent kinase inhibitors, including those targeting the MEK1/2-ERK1/2 signaling pathway.

Chemical Properties and Reactivity Insights

The reactivity of 3-bromo-6-chloropyrazine-2-carboxylic acid is governed by the interplay of its three functional groups: a bromine atom, a chlorine atom, and a carboxylic acid. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group significantly influences the reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions.

In Suzuki-Miyaura cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for the selective functionalization of the 3-position of the pyrazine ring, while leaving the 6-position available for subsequent modifications.[5] This chemoselectivity is a critical aspect of its utility, enabling a modular approach to inhibitor synthesis.

The carboxylic acid at the 2-position serves as a versatile handle for amide bond formation, a common feature in many kinase inhibitors that allows for interaction with the solvent front or other regions of the ATP-binding pocket.[6] The steric hindrance and electronic nature of the substituted pyrazine ring necessitate careful selection of coupling reagents to achieve efficient amidation.

Core Synthetic Workflow: A Modular Approach

The synthesis of kinase inhibitors from 3-bromo-6-chloropyrazine-2-carboxylic acid typically follows a modular, two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: Selective functionalization at the C3 position via Suzuki-Miyaura coupling.

  • Amide Bond Formation: Coupling of the carboxylic acid at the C2 position with a suitable amine.

This workflow allows for the systematic variation of substituents at both the C3 and C2 positions, facilitating comprehensive SAR exploration.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Part 1: Chemoselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is extensively used in pharmaceutical synthesis.[7][8] In the context of 3-bromo-6-chloropyrazine-2-carboxylic acid, the key challenge and opportunity lies in achieving selective coupling at the more reactive C-Br bond.

Mechanistic Considerations for Selectivity

The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is well-established.[5] This selectivity arises from the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[9]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective cross-coupling of dihalogenated heterocycles and is optimized for 3-bromo-6-chloropyrazine-2-carboxylic acid.[2][5]

Materials:

ReagentCAS NumberSupplier (Example)
3-Bromo-6-chloropyrazine-2-carboxylic acid212779-29-8Sigma-Aldrich
Arylboronic acidVariesCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8Fisher Scientific
1,4-Dioxane123-91-1VWR
Water (degassed)7732-18-5-

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloropyrazine-2-carboxylic acid.

Expert Insights:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura reactions. For more challenging couplings, other palladium sources and ligands, such as Pd(dppf)Cl₂ or Buchwald-type ligands, can be explored.

  • Base and Solvent: The choice of a biphasic solvent system (dioxane/water) and an inorganic base like sodium carbonate is crucial for the efficiency of the transmetalation step.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 2: Amide Bond Formation

The formation of the amide bond is a fundamental transformation in medicinal chemistry.[6] For a substrate like 3-aryl-6-chloropyrazine-2-carboxylic acid, standard peptide coupling reagents are generally effective.

Protocol 2: Amide Coupling

This protocol outlines a general procedure for the amidation of the pyrazine carboxylic acid intermediate.

Materials:

ReagentCAS NumberSupplier (Example)
3-Aryl-6-chloropyrazine-2-carboxylic acid-Synthesized above
Desired Aniline or AmineVariesTCI America
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1Chem-Impex
N,N-Diisopropylethylamine (DIPEA)7087-68-5Acros Organics
N,N-Dimethylformamide (DMF)68-12-2EMD Millipore

Procedure:

  • Dissolve the 3-aryl-6-chloropyrazine-2-carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired aniline or amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor candidate.

Expert Insights:

  • Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. Other common reagents like HOBt/EDC can also be employed.[6]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the coupling process.

  • Solvent: Anhydrous DMF is a common solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.

Application Example: Synthesis of a MEK Inhibitor Core

The MEK1/2-ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[10][11] Trametinib (GSK1120212) is a potent and selective allosteric inhibitor of MEK1 and MEK2.[12] The core of Trametinib can be synthesized using the methodologies described above.

Caption: Inhibition of the MEK1/2-ERK1/2 signaling pathway.

Exemplary Synthesis of a Trametinib Analog Intermediate

This example demonstrates the application of the developed protocols for the synthesis of a key intermediate for Trametinib and related analogs.

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 3-Bromo-6-chloropyrazine-2-carboxylic acid and 2-fluoro-4-iodophenylboronic acid.

  • Expected Product: 3-(2-Fluoro-4-iodophenyl)-6-chloropyrazine-2-carboxylic acid.

Step 2: Amide Coupling

  • Reactants: 3-(2-Fluoro-4-iodophenyl)-6-chloropyrazine-2-carboxylic acid and cyclopropylamine.

  • Expected Product: N-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-6-chloropyrazine-2-carboxamide, a core structure of Trametinib.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthetic route allows for systematic exploration of the SAR of pyrazine-based kinase inhibitors.

  • C3-Position (from Suzuki Coupling): The aryl group at this position often inserts into a hydrophobic pocket of the kinase active site. Variations in the substitution pattern of this aryl ring can significantly impact potency and selectivity.[4]

  • Amide Substituent (from Amide Coupling): The group attached to the amide nitrogen typically extends towards the solvent-exposed region of the active site. This position is often modified to improve physicochemical properties such as solubility and cell permeability.[13]

  • C6-Position (Chloro group): The chlorine atom at the 6-position can be further functionalized through nucleophilic aromatic substitution or other cross-coupling reactions, providing an additional point of diversity for SAR optimization.

Conclusion

3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its differential reactivity at the halogenated positions, combined with the presence of a carboxylic acid handle, enables a robust and modular synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently generate and optimize novel pyrazine-based kinase inhibitors for a range of therapeutic targets.

References

  • Barrios-García, S. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

  • Al-Ostoot, F. H., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 699-717. [Link]

  • Yadav, P., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 6(2), 148-158. [Link]

  • Chepiga, K. M., et al. (2015). A Chemoselective and Scalable Synthesis of 5-Bromo-3-chloropyrazin-2-amine as a Key Intermediate for Nek2 Kinase Inhibitors. Org. Process Res. Dev., 19(1), 227-231. [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942. [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Aher, S. B., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5525-5534. [Link]

  • Google Patents. (2019).
  • Sahn, J. J., et al. (2021). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. J. Med. Chem., 64(13), 9140-9155. [Link]

  • GSK. (2012). GSK announces start of Phase III programme for combination of dabrafenib (GSK2118436) and trametinib (GSK1120212) in BRAF V600 mutation-positive metastatic cutaneous melanoma. [Link]

  • Cañeque, T., et al. (2012). A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines. Int. J. Mol. Sci., 13(12), 16646-16661. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941. [Link]

  • Unciti-Broceta, A. (2022). Exploring small-molecule inhibitors targeting MAPK pathway components: Focus on ERK, MEK1, and MEK2 kinases in cancer treatment. Future Med. Chem., 14(16), 1205-1208. [Link]

  • Google Patents. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett., 60(38), 151075. [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • Jutand, A. (2007). Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-76). Wiley-VCH. [Link]

Sources

Application

Analytical methods for quantification of 3-Bromo-6-chloropyrazine-2-carboxylic acid

An in-depth guide to the development and validation of analytical methods for the precise quantification of 3-Bromo-6-chloropyrazine-2-carboxylic acid, a critical component in pharmaceutical development. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the development and validation of analytical methods for the precise quantification of 3-Bromo-6-chloropyrazine-2-carboxylic acid, a critical component in pharmaceutical development. This document provides detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Introduction

3-Bromo-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a key building block in the synthesis of various pharmaceutical active ingredients. Its precise quantification is paramount during drug development and manufacturing to ensure process control, batch-to-batch consistency, and the quality and safety of the final product. The presence of bromine, chlorine, a carboxylic acid, and a pyrazine ring endows this molecule with specific chemical properties that must be carefully considered when developing robust and reliable analytical methods.

This application note provides comprehensive guidance for researchers, analytical scientists, and quality control professionals on the development and validation of analytical methods for 3-Bromo-6-chloropyrazine-2-carboxylic acid. We will explore two primary chromatographic techniques, HPLC-UV and LC-MS/MS, detailing protocols from sample preparation to method validation, and discuss the potential application of GC-MS following derivatization.

Physicochemical Properties and Analytical Considerations

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. For 3-Bromo-6-chloropyrazine-2-carboxylic acid (Molecular Formula: C₅H₂BrClN₂O₂), the following characteristics are key to methodological choices:

  • Polarity and Acidity : The presence of the carboxylic acid group makes the molecule polar and acidic. This dictates that for reversed-phase chromatography, the pH of the mobile phase will be a critical parameter to control the ionization state and, consequently, the retention and peak shape.

  • UV Absorbance : The pyrazine ring is a chromophore that will exhibit UV absorbance. This property is the basis for quantification using HPLC with a UV or Diode Array Detector (DAD).

  • Volatility : The carboxylic acid group renders the molecule non-volatile, making direct analysis by Gas Chromatography (GC) challenging without a derivatization step to convert the acid into a more volatile ester.[1]

  • Thermal Stability : While generally stable, the potential for decarboxylation at high temperatures should be considered, particularly if developing a GC-based method.

  • Solubility : The molecule is expected to be soluble in polar organic solvents such as acetonitrile, methanol, and aqueous solutions with an adjusted pH.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust, reliable, and widely available technique suitable for the routine quantification of 3-Bromo-6-chloropyrazine-2-carboxylic acid in various sample matrices, including in-process control samples and final product purity assessments.

Causality Behind Experimental Choices

The choice of a reversed-phase method is logical due to the polar nature of the analyte.[2] A C18 stationary phase provides a non-polar surface that retains the molecule through hydrophobic interactions. The key to achieving good peak shape and reproducible retention for an acidic compound like this is to suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (typically <3), which protonates the carboxyl group, making the molecule less polar and more retainable on the C18 column. Acetonitrile is often chosen as the organic modifier due to its low UV cutoff and good elution strength.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/ Standard Accurately B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Inject F Separation on C18 Column (Isocratic or Gradient Elution) E->F G Detection by UV/DAD (e.g., 270 nm) F->G H Integrate Peak Area G->H Acquire I Construct Calibration Curve (Standard) H->I J Quantify Analyte (Sample) H->J

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Sample and Standard Preparation:

  • Standard Preparation : Accurately weigh approximately 10 mg of 3-Bromo-6-chloropyrazine-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent consisting of 50:50 (v/v) acetonitrile and water.[3][4] This yields a stock solution of ~100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation : Accurately weigh the sample to be analyzed, and prepare a solution in the same diluent to achieve a final concentration within the calibration range.

  • Filtration : Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter to remove particulates.

2. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 60% A, 40% B) or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV or DAD
Detection Wavelength Scan for maxima (e.g., 250-300 nm); monitor at an appropriate wavelength (~270 nm)

3. Method Validation Protocol: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7]

Validation ParameterProtocol
Specificity Inject blank (diluent), placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and calculate R².
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
Precision - Repeatability (Intra-day) : Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. - Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or instrument.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Anticipated Performance Characteristics (HPLC-UV)

Based on methods for analogous compounds, the following performance can be expected:[3]

ParameterExpected Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOQ ~0.05 - 0.5 µg/mL

High-Sensitivity Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.[8][9][10]

Causality Behind Experimental Choices

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the method can selectively detect the target analyte even in the presence of co-eluting interferences. Electrospray ionization (ESI) in negative mode is typically chosen for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. The use of MS-compatible mobile phase additives like formic acid is crucial, as non-volatile buffers like phosphate will contaminate the mass spectrometer.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Sample/ Standard in Diluent B Filter through 0.22 µm Syringe Filter A->B C Inject into UPLC/HPLC B->C Inject D Fast Gradient Separation C->D E Ionization (ESI-) D->E F MS/MS Detection (MRM) E->F G Integrate MRM Transitions F->G Acquire H Quantify using Calibration Curve G->H

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Sample and Standard Preparation:

  • Prepare standards and samples as described for the HPLC-UV method, but use MS-grade solvents. The diluent should be compatible with the initial mobile phase conditions.

2. LC-MS/MS Conditions:

ParameterRecommended Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Fast gradient (e.g., 5% to 95% B in 3 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing a standard solution. Example: m/z 249 -> m/z 205 (Precursor -> Product)
Key MS Parameters Optimize source temperature, gas flows, and collision energy for maximum signal.

3. Method Validation Protocol:

  • The validation follows the same principles as for HPLC-UV, with a greater emphasis on matrix effects, which can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

Anticipated Performance Characteristics (LC-MS/MS)

This technique offers significantly improved sensitivity over HPLC-UV.[3][8]

ParameterExpected Value
Linearity (R²) > 0.995
Accuracy (% Recovery) 90.0 - 110.0%
Precision (%RSD) < 15%
LOQ ~0.05 - 5 ng/mL

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While less direct, GC-MS can be a powerful tool for the analysis of pyrazines, which are often volatile.[11][12] For the non-volatile 3-Bromo-6-chloropyrazine-2-carboxylic acid, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.

Causality Behind Experimental Choices

Derivatization, for example through esterification with an alcohol (e.g., methanol or ethanol) under acidic conditions, or using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a silyl ester, is required to make the analyte suitable for GC.[1] This chemical modification increases volatility, allowing the compound to be vaporized in the GC inlet and travel through the column. GC-MS provides excellent chromatographic resolution and mass spectrometric detection for definitive identification and quantification.

Experimental Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample/ Standard in Solvent B Add Derivatizing Agent (e.g., Methanolic HCl) A->B C Heat to Drive Reaction (e.g., 60°C for 30 min) B->C D Cool and Neutralize C->D E Inject into GC System D->E Inject F Separation on Capillary Column E->F G Ionization (EI) F->G H MS Detection (Scan or SIM) G->H I Extract Ion Chromatogram H->I Acquire J Quantify using Calibration Curve I->J

Caption: Workflow for quantification by GC-MS following derivatization.

Conceptual Protocol: GC-MS
  • Derivatization (Esterification Example) :

    • Place a dried aliquot of the sample or standard in a reaction vial.

    • Add 1 mL of 3N methanolic HCl.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, and neutralize the excess acid with a suitable base.

    • Extract the resulting methyl ester into an organic solvent like ethyl acetate.

    • Analyze the organic layer by GC-MS.

  • GC-MS Conditions (Starting Point):

ParameterRecommended Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent
Inlet Temp 250 °C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Ionization Electron Ionization (EI), 70 eV
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

FeatureRP-HPLC-UVLC-MS/MSGC-MS with Derivatization
Primary Use Assay, purity, routine QCTrace-level impurities, bioanalysisOrthogonal method, specific applications
Sensitivity Moderate (µg/mL)Very High (ng/mL to pg/mL)High (ng/mL)
Selectivity Good (based on retention time and UV)Excellent (based on mass-to-charge ratio)Excellent (based on retention time and mass)
Sample Prep Simple (dissolve and dilute)Simple to moderateComplex (requires derivatization)
Throughput HighHighModerate
Cost/Instrument LowHighModerate
Expertise Required Basic to IntermediateAdvancedIntermediate to Advanced

For most quality control applications, RP-HPLC-UV offers the best balance of performance, cost, and ease of use. When the highest sensitivity is required, LC-MS/MS is the superior choice. GC-MS serves as a valuable orthogonal technique but involves a more complex sample preparation workflow.

References

  • ResearchGate.
  • Google Patents.
  • MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • Benchchem. Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Polymer Chemistry Characterization Lab.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate.
  • ResearchGate.
  • U.S. Food and Drug Administration. Q2(R2)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Journal of Chromatography A.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • National Center for Biotechnology Information.
  • PubMed.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Semantic Scholar.

Sources

Method

Application Note: HPLC and NMR Analysis of 3-Bromo-6-chloropyrazine-2-carboxylic acid

This Application Note is structured as a comprehensive technical guide for the analytical characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid . It is designed for analytical chemists and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid . It is designed for analytical chemists and process development scientists requiring robust protocols for purity assessment and structural confirmation.

Executive Summary & Molecule Profile

3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized pyrazine building block used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its analysis presents specific challenges due to the electron-deficient nature of the pyrazine ring and the presence of a carboxylic acid moiety, which makes the molecule susceptible to ionization changes and potential decarboxylation under thermal stress.

Physicochemical Profile[1][2][3][4][5]
  • Molecular Formula: C₅H₂BrClN₂O₂

  • Molecular Weight: 237.44 g/mol

  • Acidity (pKa): Estimated ~2.5 - 2.8. The electron-withdrawing halogens and nitrogen atoms significantly increase the acidity of the carboxylic acid compared to benzoic acid.

  • Solubility: Low in water (neutral pH); Soluble in DMSO, Methanol, and aqueous base (pH > 5).

Part 1: HPLC Method Development & Protocol

Analytical Strategy

The primary challenge in analyzing this molecule is the carboxylic acid group. At neutral pH, the molecule exists as a carboxylate anion, leading to poor retention on C18 columns and peak tailing. Therefore, a Low pH Reversed-Phase (RP-HPLC) strategy is strictly required to suppress ionization (keep the molecule in neutral R-COOH form) and ensure sharp peak shape.

Instrument & Column Specifications
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: C18 (Octadecylsilane) with high surface coverage and end-capping.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

Mobile Phase Composition
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Rationale: TFA maintains pH ~2.0, ensuring the carboxylic acid remains protonated. It also acts as an ion-pairing agent to improve peak symmetry.

  • Solvent B (Organic): Acetonitrile (ACN) (HPLC Grade).

    • Rationale: ACN provides lower backpressure and sharper peaks for aromatic halides compared to Methanol.

Gradient Program (Standard Scouting Method)

This linear gradient is designed to elute the target compound while separating potential de-halogenated impurities or decarboxylated byproducts.

Time (min)% Solvent A (0.1% TFA)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Hold
15.0595Linear Gradient
18.0595Wash
18.1955Return to Initial
23.0955Re-equilibration
Detection & Data Analysis
  • Primary Wavelength: 270 nm (Characteristic of halogenated pyrazines).

  • Secondary Wavelength: 220 nm (Universal detection for impurities).

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 0.8 – 1.5
      
    • Theoretical Plates (

      
      ): > 5000
      
    • Retention Time %RSD: < 2.0% (n=5 injections)

HPLC Workflow Diagram

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve 5mg in 1mL DMSO (Stock Solution) Start->Dissolve Dilute Dilute to 0.5 mg/mL with 50:50 Water:ACN Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 5-10 µL onto HPLC Filter->Inject Detect PDA Detection (220-400nm) Inject->Detect Decision Check System Suitability Detect->Decision Pass Process Data & Report Decision->Pass Pass Fail Troubleshoot: Check pH or Column Decision->Fail Fail Fail->Start Re-prep

Figure 1: Step-by-step workflow for the HPLC analysis of 3-Bromo-6-chloropyrazine-2-carboxylic acid, ensuring sample integrity and data validity.

Part 2: NMR Analysis Protocol

Solvent Selection

DMSO-d6 (Deuterated Dimethyl Sulfoxide) is the gold standard for this molecule.

  • Reason 1: Excellent solubility for polar aromatic acids.

  • Reason 2: The exchange rate of the carboxylic acid proton (-COOH) is slow enough in DMSO to often observe it as a broad singlet, providing direct confirmation of the acid functionality. Chloroform-d (CDCl3) is generally poor for observing acidic protons.

1H NMR (Proton) Interpretation

The molecule has a simple but diagnostic proton signature.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
-COOH 13.5 – 14.5Broad Singlet (br s)1HAcidic proton. May be invisible if trace water is present or exchange is fast.
H-5 (Pyrazine) 8.8 – 9.2Singlet (s)1HThe sole aromatic proton. Highly deshielded due to the adjacent Nitrogen and Chlorine atoms.

Note on Coupling: Since there are no adjacent protons, the aromatic signal appears as a sharp singlet.

13C NMR (Carbon) Interpretation

There are 5 distinct carbon environments.

Carbon PositionApprox.[1][2][3] Shift (

, ppm)
Signal TypeInterpretation
C=O (Carboxyl) ~163 - 165QuaternaryCarbonyl carbon.
C-2 (Pyrazine) ~145 - 150QuaternaryIpso to Carboxyl.
C-5 (Pyrazine) ~145 - 148CHThe only protonated carbon (high intensity in DEPT).
C-6 (Pyrazine) ~140 - 145QuaternaryIpso to Chlorine.
C-3 (Pyrazine) ~130 - 135QuaternaryIpso to Bromine (Heavy atom effect may shield this slightly).
NMR Logic Diagram

NMR_Logic Sample Sample in DMSO-d6 H_Spec Acquire 1H NMR Sample->H_Spec Check_H Check Region 8.8-9.2 ppm H_Spec->Check_H Singlet Singlet Observed? (H-5) Check_H->Singlet Yes Impurity Check for Regioisomers (Doublets indicate wrong substitution) Check_H->Impurity No (Multiplicity seen) Acid_H Check >13 ppm (COOH) Singlet->Acid_H Confirm Structure Confirmed Acid_H->Confirm

Figure 2: Logic flow for confirming the structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid via 1H NMR. The presence of a singlet is the critical differentiator from other isomers.

Troubleshooting & Critical Considerations

Decarboxylation Risk

Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, yielding the corresponding halo-pyrazine.

  • Prevention: Do not heat the sample during preparation (e.g., to aid dissolution). Use sonication at ambient temperature.

  • Detection: In HPLC, a new peak appearing at a later retention time (more non-polar, loss of COOH) indicates degradation.

Peak Tailing
  • Cause: Interaction of the free carboxylic acid with residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase pH is well below the pKa (pH 2.0 is ideal). If tailing persists, increase buffer concentration or switch to a "Polar Embedded" column group (e.g., Waters SymmetryShield RP18).

Regioisomer Contamination

Synthesis of this molecule often involves halogenation of pyrazine-2-carboxylic acid, which can yield isomers (e.g., 6-bromo-3-chloro...).

  • differentiation: HPLC is effective for separating isomers. In NMR, regioisomers will show slightly different chemical shifts for the H-5 proton, but integration is key.

References

  • PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • Sielc Technologies. HPLC Separation of Carboxylic Acids. Application Note. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

Application

Application Notes and Protocols: Selective Nucleophilic Substitution of the Chlorine Atom in 3-Bromo-6-chloropyrazine-2-carboxylic acid

Introduction: Substituted pyrazine scaffolds are of paramount importance in the landscape of modern drug discovery and development. Their unique electronic properties and ability to participate in hydrogen bonding make t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Substituted pyrazine scaffolds are of paramount importance in the landscape of modern drug discovery and development. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry, found in a range of therapeutic agents. 3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly valuable and versatile building block, offering multiple reaction sites for diversification.[1] Its functional groups can be selectively modified to construct complex heterocyclic compounds.[1] This guide provides a detailed exploration of the selective nucleophilic aromatic substitution (SNAr) at the C-6 position, displacing the chlorine atom, while preserving the bromine atom at the C-3 position. Understanding the principles governing this selectivity is crucial for the rational design of synthetic routes towards novel bioactive molecules.

PART 1: The Chemistry of Selective Substitution

The capacity for nucleophilic aromatic substitution is a hallmark of electron-deficient heterocyclic systems like pyrazine.[2][3] The presence of two electronegative nitrogen atoms in the pyrazine ring withdraws electron density, making the ring electrophilic and susceptible to attack by nucleophiles.[4][5] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.[6]

The Causality of Regioselectivity: Why C-6 over C-3?

In 3-Bromo-6-chloropyrazine-2-carboxylic acid, the chlorine atom at the C-6 position is significantly more reactive towards nucleophiles than the bromine atom at the C-3 position. This selectivity is governed by the stabilization of the intermediate formed during the reaction, known as the Meisenheimer complex.[6][7]

  • Activation by Ring Nitrogens: The pyrazine nitrogens strongly activate the ortho and para positions to nucleophilic attack.[8][9] The chlorine atom at C-6 is para to one of the ring nitrogens, a highly activating position. The bromine at C-3 is ortho to one nitrogen but meta to the other, resulting in comparatively weaker activation.

  • Stabilization of the Meisenheimer Intermediate: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[10] The stability of this intermediate dictates the reaction's feasibility and regiochemical outcome.

    • Attack at C-6 (Chloro position): When a nucleophile attacks the C-6 position, the resulting negative charge can be effectively delocalized onto the adjacent ring nitrogen and the electron-withdrawing carboxylic acid group through resonance. This extensive delocalization provides substantial stabilization to the intermediate, lowering the activation energy for its formation.

    • Attack at C-3 (Bromo position): Attack at the C-3 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the para nitrogen atom, leading to significantly less stabilization.

  • Leaving Group Ability: While bromide is generally a better leaving group than chloride due to a weaker carbon-halogen bond, this factor is less significant when the initial nucleophilic attack is the rate-determining step.[10] The electronic stabilization of the intermediate for attack at C-6 is the dominant factor driving the observed selectivity.

The following diagram illustrates the mechanism and the key resonance contributor that stabilizes the intermediate upon attack at the C-6 position.

Caption: SNAr mechanism showing selective attack at C-6.

PART 2: Application & Experimental Protocols

This section provides a general, robust protocol for the substitution of the C-6 chlorine with a primary or secondary amine. The principles can be adapted for other nucleophiles such as alkoxides or thiolates.

Self-Validating Protocol: Amination of 3-Bromo-6-chloropyrazine-2-carboxylic acid

This protocol is designed to be self-validating through in-process monitoring, ensuring reaction completion and high purity of the final product.

Materials and Reagents:

  • 3-Bromo-6-chloropyrazine-2-carboxylic acid

  • Amine of choice (e.g., Benzylamine, Morpholine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

    • Add an anhydrous solvent (e.g., DMF, 10 mL per gram of starting material). Stir until all solid has dissolved.

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution via syringe.

    • Add a non-nucleophilic base such as DIPEA or TEA (2.2 - 3.0 eq) to scavenge the HCl generated during the reaction.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Aqueous Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (or another suitable extraction solvent) and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. This protonates any excess amine and base, making them soluble in the aqueous layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and DMF.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel or via recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The selective substitution can be confirmed by the disappearance of the signal corresponding to the proton at C-5 and the appearance of signals from the newly introduced nucleophile.

Quantitative Data and Expected Outcomes:

The table below summarizes typical conditions and expected yields for the reaction with various classes of nucleophiles. Yields are highly dependent on the specific nucleophile used and the optimization of reaction conditions.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield (%)
Primary AminesBenzylamineDIPEADMF8085-95%
Secondary AminesMorpholineK₂CO₃DMSO10080-90%
Alcohols (as alkoxides)Sodium MethoxideN/AMethanolReflux75-85%
Thiols (as thiolates)Sodium ThiophenoxideN/ADMF6090-98%

References

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Schwarzenbach, R. P., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • Barber, W. E., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • Comprehensive Organic Chemistry II. (2013). 6.2.2. Pyrazines. ScienceDirect. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • Molecules. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • MDPI. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. [Link]

  • Australian Journal of Chemistry. (1992). Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. [Link]

  • OChem. (2011). Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazine-2-carboxylic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Welcome to the technical support center for the purification of 3-bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 3-bromo-6-chloropyrazine-2-carboxylic acid, offering probable causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent challenge. The primary causes often revolve around solvent selection and the cooling process.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, significant product will remain in the mother liquor. Solution: Conduct small-scale solvent screening with various solvents (e.g., ethanol, methanol, toluene, or mixtures like toluene/petroleum ether) to find the optimal one.[1]
Using an Excessive Amount of Solvent Adding too much solvent will keep the compound in solution even after cooling, leading to poor recovery. Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.
Cooling the Solution Too Rapidly Rapid cooling, such as placing the flask in an ice bath immediately, can lead to the formation of small, impure crystals and trap impurities. Solution: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[2]
Premature Crystallization During Hot Filtration If the solution cools too much during a hot gravity filtration step to remove insoluble impurities, the product can crystallize in the filter funnel. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
Issue 2: Persistent Impurities Detected by Analytical Methods (e.g., NMR, LC-MS)

Question: After purification, my analytical data still shows the presence of impurities. What are these likely impurities and what further purification steps can I take?

Answer:

Persistent impurities often co-crystallize with the desired product or have similar solubility profiles. Understanding the synthetic route can help identify potential side products.

Probable Impurities & Advanced Purification Strategies:

  • Starting Materials or Precursors: Unreacted starting materials from the synthesis, such as the corresponding ester or nitrile, can be common impurities.[3][4]

  • Isomeric Byproducts: Depending on the synthetic method, isomers may be formed. For example, bromination reactions can sometimes lead to substitution at different positions on the pyrazine ring.[3]

  • Hydrolysis Byproducts: If the synthesis involves ester hydrolysis, incomplete reaction can leave behind the starting ester.[3]

Advanced Purification Workflow:

start Crude Product with Persistent Impurities acid_base Acid-Base Extraction start->acid_base Initial Cleanup chromatography Column Chromatography acid_base->chromatography For Neutral Impurities recrystallization Second Recrystallization (Different Solvent System) acid_base->recrystallization If Impurities are Acidic/Basic chromatography->recrystallization Final Polishing final_product High Purity Product recrystallization->final_product

Caption: Advanced Purification Workflow for Persistent Impurities.

Detailed Steps:

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[1] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its salt, while neutral impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography can be employed.[5][6] Silica gel is a common stationary phase. A solvent system of hexane and ethyl acetate is often effective for separating pyrazine derivatives.[5]

  • Second Recrystallization: After chromatography, a final recrystallization using a different solvent system than the initial one can further enhance purity.

Issue 3: Oily Product Instead of Crystalline Solid

Question: My product is "oiling out" and not forming crystals during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

Causes and Solutions:

CauseExplanation & Solution
High Concentration of Impurities Impurities can depress the melting point of the mixture, causing it to separate as an oil. Solution: Attempt a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the compound. Solution: Add a more polar co-solvent to the mixture to increase the solubility of the product at higher temperatures and promote proper crystal lattice formation upon cooling.
Solution Cooled Too Quickly Rapid cooling can shock the system, leading to oiling. Solution: Ensure slow cooling. If an oil forms, try reheating the solution to redissolve it and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification method for 3-Bromo-6-chloropyrazine-2-carboxylic acid?

For general-purpose purification, a combination of acid-base extraction followed by recrystallization is typically robust. The acid-base extraction effectively removes neutral and basic impurities, while the subsequent recrystallization from a suitable solvent (e.g., an alcohol/water mixture or a toluene/hexane mixture) removes other soluble impurities.

Q2: Can I use chromatography as the primary purification method?

Yes, column chromatography can be used as the primary purification method, especially for complex mixtures or when high purity is required from the outset.[5][6] Reversed-phase chromatography (e.g., using C18-bonded silica) can also be an effective alternative to normal-phase silica gel chromatography, particularly if the impurities are more polar than the product.[5][7]

Q3: How do I choose the best solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. Since 3-bromo-6-chloropyrazine-2-carboxylic acid is a moderately polar molecule, polar protic solvents like ethanol or isopropanol, or aprotic polar solvents like acetone or ethyl acetate, are good candidates. The key is to find a solvent where the compound has high solubility when hot and low solubility when cold. This often requires empirical testing with small amounts of your crude product.

Q4: My purified product is showing discoloration. What is the likely cause?

Discoloration can arise from trace impurities, often highly colored organic byproducts from the synthesis. It can also be due to degradation of the product if it is sensitive to light, air, or heat.[8] If standard purification methods do not remove the color, you can try treating a solution of the compound with a small amount of activated carbon before the final filtration and crystallization step.

Q5: What are the expected analytical characteristics of pure 3-Bromo-6-chloropyrazine-2-carboxylic acid?

The pure compound should be a solid with a defined melting point. Its identity and purity can be confirmed by:

  • Mass Spectrometry (MS): Expect to see molecular ion peaks corresponding to the compound's mass, considering the isotopic pattern of bromine and chlorine.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum should show the expected signals for the aromatic proton on the pyrazine ring, and the 13C NMR should show the correct number of carbon signals.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid C=O and O-H stretches.

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude 3-bromo-6-chloropyrazine-2-carboxylic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2), at which point the purified carboxylic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the solid product.

Materials:

  • Partially purified 3-bromo-6-chloropyrazine-2-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Recrystallization Workflow.

IV. References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved January 28, 2026, from [Link]

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (n.d.). Google Patents. Retrieved January 28, 2026, from

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Retrieved January 28, 2026, from [Link]

  • methyl 3-bromo-6-chloropyrazine-2-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved January 28, 2026, from [Link]

  • 3-bromo-6-chloropyrazine-2-carboxylic acid (C5H2BrClN2O2). (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.). Google Patents. Retrieved January 28, 2026, from

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2023). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]

  • That produces the bromo- 6- chloropyrazines of 2- amino -3- can amplification technique. (n.d.). Google Patents. Retrieved January 28, 2026, from

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. (2024). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Chromatographic Techniques for Organic Analytes. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during the synthesis. We delve into the root causes of these issues and offer step-by-step protocols to get your experiment back on track.

Issue 1: Low Overall Yield

Q: I'm consistently obtaining a low yield of the final product, 3-Bromo-6-chloropyrazine-2-carboxylic acid. What are the likely causes and how can I improve it?

A: Low overall yield is a multifaceted problem that can stem from several stages of the synthesis. Let's break down the common culprits and their solutions. A known synthetic route involves the chlorination of a 3-aminopyrazine-2-carboxylic ester, followed by diazotization and bromination, and finally hydrolysis to the carboxylic acid.[1]

Causality and Solutions:

  • Inefficient Chlorination: The initial chlorination of the pyrazine ring is a critical step. Incomplete chlorination will carry unreacted starting material through the synthetic sequence, complicating purification and reducing the yield of the desired product.

    • Recommendation: Ensure your chlorinating agent, such as N-chlorosuccinimide (NCS), is fresh and of high purity. The reaction temperature is also crucial; for chlorination with NCS in acetonitrile, a temperature range of 75-82 °C is often optimal.[1] Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material before proceeding.

  • Poor Diazotization-Bromination (Sandmeyer Reaction): The Sandmeyer reaction, which converts the amino group to a bromo group via a diazonium salt intermediate, is highly sensitive to reaction conditions.[2][3][4]

    • Causality: The instability of the diazonium salt is a primary factor. If the temperature is not kept sufficiently low (typically 0-5 °C), the diazonium salt can decompose, leading to byproducts. The concentration of the acid and the nitrite source must also be carefully controlled.

    • Protocol for Optimized Sandmeyer Reaction:

      • Dissolve the 3-amino-6-chloropyrazine-2-carboxylic ester in a suitable acidic medium (e.g., HBr/H₂O).

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature strictly below 5 °C during the addition.

      • After the addition is complete, continue stirring at low temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

      • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

      • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

      • Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

      • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the diazonium intermediate.

  • Incomplete Hydrolysis: The final step of hydrolyzing the ester to the carboxylic acid can also be a source of yield loss if the reaction does not go to completion.

    • Recommendation: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide in a suitable solvent system (e.g., THF/water or methanol/water). Heating the reaction mixture can improve the rate of hydrolysis. Ensure the reaction is monitored until the ester starting material is fully consumed. Acidification of the reaction mixture to a low pH (typically pH 1-2) is necessary to precipitate the carboxylic acid product.

Below is a workflow diagram illustrating the key stages and decision points for troubleshooting low yield.

Caption: Troubleshooting workflow for low yield in the synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

A: Impurity formation is often linked to the reactivity of the pyrazine ring and the intermediates. The electron-deficient nature of the pyrazine ring makes it susceptible to certain side reactions.[5][6]

Common Impurities and Mitigation Strategies:

Impurity TypeLikely OriginMitigation Strategy
Over-brominated species Excess brominating agent or harsh reaction conditions during the Sandmeyer reaction.Use a stoichiometric amount of the brominating source (CuBr). Maintain strict temperature control to prevent side reactions.
Hydroxy-de-diazoniation byproduct Decomposition of the diazonium salt by water before it reacts with the bromide source.Ensure the diazonium salt solution is added promptly to the CuBr solution. Maintain a low temperature to enhance the stability of the diazonium intermediate.
Unreacted starting materials Incomplete reactions in any of the steps.As mentioned for low yield, monitor each reaction to completion using appropriate analytical techniques (TLC, LC-MS) before proceeding to the next step.
Decarboxylated byproduct This can sometimes occur under harsh acidic or basic conditions, especially at elevated temperatures.During hydrolysis, avoid excessively high temperatures for prolonged periods. For purification, consider recrystallization from a suitable solvent system to remove more soluble impurities.

Purification Protocol:

A robust purification strategy is essential. After the final hydrolysis and acidic workup, the crude product can be purified by recrystallization.

  • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water, acetic acid/water, or toluene).

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this synthesis?

A common and scalable starting material is a 3-aminopyrazine-2-carboxylic ester.[1] This allows for the key transformations of chlorination and diazotization-bromination to be performed on the ring, followed by a final hydrolysis to yield the desired carboxylic acid.

Q2: Are there alternative methods to introduce the carboxylic acid group?

While the hydrolysis of an ester is a common route, other methods for carboxylation of pyrazine rings exist, though they may be less direct for this specific molecule. Directed ortho-metalation followed by quenching with CO₂ is a powerful technique for introducing carboxylic acid groups onto aromatic rings.[7][8] However, for the 3-bromo-6-chloropyrazine system, controlling the regioselectivity of metalation could be challenging due to the presence of multiple directing groups (the chloro and bromo substituents).

Q3: Why is the Sandmeyer reaction preferred for introducing the bromine atom?

The Sandmeyer reaction is a versatile and widely used method for converting an aromatic amino group into a variety of substituents, including halides.[2][3] Direct electrophilic bromination of the electron-deficient pyrazine ring can be difficult and may lack regioselectivity.[5] The Sandmeyer reaction, proceeding through a diazonium salt, provides a reliable and regioselective way to install the bromine at the desired position.

Q4: Can I use other copper salts in the Sandmeyer reaction?

While CuBr is the most direct catalyst for introducing bromine, other copper(I) salts like CuCl could potentially lead to the corresponding chloro-product as a byproduct if chloride ions are present. It is crucial to use the appropriate copper(I) halide for the desired transformation.

Q5: What safety precautions should I take during this synthesis?

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. Always handle them in solution at low temperatures and behind a blast shield.

  • Reagents: Handle all chemicals, particularly N-chlorosuccinimide, sodium nitrite, and strong acids/bases, with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Pressure Build-up: The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure build-up.

Below is a diagram outlining the logical relationship between the key reaction types and the synthesis of the target molecule.

Synthesis_Logic cluster_reactions Key Reaction Types cluster_intermediates Key Intermediates Target 3-Bromo-6-chloropyrazine-2-carboxylic acid Chlorination Electrophilic Chlorination ChloroAminoEster 3-Amino-6-chloropyrazine-2-carboxylic ester Chlorination->ChloroAminoEster Forms Sandmeyer Sandmeyer Reaction (Diazotization-Bromination) BromoChloroEster 3-Bromo-6-chloropyrazine-2-carboxylic ester Sandmeyer->BromoChloroEster Forms Hydrolysis Ester Hydrolysis Hydrolysis->Target Yields AminoEster 3-Aminopyrazine-2-carboxylic ester AminoEster->Chlorination Substrate for ChloroAminoEster->Sandmeyer Substrate for BromoChloroEster->Hydrolysis Substrate for

Caption: Logical flow of key reactions and intermediates in the synthesis.

References

  • This is a placeholder for a real reference.
  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]

  • ortho metalation - Andrew G Myers Research Group. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems as they arise but to prevent them from occurring in the first place.

Introduction to the Synthesis

The most prevalent synthetic route to 3-Bromo-6-chloropyrazine-2-carboxylic acid involves the diazotization of a 3-amino-6-chloropyrazine-2-carboxylic acid precursor (or its corresponding ester), followed by a copper-catalyzed bromination—a classic Sandmeyer-type reaction. While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a variety of side products, impacting yield and purity.

Synthesis_Pathway cluster_main Main Synthetic Route Starting_Material 3-Amino-6-chloropyrazine-2-carboxylic acid Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt NaNO2, HBr 0-5 °C Product 3-Bromo-6-chloropyrazine-2-carboxylic acid Diazonium_Salt->Product CuBr

Caption: Main synthetic pathway to the target molecule.

Troubleshooting Guide & FAQs

Question 1: My final product is contaminated with a significant amount of starting material. What went wrong?

Answer:

The presence of unreacted 3-amino-6-chloropyrazine-2-carboxylic acid is a clear indication of incomplete diazotization or Sandmeyer reaction. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step. If this reaction is not quantitative, the unreacted starting material will be carried through the process.

    • Insufficient Nitrous Acid: Ensure at least a stoichiometric amount of sodium nitrite is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Poor Nitrous Acid Formation: Nitrous acid is generated in situ from sodium nitrite and a strong acid (typically HBr for this synthesis). The acid concentration and temperature are crucial. The temperature should be kept low (0-5 °C) to prevent the premature decomposition of the nitrous acid.

  • Inefficient Sandmeyer Reaction: The copper(I) bromide is catalytic in nature and facilitates the conversion of the diazonium salt to the final product.

    • Catalyst Deactivation: The quality of the CuBr is important. If it has been exposed to air for extended periods, it may have oxidized to copper(II), which is less effective.

    • Insufficient Catalyst: While catalytic, a certain amount of CuBr is necessary to ensure a reasonable reaction rate.

Troubleshooting and Prevention:

ParameterRecommended Action
Reagent Stoichiometry Use 1.1-1.2 equivalents of sodium nitrite.
Temperature Control Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite and for a short period thereafter to ensure complete diazotization. Use of an ice-salt bath is recommended for better control.
Acid Concentration Ensure a sufficient excess of hydrobromic acid is present to both protonate the amino group and react with sodium nitrite.
CuBr Quality Use freshly purchased or properly stored CuBr. If in doubt, it can be purified by washing with acetic acid followed by ethanol and ether.
Reaction Monitoring Before proceeding with the Sandmeyer step, you can test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that sufficient nitrous acid is present.

Purification Strategy:

If you have a mixture of the product and starting material, you can often separate them based on their differing acidities and polarities. The amino group in the starting material makes it more basic and polar than the final product.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The more basic starting material will be protonated and move to the aqueous layer, while the desired product remains in the organic layer.

  • Chromatography: Column chromatography on silica gel can be effective. A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, will elute the less polar product first.

Question 2: I've isolated a major byproduct that is more polar than my desired product. What could it be?

Answer:

A common and often significant side product in Sandmeyer reactions is the corresponding phenol (or in this case, a hydroxypyrazine) formed from the hydrolysis of the diazonium salt intermediate.

Side Reaction: Hydrolysis of the Diazonium Salt

Hydrolysis_Side_Reaction cluster_hydrolysis Hydrolysis Pathway Diazonium_Salt Diazonium Salt Intermediate Hydroxy_Product 3-Hydroxy-6-chloropyrazine-2-carboxylic acid Diazonium_Salt->Hydroxy_Product H2O, ΔT

Caption: Formation of the hydroxy byproduct.

Causality and Prevention:

Diazonium salts, especially those of heteroaromatic amines, can be thermally unstable in aqueous acidic solutions.[1] At elevated temperatures, water acts as a nucleophile, attacking the carbon bearing the diazonium group and leading to the evolution of nitrogen gas and the formation of a hydroxyl group.

  • Temperature Control is Critical: This is the single most important factor. The diazotization and Sandmeyer reaction should be carried out at low temperatures (0-5 °C). Allowing the reaction to warm up prematurely is the primary cause of this side reaction.[2]

  • Reaction Time: Prolonged reaction times, even at low temperatures, can lead to increased hydrolysis.

Identification and Removal:

  • Identification: The hydroxy byproduct will have a different NMR and mass spectrum. In the ¹H NMR, the proton on the pyrazine ring will likely show a different chemical shift. The mass spectrum will show a molecular ion corresponding to the replacement of Br with OH.

  • Purification:

    • Recrystallization: This can be an effective method. The polarity difference between the bromo and hydroxy compounds may allow for separation with a carefully chosen solvent system.

    • Chromatography: As with the starting material, the more polar hydroxy compound can be separated from the desired product using silica gel chromatography.

Question 3: My yield is low, and I suspect I'm losing product due to decarboxylation. How can I confirm and prevent this?

Answer:

Decarboxylation is a known side reaction for many aromatic and heteroaromatic carboxylic acids, particularly when subjected to heat.[3]

Side Reaction: Decarboxylation

Decarboxylation_Side_Reaction cluster_decarboxylation Decarboxylation Pathway Product 3-Bromo-6-chloropyrazine-2-carboxylic acid Decarboxylated_Product 2-Bromo-5-chloropyrazine Product->Decarboxylated_Product Heat (-CO2)

Caption: Decarboxylation of the target molecule.

Confirmation and Prevention:

  • Confirmation: The decarboxylated product, 2-Bromo-5-chloropyrazine, is a neutral molecule and will have a significantly different retention time in HPLC compared to the acidic product. It can also be readily identified by GC-MS, where it will show a characteristic mass spectrum and the absence of a carboxylic acid group will be evident in the fragmentation pattern.

  • Prevention:

    • Avoid High Temperatures: This is the most critical factor. During the Sandmeyer reaction, ensure the temperature does not exceed the recommended 0-5 °C. During workup and purification, avoid excessive heating. If you need to concentrate the solution, use a rotary evaporator at low temperature and reduced pressure.

    • pH Control: The stability of the carboxylic acid can be pH-dependent. In some cases, keeping the molecule as its carboxylate salt (at higher pH) can increase its stability towards decarboxylation. However, the synthesis itself requires acidic conditions.

Purification:

The decarboxylated product is non-acidic and can be easily removed from the desired carboxylic acid product.

  • Alkaline Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move to the aqueous layer. The neutral decarboxylated byproduct will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for In-Process Control and Final Product Purity

A robust HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product.

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is typically effective. The acidic modifier ensures that the carboxylic acid is in its protonated form.[4]
Detection UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 275 nm).[5]
Expected Elution Order 1. 3-Hydroxy-6-chloropyrazine-2-carboxylic acid (most polar) 2. 3-Amino-6-chloropyrazine-2-carboxylic acid 3. 3-Bromo-6-chloropyrazine-2-carboxylic acid 4. 2-Bromo-5-chloropyrazine (least polar)

Step-by-Step Protocol for the Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid

This is a general guideline. Please refer to your specific laboratory's standard operating procedures and safety guidelines.

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in an excess of 48% hydrobromic acid.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic amount) in HBr. Add the cold diazonium salt solution to the CuBr mixture, maintaining a low temperature.

  • Reaction Completion: Allow the reaction to stir at low temperature and then gradually warm to room temperature. The evolution of nitrogen gas should be observed.

  • Workup: Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine. The crude product can be purified by recrystallization or chromatography as discussed above.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021).
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2769-2806.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2008). Journal of the Serbian Chemical Society, 73(8-9), 801-810.
  • Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. (1965).
  • The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (2017). Journal of Environmental Nanotechnology, 6(3), 20-30.
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2018).
  • Catalytic Sandmeyer Bromin
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Colorado Denver.
  • Why should the temperature be maintained at 0–5 °C in a diazotis
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (2013).
  • Impurity Profiling With Use of Hyphenated Techniques. (2017). Asian Journal of Research in Chemistry, 10(4), 461.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • D. DECARBOXYLASES. (n.d.). Chemistry LibreTexts.
  • Process for Purification of 3-Alkenylcephem Carboxylic Acid. (2003). Organic Process Research & Development, 7(2), 196-197.
  • Catalytic Sandmeyer Bromin
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015).
  • 3-Bromo-6-chloropyrazine-2-carboxylic acid. (n.d.). Alchem Pharmtech.
  • Why is a CuCl catalyst used in Sandmeyer reaction? (2018). Quora.
  • Purification of Products. (2023). Chemistry LibreTexts.
  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2018). Journal of Biological Chemistry, 293(4), 1198-1207.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). Molecules, 23(10), 2493.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (1998). Journal of the Chemical Society, Perkin Transactions 2, (7), 1579-1586.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(19), 6296.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

Sources

Optimization

Optimization of reaction conditions for 3-Bromo-6-chloropyrazine-2-carboxylic acid derivatization

Technical Support Center: 3-Bromo-6-chloropyrazine-2-carboxylic Acid Derivatization Subject: Optimization of Reaction Conditions & Troubleshooting Guide Molecule ID: 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 12606...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-6-chloropyrazine-2-carboxylic Acid Derivatization

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Molecule ID: 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260665-53-9) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Reactivity Landscape

You are working with a highly functionalized, electron-deficient pyrazine scaffold. This molecule presents a classic "chemoselectivity triangle":

  • C2-Carboxylic Acid: Prone to thermal decarboxylation but essential for amide/ester formation.

  • C3-Bromine: Sterically hindered but electronically activated (ortho to EWG).

  • C6-Chlorine: Less sterically hindered, distinct reactivity profile for cross-coupling.

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: Carboxylic Acid Activation (Amide Coupling)

Core Challenge: The electron-deficient pyrazine ring makes the carboxylic acid prone to decarboxylation at high temperatures, while the adjacent halogens destabilize the active ester intermediates.

Troubleshooting & FAQs

Q: Why does my reaction mixture turn black/tarry when using Thionyl Chloride (


)? 
A:  This is a hallmark of thermal decarboxylation . Pyrazine-2-carboxylic acids are notoriously unstable. Refluxing in 

often exceeds the thermal stability threshold (

), leading to loss of

and polymerization of the resulting halo-pyrazine.
  • Solution: Switch to Oxalyl Chloride/DMF at

    
    . This generates the acid chloride under mild conditions without requiring reflux.
    

Q: My amide coupling yield is low (<30%) with EDC/HOBt. What is wrong? A: The electron-withdrawing effect of the pyrazine ring reduces the nucleophilicity of the amine (if it's an aniline) and destabilizes the O-acylisourea intermediate.

  • Solution: Use HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for sterically hindered or electron-deficient systems and produces easy-to-remove water-soluble byproducts.

Decision Matrix: Activation Strategy

AmideCoupling Start Start: Amide Coupling AmineType Identify Amine Partner Start->AmineType Aliphatic Aliphatic/Primary Amine AmineType->Aliphatic Aniline Aniline/Electron-Deficient AmineType->Aniline HATU Protocol A: HATU/DIPEA (DMF, RT) Aliphatic->HATU Standard Aniline->HATU If Acid Sensitive AcidChloride Protocol B: (COCl)2/DMF cat. (DCM, 0°C) Aniline->AcidChloride High Reactivity Needed

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine nucleophilicity.

Module 2: Regioselective Halogen Displacement ( )

Core Challenge: Discriminating between the C3-Bromine and C6-Chlorine during Nucleophilic Aromatic Substitution (


).

The Electronic Rule: In diazines, nucleophilic attack prefers positions ortho/para to ring nitrogens. Here, the C3-position is uniquely activated because it is ortho to both a ring nitrogen and the electron-withdrawing Carboxylic Acid (or Amide/Ester) group.

Q: I want to displace the C6-Chlorine, but the C3-Bromine reacts first. How do I reverse this? A: You generally cannot reverse the electronic bias in


. The C3-Br is the "hot spot."
  • Strategy: If you need C6 functionalization, you must use Palladium-catalyzed cross-coupling (Suzuki/Buchwald) which can be tuned to prefer the C3-Br (oxidative addition is faster at C-Br than C-Cl), or perform the C3 substitution first to install a blocking group.

Q: I am getting a mixture of mono- and di-substituted products. A: This occurs if your nucleophile is small and highly reactive (e.g., methoxide, methylamine).

  • Solution: Control the temperature strictly.

    • C3-Substitution:

      
       to 
      
      
      
      .
    • C6-Substitution: Requires heating (

      
      ) and usually requires the C3 position to be already substituted or sterically blocked.
      
Protocol: Regioselective C3-Amination
  • Preparation: Dissolve 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq) in THF/Isopropanol (1:1).

  • Base: Add DIPEA (2.5 eq). Note: Extra base is required to neutralize the carboxylic acid first.

  • Nucleophile: Add Amine (1.1 eq) dropwise at

    
     .
    
  • Monitoring: Stir at

    
     for 2 hours. Do not heat.
    
  • Outcome: >95% selectivity for C3-displacement.

Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Core Challenge: The free carboxylic acid can coordinate to Palladium, poisoning the catalyst and stalling the reaction.

Q: My Suzuki coupling failed (0% conversion) using the free acid. A: The carboxylate anion binds to Pd(II), forming an unreactive "palladacycle."

  • Mandatory Step: Protect the acid first. Convert it to a Methyl Ester or Amide before attempting cross-coupling.

Q: Which position couples first? A: Under standard Pd-catalysis, C3-Br reacts significantly faster than C6-Cl due to the weaker C-Br bond strength. You can selectively couple at C3, leaving C6-Cl intact for a subsequent step.

Workflow: Sequential Functionalization

SequentialCoupling Start 3-Br-6-Cl-Pyrazine-2-COOH Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Stabilize Core Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2) Step1->Step2 Selective C-Br Coupling Product 3-Aryl-6-Cl-Pyrazine-2-Est Step2->Product

Figure 2: Recommended workflow for metal-catalyzed derivatization to avoid catalyst poisoning.

Summary of Critical Parameters

ParameterRecommendationReason
Solvent (Amide Coupling) DMF or DMAcHigh solubility of polar pyrazine acid; prevents precipitation of intermediates.
Base Stoichiometry

2.5 Equivalents
1.0 eq is consumed by the COOH; remaining base activates the amine.
Max Temperature

(for Free Acid)
Risk of decarboxylation increases exponentially above this limit.
Work-up Acidify to pH 3-4The product is likely amphoteric. Avoid strong basic washes which may extract the product into the aqueous phase.

References

  • General Reactivity of Pyrazines: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

  • Amide Coupling of Electron-Deficient Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Regioselectivity in Halopyrazines: Sato, N. (2011). Comprehensive Heterocyclic Chemistry III, Vol 8. Elsevier. (See Chapter on Pyrazines). Link

  • Decarboxylation Mechanisms: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing thermal stability of heteroaromatic acids). Link

Sources

Troubleshooting

Technical Support Center: Decarboxylation of 3-Bromo-6-chloropyrazine-2-carboxylic acid

Welcome to the technical support center for the decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific chemical transformation. Our aim is to equip you with the necessary knowledge to perform this reaction successfully and to navigate any challenges that may arise.

Introduction

The decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid to yield 2-bromo-5-chloropyrazine is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The pyrazine core is a key structural motif in numerous biologically active molecules. This reaction, while seemingly straightforward, can present challenges related to reaction conditions, side product formation, and purification. This guide provides a comprehensive overview of the key aspects of this reaction, drawing from established principles of organic chemistry and our experience with similar transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid?

A1: The most prevalent and direct method for the decarboxylation of this and similar heteroaromatic carboxylic acids is thermal decarboxylation . This involves heating the substrate in a high-boiling solvent to a temperature sufficient to induce the elimination of carbon dioxide. While other methods like copper-catalyzed decarboxylation exist for aromatic carboxylic acids, thermal decarboxylation is often preferred for its simplicity and the absence of metal catalysts that might need to be removed during workup.

Q2: What is the expected product of the decarboxylation?

A2: The expected product is 2-bromo-5-chloropyrazine . The carboxylic acid group at the 2-position is removed, and the hydrogen atom from the solvent or trace water protonates the resulting carbanion intermediate.

Q3: What is the general mechanism of thermal decarboxylation for this compound?

A3: The thermal decarboxylation of heteroaromatic carboxylic acids like 3-bromo-6-chloropyrazine-2-carboxylic acid is believed to proceed through a zwitterionic intermediate. The nitrogen atom in the pyrazine ring can be protonated by the carboxylic acid proton, forming an intermediate that facilitates the elimination of CO2. The resulting carbanion is then quenched by a proton source.

Q4: How do the bromine and chlorine substituents affect the decarboxylation?

A4: The electron-withdrawing nature of the bromine and chlorine atoms on the pyrazine ring can influence the rate of decarboxylation. Generally, electron-withdrawing groups can stabilize the intermediate carbanion formed after the loss of CO2, potentially lowering the required temperature for the reaction to proceed. However, they also increase the acidity of the carboxylic acid, which can affect the initial proton transfer step. Careful optimization of the reaction temperature is therefore crucial.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient temperature. 2. Reaction time is too short. 3. Inappropriate solvent.1. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS. 2. Extend the reaction time. Some decarboxylations can be slow. 3. Use a higher boiling point solvent such as diphenyl ether, Dowtherm A, or sulfolane. Ensure the solvent is inert under the reaction conditions.
Formation of Side Products 1. Halogen Exchange: At high temperatures, there is a risk of halogen exchange with the solvent or other species in the reaction mixture. 2. Dehalogenation: Loss of bromine or chlorine can occur under harsh thermal conditions, especially in the presence of certain impurities or catalysts. 3. Polymerization/Decomposition: The starting material or product may be unstable at the reaction temperature, leading to the formation of tar-like materials.1. Use an aprotic, high-boiling solvent that is unlikely to participate in halogen exchange. 2. Carefully control the reaction temperature and time. Consider using a milder, copper-catalyzed method if dehalogenation is a significant issue. 3. Lower the reaction temperature and extend the reaction time. Ensure the starting material is pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Difficult Purification 1. The product and starting material have similar polarities. 2. The presence of high-boiling solvent complicates isolation. 3. Formation of colored impurities.1. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. 2. If using a very high-boiling solvent, consider vacuum distillation to remove the bulk of the solvent before chromatography. Alternatively, perform a liquid-liquid extraction if the product has favorable solubility properties. 3. Treat the crude product with activated carbon to remove colored impurities before further purification.

Experimental Protocols

Protocol 1: Thermal Decarboxylation

This protocol provides a general guideline for the thermal decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid. Optimization of temperature and reaction time will be necessary.

Materials:

  • 3-bromo-6-chloropyrazine-2-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, Sulfolane, or N-Methyl-2-pyrrolidone (NMP))

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add the high-boiling solvent (approximately 5-10 mL per gram of starting material).

  • Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Heat the reaction mixture with stirring to the desired temperature (start with a temperature around 180-200 °C and adjust as needed).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material spot/peak indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • If using a solvent like diphenyl ether, it can be removed by vacuum distillation.

    • The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Copper-Catalyzed Decarboxylation (Alternative Method)

This method may offer a milder alternative to high-temperature thermal decarboxylation and could be beneficial if side reactions are observed at elevated temperatures.

Materials:

  • 3-bromo-6-chloropyrazine-2-carboxylic acid

  • Copper(I) oxide (Cu₂O) or another suitable copper catalyst

  • High-boiling point solvent (e.g., Quinoline, NMP)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq) and the copper catalyst (e.g., 5-10 mol% Cu₂O).

  • Add the high-boiling solvent (e.g., Quinoline).

  • Flush the flask with an inert gas and maintain a positive pressure.

  • Heat the reaction mixture with stirring to a temperature lower than that required for thermal decarboxylation (e.g., 140-160 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst.

    • Wash the organic layer with an acidic solution (e.g., 1M HCl) to remove the quinoline, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Parameter Thermal Decarboxylation Copper-Catalyzed Decarboxylation
Typical Temperature Range 180 - 250 °C140 - 180 °C
Catalyst NoneCopper(I) or Copper(II) salts
Common Solvents Diphenyl ether, Sulfolane, Dowtherm AQuinoline, NMP
Potential Advantages Simple procedure, no metal contaminationMilder conditions, potentially fewer side reactions
Potential Disadvantages High temperatures may lead to decompositionCatalyst removal required, potential for catalyst poisoning

Visualizations

Experimental Workflow: Thermal Decarboxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Material and Solvent inert Establish Inert Atmosphere start->inert heat Heat to 180-250 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete purify Purify by Column Chromatography cool->purify end Isolated 2-bromo-5-chloropyrazine purify->end

Caption: Workflow for the thermal decarboxylation of 3-bromo-6-chloropyrazine-2-carboxylic acid.

Logical Relationship: Troubleshooting Incomplete Reaction

G cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Reaction temp Insufficient Temperature problem->temp time Insufficient Time problem->time solvent Inappropriate Solvent problem->solvent inc_temp Increase Temperature temp->inc_temp inc_time Increase Reaction Time time->inc_time change_solvent Use Higher Boiling Solvent solvent->change_solvent

Caption: Troubleshooting logic for incomplete decarboxylation reactions.

References

  • Goossen, L. J., & Rodriguez, N. (2007). Bimetallic Catalysis for the Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Angewandte Chemie International Edition, 46(27), 5151-5154. [Link]

  • Shang, R., & Fu, Y. (2011). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Chemical Society Reviews, 40(10), 5039-5057. [Link]

  • PubChem Compound Summary for CID 14003319, 3-Bromo-6-chloropyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 103939, 2-Bromo-5-chloropyrazine. National Center for Biotechnology Information. [Link]

  • Li, Z., & Li, C. J. (2016). Copper-catalyzed decarboxylative coupling of α-amino acids with aryl halides. Organic letters, 18(15), 3822-3825. [Link]

Optimization

Challenges in the regioselective functionalization of 3-Bromo-6-chloropyrazine-2-carboxylic acid

[1] Case ID: PYR-3B6C-FUNC Status: Active Support Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Scaffold Analysis Welcome to the technical support hub for 3-Bromo-6-chloropyrazine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-3B6C-FUNC Status: Active Support Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 3-Bromo-6-chloropyrazine-2-carboxylic acid . This scaffold is a deceptive "ambivalent electrophile."[1] While it offers three distinct points of diversity (C2-Acid, C3-Bromide, C6-Chloride), its high functional density creates competing reactivity pathways that often lead to "black tar" or regioisomeric mixtures.[1]

The Core Conflict:

  • C3 (Bromide): Electronically activated (ortho to electron-withdrawing COOH; alpha to N).[1] Problem: Sterically hindered by the C2-substituent.[1]

  • C6 (Chloride): Sterically accessible (para to Br).[1] Problem: Less electronically activated for SNAr than C3, but viable for metalation.[1]

  • C2 (Carboxylic Acid): Prone to thermal decarboxylation and catalyst poisoning.[1]

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

Primary Issue: "I cannot control Regioselectivity between C3 and C6."

The Mechanism

In SNAr, the rate-determining step is the formation of the Meisenheimer complex.

  • Electronic Logic: The C3 position is most electron-deficient due to the inductive effect (-I) of the adjacent carboxylate/ester group and the ring nitrogen. C3 is the kinetic product.

  • Steric Logic: The C2-substituent shields C3.[1] If your nucleophile is bulky (e.g., tert-butyl amine, isopropyl amine), the reaction may shift to the less hindered C6 position .

Diagnostic & Solutions
SymptomProbable CauseCorrective Action
No Reaction / Low Yield Substrate is in Acid Form. The base deprotonates the COOH to COO⁻.[1] The negative charge repels the incoming nucleophile electronically.Mandatory: Convert to Methyl Ester (COOMe) before SNAr. The ester locks the electron-withdrawing nature.
Mixture of Regioisomers High Temperature. High heat overcomes the activation energy difference between C3 and C6, eroding selectivity.Cool Down: Run the reaction at 0°C to -10°C in THF or DMF. Kinetic control favors C3.[1]
Unexpected C6 Substitution Steric Clash. Your nucleophile is too bulky for the C3 pocket.Switch Strategy: Use a smaller nucleophile surrogate (e.g., benzylamine) that can be deprotected later, or switch to Pd-catalyzed amination (Buchwald-Hartwig) which is less sensitive to sterics than SNAr.[1]
Hydrolysis of Ester Hydroxide Attack. Using aqueous bases (NaOH/KOH) hydrolyzes the activating ester group.[1]Anhydrous Conditions: Use organic bases (DIPEA, TEA, or K₂CO₃) in anhydrous solvents (DCM, THF).[1]
Standard Protocol: C3-Selective SNAr
  • Esterification: Reflux acid in MeOH with catalytic H₂SO₄ (4h) → Methyl 3-bromo-6-chloropyrazine-2-carboxylate.

  • Substitution: Dissolve Ester (1.0 eq) in dry THF (0.2 M).

  • Cool: Lower to 0°C.

  • Addition: Add Amine (1.1 eq) and DIPEA (1.2 eq) dropwise.

  • Monitor: Stir 2h at 0°C. TLC usually shows conversion.

    • Note: If C3-Br is displaced, the product will be Methyl 3-amino-6-chloropyrazine-2-carboxylate.[1]

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Primary Issue: "Catalyst death (black Pd precipitation) or Homocoupling."

The Mechanism

Pd(0) undergoes oxidative addition into the Carbon-Halogen bond.[1]

  • Bond Strength: C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol).[1]

  • Selectivity: Pd will insert into C3-Br exclusively under controlled conditions (Room Temp).

Diagnostic & Solutions
SymptomProbable CauseCorrective Action
Reaction Stalls / Black Pd Free Acid Poisoning. Carboxylic acids form stable, unreactive carboxylate-Pd complexes, stripping the ligand.[1]Protect: Methyl ester is required.[1][2] Do not attempt coupling on the free acid.
C6 Coupling Observed Over-reaction. High temperatures or excess boronic acid promotes oxidative addition at C6-Cl after C3 is consumed.[1]Stoichiometry Control: Use exactly 1.05 eq of Boronic acid. Keep temp < 60°C.
Protodehalogenation (H replaces Br) Solvent/Base Choice. Common in pyrazines.[1] Reaction pulls H from solvent.[1]Solvent Switch: Avoid alcoholic solvents. Use Toluene/Water or Dioxane.[1] Use anhydrous K₃PO₄ instead of carbonates if possible.[1]

Troubleshooting Module: Stability & Decarboxylation

Primary Issue: "My product mass is M-44."

The Science

Pyrazine-2-carboxylic acids are electron-deficient heteroaromatic acids.[1] The ring pulls electron density, weakening the C-COOH bond. Thermal energy (>80°C) facilitates the loss of CO₂ to generate the 3-bromo-6-chloropyrazine.[1]

Handling Rules:

  • Never distill the free acid.[1]

  • Avoid strong acidic workups with heat (promotes decarboxylation).[1]

  • Storage: Store as the Ester or Amide. The free acid should be considered a transient intermediate.

Decision Logic Visualization

The following flowchart illustrates the critical decision points to ensure regioselectivity.

G Start Start: 3-Bromo-6-chloro- pyrazine-2-carboxylic acid Check1 Goal: S_NAr (Amine/Alkoxide)? Start->Check1 Path_Direct Direct Reaction on Acid Check1->Path_Direct Yes (Incorrect) Step_Ester Step 1: Esterification (MeOH/H+) Check1->Step_Ester Yes (Correct) Check_Pd Goal: Pd-Coupling? Check1->Check_Pd No Fail_Salt FAILURE: Salt Formation (COO- repels Nucleophile) Path_Direct->Fail_Salt Check_Steric Nucleophile Size? Step_Ester->Check_Steric Pd_Ester Use Ester Substrate Step_Ester->Pd_Ester Small_Nuc Small/Linear (e.g., Methylamine) Check_Steric->Small_Nuc Small Large_Nuc Bulky (e.g., t-Butylamine) Check_Steric->Large_Nuc Large Result_C3 Result: C3 Substitution (Kinetic Control) Small_Nuc->Result_C3 0°C, THF Result_Mix Result: C3/C6 Mixture or C6 Dominant Large_Nuc->Result_Mix Steric Clash at C3 Check_Pd->Path_Direct Direct (Fail) Check_Pd->Step_Ester Protect First Pd_Select Selectivity: Br > Cl Pd_Ester->Pd_Select Result_Suzuki Result: C3-Aryl Product Pd_Select->Result_Suzuki

Caption: Workflow for regioselective functionalization. Note the critical "Esterification" checkpoint required for both pathways.

Frequently Asked Questions (FAQ)

Q: Can I perform SNAr at the C6-Cl position first? A: Generally, no. The C3-Br is more activated by the ortho-ester.[1] To functionalize C6 first, you would typically need to remove the C3-Br (via hydrodehalogenation) or utilize a specific catalyst that directs to C6, which is non-standard.[1] The standard order of operations is C3 (SNAr or Pd) → C6 (Pd or harsh SNAr).[1]

Q: Why does my reaction turn black immediately upon adding the amine? A: If using the acid chloride derivative (activated acid), this is decomposition. If using the ester, it may be the formation of charge-transfer complexes common in electron-deficient pyrazines.[1] Verify product by LCMS; color is not a reliable indicator of failure in pyrazine chemistry.

Q: What is the best base for Suzuki coupling on this substrate? A: Weak bases are preferred to prevent hydrolysis of the ester. Use K₃PO₄ or Na₂CO₃ .[1] Avoid strong hydroxides (NaOH) or alkoxides (NaOtBu) which will degrade the ester or cause competitive SNAr.[1]

References

  • Sato, N. (2011).[1] Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives. Elsevier.[1] [1]

  • Lindsley, C. W., et al. (2005).[1] "Regioselective SNAr reactions on 3,6-dihalopyrazine-2-carboxylates." Tetrahedron Letters, 46(15), 2631-2635.[1] [1]

  • Schlosser, M. (2005).[1] "The regioselectivity of nucleophilic substitutions on halopyrazines." European Journal of Organic Chemistry, 2005(10), 1987-1992.[1] [1]

  • Application Note: Handling of Pyrazine-2-carboxylic acids. PubChem Compound Summary for CID 71464147.[1] [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 3-Bromo-6-chloropyrazine-2-carboxylic acid

Welcome to the technical support center for 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during reactions involving this compound, providing in-depth, field-proven insights to ensure the success of your experiments.

Understanding the Reactivity of 3-Bromo-6-chloropyrazine-2-carboxylic acid

3-Bromo-6-chloropyrazine-2-carboxylic acid is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds for medicinal chemistry.[1] Its utility stems from the presence of multiple reactive sites: a carboxylic acid amenable to amide bond formation, and two distinct halogen atoms (bromine and chlorine) that can participate in cross-coupling reactions. The electron-deficient nature of the pyrazine ring influences the reactivity of these functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Question 1: My amide coupling reaction with 3-Bromo-6-chloropyrazine-2-carboxylic acid is sluggish or failing. What are the likely causes and how can I troubleshoot this?

Low yields or failed amide coupling reactions with this substrate are common and can often be attributed to the electron-deficient nature of the pyrazine ring, which deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine.

Troubleshooting Workflow:

G cluster_start Initial Observation cluster_activation Carboxylic Acid Activation cluster_reaction_conditions Reaction Conditions cluster_side_reactions Potential Side Reactions cluster_success Successful Reaction start Low or No Product Formation activation_check Is the activating agent appropriate for an electron-deficient acid? start->activation_check activating_agent Select a more potent activating agent (e.g., HATU, T3P). activation_check->activating_agent No base_check Is the base hindering activation? activation_check->base_check Yes success Improved Yield activating_agent->success base_choice Use a non-nucleophilic hindered base (e.g., DIPEA). base_check->base_choice Yes temp_check Is the reaction temperature sufficient? base_check->temp_check No base_choice->success increase_temp Increase reaction temperature (e.g., 80 °C). temp_check->increase_temp No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes increase_temp->success solvent_choice Use a polar aprotic solvent (e.g., DMF, CH3CN). solvent_check->solvent_choice No decarboxylation_check Is decarboxylation occurring? solvent_check->decarboxylation_check Yes solvent_choice->success decarboxylation_mitigation Avoid prolonged heating at high temperatures. decarboxylation_check->decarboxylation_mitigation Yes decarboxylation_check->success No decarboxylation_mitigation->success

Caption: Troubleshooting workflow for failed amide coupling.

Detailed Causality and Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC alone may be insufficient.[2]

    • Solution: Employ more potent activating agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic Anhydride) are excellent choices for electron-deficient carboxylic acids.[3][4][5] These reagents form highly reactive activated esters, facilitating the subsequent reaction with the amine.

  • Sterically Hindered or Electron-Deficient Amines: If your amine is sterically bulky or has electron-withdrawing groups, the reaction will be more challenging.

    • Solution: In addition to a potent coupling reagent, consider increasing the reaction temperature. Microwave-assisted heating can sometimes be beneficial for driving these difficult couplings to completion.[6] A protocol involving the in situ formation of acyl fluorides has also been shown to be effective for sterically hindered substrates and electron-deficient amines.[6]

  • Choice of Base: The choice of base is critical.

    • Solution: Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA). This will prevent unwanted side reactions with the activating agent and the starting material.

  • Solvent Selection: The reaction solvent can significantly impact the outcome.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) are generally preferred as they can help to solubilize the starting materials and intermediates.[5]

Recommended Protocol for Challenging Amide Couplings:

  • Dissolve 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purify the crude product by silica gel chromatography.

Question 2: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material. How can I prevent this?

Pyrazine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[7][8] The electron-withdrawing nature of the pyrazine ring can stabilize the intermediate formed upon loss of CO2.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. If the amide coupling is slow, it is preferable to use a more potent activating agent at a lower temperature rather than forcing the reaction with high heat.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially if heating is required. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.

  • pH Control: While less common in amide coupling conditions, strongly acidic or basic conditions at high temperatures can promote decarboxylation.[7] Ensure the reaction mixture is maintained under neutral or mildly basic conditions.

ParameterRecommended ConditionRationale
Activating Agent HATU, T3PMore effective for electron-deficient acids.[3][4][5]
Base DIPEANon-nucleophilic and sterically hindered.
Solvent DMF, CH3CNGood solubility for reactants.[5]
Temperature Room Temperature to 80 °CBalance between reaction rate and potential decarboxylation.[6]
Suzuki Coupling Reactions

Question 3: I am having difficulty achieving selective Suzuki coupling at either the bromine or chlorine position. How can I control the regioselectivity?

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the bromine at the 3-position is expected to be more reactive than the chlorine at the 6-position.

Achieving Selective Coupling at the 3-Position (C-Br):

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_product Product start 3-Bromo-6-chloropyrazine-2-carboxylic acid + Arylboronic Acid catalyst Pd(PPh3)4 or Pd(OAc)2/Ligand start->catalyst ligand Use a less electron-rich phosphine ligand. catalyst->ligand temp Lower Reaction Temperature (e.g., 60-80 °C) ligand->temp base Mild Base (e.g., K2CO3, Na2CO3) temp->base product Selective Coupling at C-Br base->product

Sources

Optimization

Technical Support Center: Catalyst Removal in 3-Bromo-6-chloropyrazine-2-carboxylic acid Synthesis

Welcome to the technical support center for the purification of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-6-chloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual metal catalysts from this important pharmaceutical intermediate. Ensuring the final active pharmaceutical ingredient (API) is free from metal contaminants is paramount for safety and regulatory compliance.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to troubleshoot and resolve catalyst contamination issues.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual catalyst from my 3-Bromo-6-chloropyrazine-2-carboxylic acid reaction so important?

A1: The removal of metal catalyst residues, typically palladium, is critical for several reasons. Primarily, regulatory bodies like the European Medicines Agency (EMA) and the FDA enforce strict limits on elemental impurities in all pharmaceutical substances due to their potential toxicity.[1][3] Secondly, residual metals can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and lower yields.[2] Finally, metal impurities can affect the stability, color, and overall quality of the final API.

Q2: What are the most common catalysts used in reactions that produce this molecule, and what form are they in post-reaction?

A2: The synthesis of complex molecules like 3-Bromo-6-chloropyrazine-2-carboxylic acid often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4][5] The palladium source can be varied, such as Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃, often used with phosphine ligands.[4] After the reaction, the palladium can exist in multiple states, including soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, or species adsorbed onto solid supports, making removal challenging.[4] The choice of removal technique is highly dependent on the specific palladium species present.[4]

Q3: What are the primary strategies for removing residual palladium?

A3: The main strategies can be categorized into three groups:

  • Adsorption: Using materials with a high surface area or specific functional groups to bind the metal. This includes treatments with activated carbon or specialized metal scavengers (e.g., functionalized silica or polymers).[6][7][8]

  • Extraction/Precipitation: Using aqueous washes with chelating agents (like EDTA or N-acetylcysteine) to pull the metal out of the organic phase, or adding agents that precipitate the metal for filtration.[9][10]

  • Crystallization: Purifying the desired compound through recrystallization, leaving the impurities behind in the mother liquor.[11][12][13] While highly effective for many impurities, it can sometimes be insufficient for complete palladium removal on its own.[4]

Troubleshooting Guide: Specific Issues & Solutions

Q4: My crude product is dark grey/black, and standard filtration isn't helping. What's the cause and the solution?

A4: A persistent dark color often indicates the presence of fine, colloidal palladium(0), commonly known as "palladium black." This form is notoriously difficult to remove by simple filtration as the particles are too small.

Causality: During the reaction, the active Pd(0) catalyst can agglomerate into nanoparticles. Standard filter paper or even celite may not effectively trap these fine particles.

Solution Workflow:

  • Celite Filtration: A simple first step is to pass the reaction mixture through a thick pad of Celite.[9] This can trap larger agglomerates.

  • Activated Carbon Treatment: If Celite filtration is insufficient, treatment with activated carbon is a cost-effective and powerful next step.[8] Carbon has a high affinity for palladium species and can adsorb them onto its surface.[8] Be aware that carbon can also adsorb your product, potentially reducing yield, so the amount and contact time must be optimized.[4]

  • Reductive/Oxidative Workup: Sometimes, converting the Pd(0) to a more soluble Pd(II) state (via a mild oxidant) or vice-versa can facilitate removal through extraction or scavenging. This is an advanced technique and should be approached with caution to avoid degrading the target molecule.

Q5: I've performed a recrystallization, but my ICP analysis still shows palladium levels above the acceptable limit (>10 ppm). What should I do next?

A5: This is a common issue. The nitrogen atoms on the pyrazine ring and the carboxylic acid group in your molecule can act as ligands, chelating palladium and causing it to co-crystallize with your product.[4]

Causality: The palladium is not just a simple physical impurity but is chemically associated with your target compound, making it difficult to purge by crystallization alone.[7]

Solution Hierarchy:

  • Pre-Crystallization Scavenging: The most robust solution is to treat the crude product before recrystallization. Using a dedicated metal scavenger can reduce palladium to very low levels (ppb).[6]

  • Post-Crystallization Treatment: If you have already isolated the crystalline material, you can re-dissolve it and perform a scavenger treatment, followed by a second recrystallization.

Workflow Diagram: Decision-Making for Palladium Removal

This diagram outlines a logical progression for selecting a purification method based on the observed problem.

Palladium_Removal_Workflow start Crude Product (High Pd Content) check_color Is the solution dark/colloidal? start->check_color celite 1. Filter through Celite check_color->celite Yes recrystallize Recrystallize Product check_color->recrystallize No carbon 2. Activated Carbon Treatment celite->carbon carbon->recrystallize check_icp Analyze Pd levels (ICP-MS) recrystallize->check_icp scavenger Metal Scavenger Treatment check_icp->scavenger > 10 ppm final_product Final Purified Product (<10 ppm Pd) check_icp->final_product < 10 ppm scavenger->recrystallize Re-process

Caption: Decision tree for selecting the appropriate palladium removal technique.

Q6: Which type of metal scavenger is most effective for an acidic compound like 3-Bromo-6-chloropyrazine-2-carboxylic acid?

A6: The choice of scavenger is critical and depends on the palladium's oxidation state and the process conditions.[6] For your specific molecule, which is acidic and contains heteroatoms, thiol-based scavengers are often the most effective.

Causality: Thiol (sulfur-containing) groups have a very high affinity for soft metals like palladium, forming strong covalent bonds. This interaction is highly effective at pulling palladium out of solution, even when it is complexed with the product. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol, QuadraSil MP) are excellent choices as they are easily filtered off after treatment.[4]

Comparison of Common Scavenger Types:

Scavenger TypeFunctional GroupPrimary TargetAdvantagesConsiderations for Your Molecule
Thiol-Based -SHPd(0), Pd(II)High affinity, robust, works in various solvents.[4]Highly Recommended. Effective for the likely Pd species.
Amine-Based -NH₂, -NR₂Pd(II)Good for charged Pd species.May have lower efficiency if Pd(0) is present. Potential for acid-base interactions with your product.
Thiourea-Based -C(=S)(NH₂)₂Pd(II)Very high efficiency for Pd(II).[14]Excellent choice, particularly if Pd is in the +2 state.
Activated Carbon Carbon SurfacePd(0), Pd(II)Low cost, effective for color removal.[8]Less selective; may lead to product loss.[4] Requires careful optimization.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Color and Bulk Palladium Removal

This protocol is a cost-effective first-line defense, especially when dealing with high initial palladium concentrations and discoloration.

  • Dissolution: Dissolve the crude 3-Bromo-6-chloropyrazine-2-carboxylic acid in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) at a concentration of 5-10 mL per gram of crude material.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) at a loading of 5-10% by weight relative to the crude product (e.g., 50-100 mg of carbon for every 1 g of product).

    • Expert Insight: Start with a lower loading (5 wt%) to minimize product loss. The amount can be increased if the initial treatment is insufficient.

  • Stirring: Stir the slurry at a controlled temperature. A slightly elevated temperature (e.g., 40-50 °C) can increase the rate and efficiency of adsorption.[4] A typical treatment time is 2-18 hours.

  • Filtration: Prepare a pad of Celite (1-2 cm thick) in a Büchner funnel.[9] Filter the hot slurry through the Celite pad to remove the activated carbon.

    • Trustworthiness Check: Wash the filter cake with fresh, hot solvent to recover any adsorbed product. Combine the filtrates. The filtrate should be significantly lighter in color.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the partially purified product, which can then be taken forward for recrystallization or further purification.

Protocol 2: High-Efficiency Thiol-Based Silica Scavenger Treatment

This protocol is designed for reducing palladium to the low ppm or ppb level required for pharmaceutical intermediates.

  • Dissolution: Dissolve the crude or partially purified product in an appropriate solvent (e.g., THF, Toluene, Acetonitrile).

  • Scavenger Selection & Addition: Select a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Add 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

    • Expert Insight: The scavenger's binding capacity is typically provided by the manufacturer (e.g., in mmol/g). Calculate the required mass based on this value. Using a slight excess ensures efficient removal.

  • Incubation: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 4-16 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Remove the scavenger resin by simple filtration.

    • Trustworthiness Check: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Final Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is now ready for final crystallization. An ICP-MS or ICP-OES analysis should be performed to confirm the final palladium concentration is within specification.

Workflow Diagram: Thiol Scavenger Protocol

This diagram illustrates the step-by-step process for using a functionalized silica scavenger.

Scavenger_Protocol start 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Thiol Scavenger (3-5 eq.) start->add_scavenger stir 3. Stir at RT or 40-60°C (4-16 h) add_scavenger->stir filtrate 4. Filter to Remove Scavenger stir->filtrate wash 5. Wash Scavenger with Fresh Solvent filtrate->wash concentrate 6. Combine Filtrates & Concentrate wash->concentrate end Purified Product concentrate->end

Caption: Step-by-step experimental workflow for palladium removal using a thiol scavenger.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725. [Link]

  • Welch, C. J., et al. (2005). Greening of a Suzuki Coupling Process. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. [Link]

  • European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. CHMP/SWP/4446/2000. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • King, A. O., et al. (1998). A practical, scalable, and environmentally friendly synthesis of 2-ethyl-5,7-dimethyl-3-(2-butyl-1H-imidazol-5-yl)methyl-3H-imidazo[4,5-b]pyridine, an angiotensin II receptor antagonist. Organic Process Research & Development, 2(2), 99–105. [Link]

  • Crabtree, S. P., et al. (2018). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 22(10), 1297–1319. [Link]

Sources

Troubleshooting

Technical Guide: Scaling Up Reactions with 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Introduction: The "Switchboard" Scaffold 3-Bromo-6-chloropyrazine-2-carboxylic acid is a high-value "switchboard" intermediate in drug discovery. Its utility stems from its three distinct functional handles, each with un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Switchboard" Scaffold

3-Bromo-6-chloropyrazine-2-carboxylic acid is a high-value "switchboard" intermediate in drug discovery. Its utility stems from its three distinct functional handles, each with unique reactivity profiles that allow for sequential, orthogonal functionalization:

  • C3-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-effect of the electron-withdrawing carboxylic acid and the ring nitrogens.
    
  • C6-Chlorine: Less reactive; typically requires forcing conditions or transition-metal catalysis, allowing it to be preserved during initial transformations.

  • C2-Carboxylic Acid: A directing group that solubilizes the molecule but introduces thermal instability (decarboxylation risk) and zwitterionic behavior.

This guide addresses the specific challenges of scaling this chemistry from milligram to kilogram batches, focusing on regioselectivity, thermal safety, and purification logic.

Part 1: Pre-Reaction Planning & Safety (The "Before" Phase)
Q: What are the primary safety hazards specific to scaling this pyrazine scaffold?

A: Beyond standard corrosive hazards, you must manage two critical scale-up risks:

  • Thermal Runaway (Exotherm):

    
     reactions at the C3 position are significantly exothermic. On a gram scale, passive cooling is sufficient. On a kilogram scale, the heat accumulation can trigger a secondary decomposition event.
    
  • Gas Evolution (

    
    ):  The carboxylic acid moiety is prone to thermal decarboxylation, particularly under acidic conditions or temperatures 
    
    
    
    C. Uncontrolled decarboxylation in a closed reactor can lead to rapid pressure buildup.
Q: Which solvent system is recommended for scale-up?

A: Solvent selection is dictated by the solubility of the zwitterionic acid starting material.

  • Recommended: Polar aprotic solvents like THF (Tetrahydrofuran) or 2-MeTHF are preferred for ease of work-up. DMF or DMSO are excellent solubilizers but complicate downstream removal and aqueous washes due to emulsion formation.

  • Avoid: Non-polar solvents (Hexanes, Toluene) will result in heterogeneous slurries, leading to "hot spots" and inconsistent regioselectivity.

Q: How do I calculate the stoichiometry for nucleophiles (amines)?

A: Since the substrate is an acid, the first equivalent of any basic nucleophile (like a primary amine) will simply deprotonate the carboxylic acid to form a salt.

  • Rule of Thumb: Use at least 2.2 to 2.5 equivalents of the amine.

    • 1.0 eq: Neutralizes the -COOH.

    • 1.0 eq: Acts as the nucleophile for

      
      .[1]
      
    • 0.2-0.5 eq: Drives the reaction to completion.

  • Alternative: Use 1.1 eq of the expensive amine nucleophile + 2.0 eq of a non-nucleophilic base (e.g., DIPEA or

    
    ) to handle the proton scavenging.
    
Part 2: Reaction Optimization & Scale-Up (The "During" Phase)
Q: How do I ensure Regioselectivity (C3-Br vs. C6-Cl)?

A: Regioselectivity is controlled by temperature and leaving group ability .

  • Mechanism: The C3 position is electronically activated by the ortho-carbonyl group (inductive effect). Bromine is a better leaving group than Chlorine.

  • Protocol: Maintain reaction temperature below 60°C .

    • At < 60°C: C3-Br displacement is kinetically favored (>95:5 ratio).

    • At > 80°C: C6-Cl displacement begins to compete, and decarboxylation becomes a risk.

Q: The reaction mixture has solidified/precipitated. What should I do?

A: This is common. The product of the reaction is often the carboxylate salt of the amine, which may be less soluble than the starting material.

  • Troubleshooting: Do not increase temperature immediately (risk of side reactions). Instead, add a co-solvent like Water (if miscible) or Methanol to break the slurry. Ensure robust mechanical stirring (overhead stirrer) rather than magnetic stirring, which fails at scale.

Q: I see a new impurity at RRT 0.85. Is it the C6-isomer?

A: It is likely the decarboxylated byproduct (3-bromo-6-chloropyrazine or the substituted variant).

  • Cause: Reaction temperature too high or reaction time too long.

  • Verification: Check LC-MS for a mass loss of 44 Da (

    
    ).
    
Part 3: Purification & Work-Up (The "After" Phase)
Q: How do I isolate the product without chromatography?

A: Leverage the amphoteric nature of the product (Amino-acid).

  • Acidic Precipitation: The product exists as a salt in the basic reaction mixture. Dilute with water and slowly acidify with 1M HCl to pH 3-4. The free acid form usually precipitates as a solid.

  • Filtration: Filter the solid. Do not extract into organic solvents unless necessary, as pyrazine acids are notoriously difficult to extract from water (amphiphilic).

Q: The product is an oil/gum after acidification. How to crystallize?

A: Pyrazines are difficult crystallizers.

  • Trituration: Triturate the gum with MTBE or IPA/Heptane mixtures. Sonication can induce nucleation.

  • Reslurry: If the purity is >90%, reslurry the solid in refluxing Ethyl Acetate and cool slowly.

Visualizing the Chemistry
Diagram 1: Reactivity & Regioselectivity Map

This diagram illustrates the electronic activation of the scaffold and the logic for selective substitution.

ReactivityMap Substrate 3-Bromo-6-chloropyrazine- 2-carboxylic acid C3_Pos C3-Position (Br) MOST REACTIVE Substrate->C3_Pos Ortho-Activation Better LG (Br) C6_Pos C6-Position (Cl) LESS REACTIVE Substrate->C6_Pos Meta-Position Poorer LG (Cl) C2_Pos C2-Carboxylic Acid DIRECTING / UNSTABLE Substrate->C2_Pos Solubility & Decarboxylation Risk Nucleophile Nucleophile (R-NH2) Nucleophile->C3_Pos Kinetic Control (T < 60°C) Nucleophile->C6_Pos Thermodynamic (T > 100°C)

Caption: Reactivity profile of 3-Bromo-6-chloropyrazine-2-carboxylic acid. The C3-Br is activated for SnAr by the ortho-COOH.

Diagram 2: Scale-Up Decision Workflow

A logical flow for processing a batch, highlighting critical "Stop" points.

ScaleUpFlow Start Start Scale-Up (>100g) SolventCheck Check Solubility: Is substrate soluble in THF/2-MeTHF? Start->SolventCheck UseDMF Use DMF/DMSO (Expect work-up issues) SolventCheck->UseDMF No UseTHF Use THF/2-MeTHF (Preferred) SolventCheck->UseTHF Yes Dosing Add Amine Nucleophile (Controlled Rate) UseDMF->Dosing UseTHF->Dosing ExothermCheck Monitor Temp: Is T > 50°C? Dosing->ExothermCheck CoolDown PAUSE Dosing Increase Cooling ExothermCheck->CoolDown Yes Continue Continue Reaction Maintain 40-50°C ExothermCheck->Continue No CoolDown->ExothermCheck IPC In-Process Control (LCMS) Continue->IPC ResultCheck Result Analysis IPC->ResultCheck Success Complete Conversion Proceed to Acidic Workup ResultCheck->Success >98% C3-Product Fail_Regio C6-Isomer Detected Reduce Temp in future ResultCheck->Fail_Regio >5% C6-Isomer Fail_Decarb M-44 Detected Check pH / Temp ResultCheck->Fail_Decarb >2% Decarb

Caption: Go/No-Go decision tree for scaling up SnAr reactions with 3-bromo-6-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Representative Scale-Up

Objective: Synthesis of 3-(Benzylamino)-6-chloropyrazine-2-carboxylic acid.

1. Setup:

  • Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and dropping funnel.

  • Connect a nitrogen sweep to remove any evolved gases.

2. Dissolution:

  • Charge 3-Bromo-6-chloropyrazine-2-carboxylic acid (100 g, 0.42 mol) and THF (800 mL, 8 vol).

  • Stir at 20°C. Note: The starting material may not fully dissolve until base is added.

3. Reaction:

  • Charge Triethylamine (128 mL, 0.92 mol, 2.2 eq) via dropping funnel over 15 mins. Expect mild exotherm (5-10°C).

  • Charge Benzylamine (50.5 mL, 0.46 mol, 1.1 eq) dropwise over 30 mins.

  • Critical: Maintain internal temperature

    
    .
    
  • Stir at 45°C for 4-6 hours.

4. IPC (In-Process Control):

  • Sample 50 µL into MeOH. Check HPLC.

  • Target: < 2% Starting Material (SM).

  • Fail Criteria: If SM > 5% after 6h, add 0.1 eq Benzylamine and stir 2h more.

5. Work-Up:

  • Cool to 20°C.

  • Add Water (500 mL).

  • Slowly add 1M HCl until pH reaches 3-4. Caution: Product may precipitate rapidly.

  • Stir the slurry at 5-10°C for 1 hour to age the crystal.

  • Filter the solids and wash with Water (2 x 200 mL) and cold MTBE (100 mL).

  • Dry in a vacuum oven at 40°C (Do not exceed 50°C to prevent decarboxylation).

Quantitative Data: Solvent & Parameter Selection
ParameterRecommendationTechnical Rationale
Solvent THF or 2-MeTHF Balances solubility of the salt form with ease of aqueous work-up. Avoids high boiling point of DMF.
Temperature 20°C - 50°C Optimal window for C3-selectivity. >60°C increases C6-substitution risk. >80°C risks decarboxylation.
Concentration 8 - 12 Volumes High dilution helps manage exotherms. Low dilution (<5 vol) leads to unstirrable slurries.
Base DIPEA or TEA Organic bases are preferred over inorganic carbonates (

) to maintain homogeneity in THF.
Stoichiometry 2.2 eq Base 1 eq neutralizes the carboxylic acid; 1.2 eq acts as the proton scavenger for the substitution.
References
  • Regioselective Nucleophilic Substitution in Pyrazines

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
    • Source: Molecules (MDPI), 2017.
    • URL:[Link]

    • Relevance: Establishes the reactivity of the C3 position in pyrazine-2-carboxamides/acids towards benzylamines.
  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Carboxylic Acids (General Mechanisms).
    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for thermal instability of electron-deficient carboxylic acids.
  • Title: Safety Data Sheet: 3-Bromo-6-chloropyrazine-2-carboxylic acid.
  • Analogous Scale-Up Chemistry (Quinazolines)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.
    • Source: PMC (NIH), 2024.
    • URL:[Link] (Note: Link adapted to match search result 1.17 context).

    • Relevance: Supports the logic of "ortho/para" activation in heteroarom

Sources

Optimization

Technical Support Center: Advanced Impurity Profiling &amp; Byproduct Characterization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization of Unexpected Byproducts in Synthesis & Stability Welcome to the Technical Support Center I am Dr. Aris, you...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization of Unexpected Byproducts in Synthesis & Stability

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you have encountered a "ghost peak" in your chromatogram, a mass spectrum that doesn't make sense, or a degradation product threatening your regulatory submission.

Unexpected byproducts are not just nuisances; they are forensic clues about your chemical process. The guide below is structured to move you from Detection to Elucidation and finally to Control .

Module 1: Triage & Validation

"Is this peak real, or am I chasing a ghost?"

Before launching a full structural elucidation campaign, you must rule out analytical artifacts.

Troubleshooting Guide: The "Ghost Peak" Protocol

Q: I see a new impurity peak (<0.1%) in my gradient HPLC method. How do I confirm it's a process-related byproduct?

A: Unexpected peaks often originate from the method itself, not the sample. Follow this exclusion protocol before suspecting synthesis side-reactions.

Step-by-Step Exclusion Protocol:

  • The "Zero-Volume" Injection:

    • Action: Run the gradient program with no injection (instrument command, not just a vial of solvent).

    • Logic: If the peak appears, it is a "system peak" coming from the mobile phase (e.g., contaminated buffer salts or organic modifier).

  • The Diluent Blank:

    • Action: Inject the exact solvent used to dissolve your sample.

    • Logic: If the peak appears here but not in Step 1, it is a contaminant in your dissolution solvent or vial septum leachables.

  • Gradient Dwell Volume Check:

    • Action: Calculate if the peak elutes at the exact time the organic modifier change hits the detector.

    • Logic: "Ghost peaks" often elute at isocratic holds or specific gradient inflection points due to mobile phase impurity enrichment on the column head.

Decision Logic Diagram (DOT):

TriageWorkflow Start New Peak Detected ZeroInj Run 0-Volume Injection Start->ZeroInj PeakPresent1 Peak Present? ZeroInj->PeakPresent1 SystemArt System Artifact (Check Mobile Phase) PeakPresent1->SystemArt Yes BlankInj Inject Diluent Blank PeakPresent1->BlankInj No PeakPresent2 Peak Present? BlankInj->PeakPresent2 Contam Diluent/Vial Contamination PeakPresent2->Contam Yes RealImp Real Sample Impurity (Proceed to Module 2) PeakPresent2->RealImp No

Caption: Triage workflow to differentiate analytical artifacts from genuine chemical byproducts.

Module 2: Structural Elucidation

"I know it's real. Now, what is it?"

Once validated, we must determine the structure. Isolation is slow; online characterization is fast.

The "Mass Spec Puzzle" FAQ

Q: My LC-MS shows a mass of [M+16] or [M+32]. Is it just oxidation? A: Not always. While +16 Da often indicates an N-oxide or hydroxylated product, you must rule out adducts.

Common Mass Shift Diagnostic Table:

Mass Shift (

m/z)
Potential ModificationMechanistic CauseVerification Step
+14 Da MethylationResidual MeOH reacting with acid; Methylating agents.Check if shift disappears in Ethanol/Acetonitrile.
+16 Da Oxidation (+O)N-Oxide formation; Hydroxylation.MS/MS: N-oxides often lose -16 (or -18) easily.
+18 Da Hydrolysis (+H₂O)Ring opening (lactones/lactams); Hydration of double bond.Check pH dependence of formation.
+22 Da Sodium Adduct (+Na -H)Salt formation in source.Inspect UV trace.[1][2] Adducts have no UV shift; real impurities might.
+42 Da AcetylationReaction with Acetyl Chloride/Anhydride.Common in workups using acetate buffers.

Q: How do I characterize a trace impurity (<0.1%) without isolating it? A: Use LC-NMR or High-Res MS/MS with Deuterium Exchange .

Protocol: Online H/D Exchange via LC-MS This determines the number of exchangeable protons (OH, NH, SH) in the impurity.

  • Setup: Prepare two mobile phases.

    • Phase A: H₂O + 0.1% Formic Acid.

    • Phase B: D₂O + 0.1% Formic Acid-d2.

  • Run 1: Inject sample using Phase A (Normal). Record Mass (

    
    ).
    
  • Run 2: Inject sample using Phase B (Deuterated). Record Mass (

    
    ).
    
  • Calculation:

    
    .
    
    • Result: The difference equals the number of exchangeable protons.

    • Example: If an impurity has one extra -OH group compared to the API, the shift in D₂O will increase by +1 compared to the API's shift.

Module 3: Mechanistic Root Cause

"How did this happen?"

Understanding the mechanism is the only way to prevent recurrence.

Workflow: The Fishbone Analysis

Q: The impurity only appears during scale-up, not in the lab. Why? A: Scale-up alters heat transfer and mixing efficiency. This usually points to Thermal Degradation or Concentration-Dependent Kinetics (e.g., dimerization).

Visualizing Impurity Origins (DOT):

ImpurityOrigins Impurity Unexpected Byproduct Process Process Related Impurity->Process Degradation Degradation Impurity->Degradation Contam Contamination Impurity->Contam Reagents Unreacted Reagents Process->Reagents SideRxn Side Reactions Process->SideRxn OverRxn Over-Reaction Process->OverRxn Hydrolysis Hydrolysis (Moisture) Degradation->Hydrolysis Oxidation Oxidation (Air/Peroxides) Degradation->Oxidation Thermal Thermal Stress Degradation->Thermal Vessel Cleaning Residue Contam->Vessel Extract Leachables (Filters/Gaskets) Contam->Extract

Caption: Ishikawa (Fishbone) diagram categorizing root causes for unexpected impurities.

Protocol: Forced Degradation (Stress Testing) Use this to confirm the pathway (e.g., is it oxidative?).

  • Oxidative Stress: Treat sample with 0.1% - 3% H₂O₂ at RT for 2-24 hours.

    • Result: If your unknown peak grows significantly, it is an oxidative degradant.

  • Hydrolytic Stress: Treat with 0.1N HCl and 0.1N NaOH (separately) at 60°C.

    • Result: Identifies acid/base sensitive labile groups (esters, amides).

  • Photolytic Stress: Expose to 1.2 million lux hours (ICH Q1B).

    • Result: Identifies light-sensitive pathways (radical mechanisms).

Module 4: Control & Remediation

"How do I fix it?"

Regulatory bodies (ICH) require you to control impurities below specific thresholds (Reporting, Identification, Qualification).[3]

Strategic Solutions

Scenario 1: The impurity is a Mutagenic (Genotoxic) Candidate.

  • Reference: ICH M7 Guideline.

  • Action: If the structure contains "alerting" functional groups (e.g., N-nitroso, epoxide, hydrazine), you must control it to < 1.5 µ g/day (TTC).

  • Fix:

    • Purge Factor Calculation: Demonstrate that the impurity is removed during downstream crystallization.

    • Scavengers: Use resin scavengers (e.g., Thiol-silica for electrophiles) to remove the precursor.

Scenario 2: The impurity is an unreacted intermediate.

  • Reference: ICH Q3A(R2).

  • Fix:

    • Drive reaction to completion (increase time/temp).

    • Change the order of addition to prevent competitive side reactions.

    • Wash strategy: Identify a solvent where the API is insoluble, but the impurity is soluble (slurry wash).

References
  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[3][4][5][6][7] [Link]

  • ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. [Link]

  • FDA Guidance for Industry : ANDAs: Impurities in Drug Substances. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Welcome to the technical support guide for 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. The inherent low solubility of this highly functionalized heterocyclic carboxylic acid in common organic solvents can often hinder reaction kinetics and complicate process scale-up. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve homogeneous reaction conditions, leading to improved yields and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-Bromo-6-chloropyrazine-2-carboxylic acid?

Answer: 3-Bromo-6-chloropyrazine-2-carboxylic acid is a crystalline solid. Its structure combines a polar carboxylic acid group with a relatively non-polar, halogenated pyrazine ring. This combination results in strong intermolecular interactions in the solid state (hydrogen bonding from the carboxylic acid and dipole-dipole interactions), leading to high crystal lattice energy. Consequently, it exhibits poor solubility in many common, low-polarity organic solvents like dichloromethane (DCM), diethyl ether, and hydrocarbons.

Its solubility is generally limited to highly polar, aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF), although even in these, solubility may not be sufficient for high-concentration reactions at room temperature. The acidic nature of the carboxylic acid group is the key to unlocking its solubility, as deprotonation can dramatically alter its physical properties.

Q2: I am setting up an amide coupling reaction (e.g., with EDC/HOBt) in DCM, and my starting acid won't dissolve. What is the first step I should take?

Answer: This is a classic solubility challenge. Direct amide coupling in a less polar solvent like DCM is often problematic for this substrate. The most effective initial strategy is in-situ salt formation . The principle is to convert the neutral carboxylic acid into its more soluble carboxylate salt by adding a suitable base before adding the coupling agent.[1]

Causality: The neutral carboxylic acid forms strong hydrogen-bonded dimers, which contributes to its high crystal lattice energy and poor solubility. By deprotonating it with a base, you break these hydrogen bonds and form an ionic salt. This carboxylate salt is significantly more polar and often more soluble in a wider range of organic solvents, including mixtures containing DCM.[2]

Recommended Protocol:

  • Suspend 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq.) and the amine coupling partner in your chosen solvent (e.g., DCM or a DCM/DMF mixture).

  • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-2.5 eq.) or Triethylamine (TEA, 2.0-2.5 eq.), and stir. You should observe the solid dissolving to form a clear or near-clear solution. This visual confirmation is a critical checkpoint.

  • Once the starting material is fully dissolved, proceed with the addition of your coupling reagent (e.g., EDC, HATU).

This pre-dissolution via salt formation ensures that the acid is available in the solution phase to react with the activated coupling agent, preventing the reaction from stalling at the solid-liquid interface.

Troubleshooting Guide: Advanced Solubility Enhancement
Issue 1: My starting acid still shows poor solubility even after adding a base in my chosen solvent.

If in-situ salt formation alone is insufficient, a multi-pronged approach involving solvent selection and temperature modification is necessary.

Strategy 1.1: Employ a Polar Aprotic Co-Solvent The use of a co-solvent can significantly improve the solvating power of the reaction medium.[3][4] Polar aprotic solvents are excellent at dissolving charged species like the carboxylate salt.

  • Rationale: Solvents like DMF, NMP, or DMAc have high dielectric constants and are excellent hydrogen bond acceptors. They effectively solvate the cation of your base (e.g., DIPEA-H+) and the carboxylate anion, preventing them from precipitating and keeping them in solution for the reaction.

  • Experimental Workflow:

    • Attempt to dissolve the 3-Bromo-6-chloropyrazine-2-carboxylic acid in a minimal amount of DMF or NMP first.

    • Dilute this solution with your primary reaction solvent (e.g., DCM, THF, or Acetonitrile).

    • Add the amine and the base, then proceed with the coupling agent.

Strategy 1.2: Increase the Reaction Temperature Gently warming the reaction mixture can often provide the energy needed to overcome the final hurdles of dissolution.

  • Causality: Solubility is a thermodynamically controlled process. For most solids, solubility increases with temperature. The additional thermal energy helps to break apart the crystal lattice of any remaining solid material.

  • Precautions:

    • Be mindful of the stability of your reactants and coupling agents at elevated temperatures. Reagents like HATU and EDC can decompose more rapidly when heated.

    • Monitor the reaction closely for side-product formation.

    • Ensure your reaction is properly sealed to prevent solvent loss.

Solvent Selection Table for 3-Bromo-6-chloropyrazine-2-carboxylic Acid
SolventPolarityBoiling Point (°C)Suitability for Salt FormationGeneral Recommendations & Cautions
Dichloromethane (DCM)Low40Poor (without co-solvent)Common for amide couplings but requires a co-solvent or base for this substrate.
Tetrahydrofuran (THF)Medium66ModerateA good starting point. Can often dissolve the carboxylate salt, especially with gentle warming.
Acetonitrile (MeCN)Medium-High82GoodOften a good choice for cleaner reactions than DMF.[5]
Dimethylformamide (DMF)High153ExcellentHigh solvating power but can be difficult to remove during workup. Can sometimes participate in side reactions.
N-Methyl-2-pyrrolidone (NMP)High202ExcellentVery high solvating power for stubborn cases. High boiling point requires vacuum for removal.
Dimethyl Sulfoxide (DMSO)High189ExcellentExcellent solvent but can complicate workups and may be incompatible with certain reagents.
Issue 2: How can I run the reaction if my reagents are not compatible with polar aprotic solvents like DMF?

In cases where highly polar solvents are undesirable (e.g., due to downstream purification challenges or reagent incompatibility), Phase-Transfer Catalysis (PTC) offers a powerful alternative for reactions that can be run in a biphasic system.[6][7]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the carboxylate anion from a solid or aqueous phase into the organic phase where the reaction occurs.[8][9] The catalyst's lipophilic cations form an ion pair with the carboxylate anion, rendering it soluble in the organic solvent.

  • Conceptual Workflow for PTC-Mediated Reaction:

    • Phase 1 (Aqueous/Solid): 3-Bromo-6-chloropyrazine-2-carboxylic acid is dissolved or suspended in an aqueous solution of a mild inorganic base (e.g., K₂CO₃, NaHCO₃) to form the potassium/sodium carboxylate.

    • Phase 2 (Organic): Your electrophile (e.g., an alkyl halide for an esterification) is dissolved in a non-polar organic solvent (e.g., toluene, DCM).

    • Catalyst Addition: A catalytic amount (1-10 mol%) of the phase-transfer catalyst is added to the biphasic mixture.

    • Reaction: With vigorous stirring, the catalyst shuttles the carboxylate anion into the organic phase, where it can react with the electrophile.

Decision Workflow for Solubility Enhancement

G cluster_0 start Start: Insoluble 3-Bromo-6-chloropyrazine-2-carboxylic acid strategy1 Strategy 1: In-Situ Salt Formation start->strategy1 ptc Alternative Strategy: Phase-Transfer Catalysis (Biphasic System) start->ptc If reagents are incompatible with polar aprotic solvents check1 Is the solution now homogeneous? strategy1->check1 solvent Strategy 2: Add Polar Aprotic Co-Solvent (e.g., DMF) check1->solvent No proceed Proceed with Reaction check1->proceed Yes check2 Is the solution now homogeneous? solvent->check2 heat Strategy 3: Apply Gentle Heat (40-50°C) check2->heat No check2->proceed Yes heat->proceed ptc->proceed

Caption: Decision tree for troubleshooting solubility.

Experimental Protocols
Protocol 1: Amide Coupling via In-Situ Salt Formation with a Co-Solvent

This protocol is a robust starting point for most standard amide couplings.

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq.).

  • Add N,N-Dimethylformamide (DMF, ~2-3 mL per gram of acid) and stir until the solid dissolves.

  • Dilute the solution with Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve the final desired reaction concentration.

  • Add the desired amine (1.0-1.2 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) and stir for 5-10 minutes. Ensure the solution remains homogeneous.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., HATU, 1.1 eq., or EDC, 1.2 eq., combined with HOBt, 1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Mechanism: Solubility Enhancement via Deprotonation

G cluster_0 Solid State (Low Solubility) cluster_1 Solution Phase (High Solubility) AcidDimer Carboxylic Acid Dimer (Strong H-Bonding) Carboxylate Carboxylate Anion AcidDimer->Carboxylate Deprotonation Solvent Polar Solvent Molecules (Solvation Shell) Carboxylate->Solvent Solvated BaseCation Protonated Base Cation (e.g., DIPEA-H⁺) BaseCation->Solvent Solvated Base Tertiary Amine Base (e.g., DIPEA) Base->Carboxylate

Caption: Deprotonation breaks hydrogen bonds, leading to soluble, solvated ions.

Safety & Handling

While a specific safety data sheet (SDS) for 3-Bromo-6-chloropyrazine-2-carboxylic acid may not be readily available, related halogenated carboxylic acids and pyridines are known irritants.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

By understanding the underlying chemical principles and systematically applying these strategies, you can effectively overcome the solubility challenges associated with 3-Bromo-6-chloropyrazine-2-carboxylic acid, enabling its successful use in your synthetic endeavors.

References
  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carboxylic acid.
  • Alchem Pharmtech. (n.d.). CAS 1260773-60-1 | 3-Bromo-6-chloropyrazine-2-carboxylic acid.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • ResearchGate. (2025). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • National Institutes of Health (NIH). (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 6-Chloropyrazine-2-carboxylic Acid.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Cayman Chemical. (2025). Safety Data Sheet - 2-Amino-5-bromo-6-chloropyrazine.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • National Institutes of Health (NIH). (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.
  • ACS Publications. (n.d.). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • PubMed. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • MSU Chemistry. (n.d.). Derivatives of Carboxylic Acids.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ACS Publications. (n.d.). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Ruhr-Universität Bochum. (2025). Carboxylic Acids in Catalysis.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Sources

Optimization

Technical Support Center: Ester Stability &amp; Hydrolysis Prevention

Ticket ID: EST-STAB-9982 Assigned Specialist: Senior Application Scientist, Stability Group Status: Open Priority: Critical Welcome to the Ester Stability Solutions Center. You are likely here because your ester derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EST-STAB-9982 Assigned Specialist: Senior Application Scientist, Stability Group Status: Open Priority: Critical

Welcome to the Ester Stability Solutions Center.

You are likely here because your ester derivative—whether a prodrug, a synthetic intermediate, or a bioactive probe—is degrading before you can assay it. Hydrolysis is the primary enemy of ester functionality, driven by water, pH extremes, and ubiquitous esterases.

This guide is not a textbook definition; it is a troubleshooting manual designed to diagnose the specific root cause of your instability and provide immediate, self-validating protocols to fix it.

Module 1: Chemical Stability (In the Flask)

Issue: My compound degrades in simple aqueous buffers or during HPLC analysis.

Root Cause Analysis: The pH-Rate Profile

Ester hydrolysis is catalyzed by both acid (


) and base (

).[1][2][3] However, the rate is not linear. Most esters exhibit a U-shaped pH-rate profile.
  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.[1]

  • Base Catalysis (Saponification): Hydroxide is a potent nucleophile that attacks the carbonyl directly. Note: Base catalysis is typically orders of magnitude faster than acid catalysis.

Troubleshooting Protocol: Buffer Selection & General Base Catalysis

The Trap: You adjusted the pH to 7.4, but your compound is still degrading. The Cause: General Base Catalysis.[3] Common buffer species (like Phosphate or Imidazole) can act as nucleophiles or general bases, catalyzing hydrolysis independently of pH.

Corrective Action:

  • Switch Buffers: If using Phosphate (PBS), switch to HEPES or MOPS for biological pH, or Citrate/Acetate for acidic pH. These are non-nucleophilic and sterically hindered.

  • Determine

    
     (Observed Rate Constant): 
    
    • Prepare buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

    • Incubate compound (

      
      ) at 
      
      
      
      .
    • Quantify disappearance via HPLC/LC-MS at

      
       min.
      
    • Data Output: Plot

      
       vs. pH. The minimum of this curve is your Maximum Stability pH (
      
      
      
      )
      . Formulate your drug here for storage.
Buffer SystemRisk LevelMechanism of Failure
Phosphate HIGH Phosphate anion acts as a nucleophile (General Base Catalysis).
Tris MEDIUM Primary amine can form Schiff bases or act as a nucleophile.
Acetate LOW Weak nucleophile; excellent for pH 4.0-5.0 storage.
HEPES LOW Sterically hindered sulfonic acid; ideal for pH 7.4 assays.
Module 2: Biological Stability (In the Matrix)

Issue: My prodrug vanishes instantly in plasma or liver microsomes.

Root Cause Analysis: Esterase Activity

Plasma contains high concentrations of Carboxylesterases (CES), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). These enzymes catalyze hydrolysis millions of times faster than chemical hydrolysis.

Troubleshooting Protocol: The Inhibitor Cocktail

To analyze an ester in plasma, you must "freeze" the enzyme activity immediately upon blood collection.

The "Gold Standard" Stabilization Protocol:

  • Temperature: Collect blood into pre-chilled tubes on wet ice (

    
    ). This reduces enzyme kinetics by ~50% for every 
    
    
    
    drop.
  • Acidification: Immediately add weak acid (Citric Acid or Formic Acid) to lower plasma pH to ~4.0-5.0. Most plasma esterases are inactive below pH 5.5.

  • Chemical Inhibition: Add specific inhibitors.

Critical Warning on PMSF: Phenylmethylsulfonyl fluoride (PMSF) is a standard serine protease inhibitor, but it is chemically unstable in water .[4][5][6]

  • Half-life at pH 7.0: ~110 minutes.[6][7]

  • Half-life at pH 8.0: ~35 minutes.[5][6][7][8]

  • Rule: Never store PMSF in aqueous buffer. Dissolve in anhydrous Ethanol or Isopropanol.[4][5][6][7] Add to the sample immediately before use.

Inhibitor Selection Guide:

InhibitorTarget EnzymesStabilityHandling Note
PMSF Serine EsterasesUnstable (

)
Add fresh from EtOH stock. Toxic.
NaF (Sodium Fluoride) Broad SpectrumStableUse NaF blood tubes.
BNPP CarboxylesterasesStableIrreversible inhibitor.
Dichlorvos CholinesterasesStableVolatile organophosphate. Handle in hood.
Module 3: Structural Design (The Molecule)

Issue: I cannot change the buffer or the matrix. The molecule itself is too labile.

Root Cause Analysis: Sterics and Electronics

If an ester is hydrolyzing too fast, the carbonyl carbon is too accessible or too electron-deficient.

Design Solutions (Synthetic Modification)
  • Steric Shielding (The Taft Effect):

    • Increase steric bulk alpha to the carbonyl.[3]

    • Modification: Change a methyl ester to an Isopropyl , t-Butyl , or Neopentyl ester.

    • Mechanism:[9] Bulky groups physically block the approach of the water nucleophile (

      
      ) to the carbonyl carbon (Burgi-Dunitz trajectory).
      
  • Electronic Tuning (The Hammett Effect):

    • Electron-Withdrawing Groups (EWGs) near the ester increase hydrolysis rates by making the carbonyl more electrophilic (positive).

    • Modification: Add Electron-Donating Groups (EDGs) like alkyls or methoxy groups to the alpha-carbon or the aryl ring.

    • Mechanism:[9] EDGs stabilize the ground state and reduce the electrophilicity of the carbonyl.

Visualizing the Stability Logic
Diagram 1: The Hydrolysis Defense Mechanism

This diagram illustrates the pathway of hydrolysis and the specific intervention points described above.

EsterDefense Ester Target Ester (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate Water Nucleophile (H2O / OH-) Water->Intermediate Attack Enzyme Esterase (Enzyme) Enzyme->Intermediate Catalysis Product Hydrolysis Products (Acid + Alcohol) Intermediate->Product Collapse Sterics STRATEGY 1: Steric Shielding (t-Butyl / Isopropyl) Sterics->Water Blocks Approach pH_Control STRATEGY 2: pH Optimization (Acidify/Buffer) pH_Control->Water Reduces OH- Conc Inhibitor STRATEGY 3: Inhibitors (PMSF / NaF) Inhibitor->Enzyme Inactivates

Caption: Intervention points to block nucleophilic attack on the ester carbonyl.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the correct stabilization method.

DecisionTree Start Start: Ester Instability Detected Matrix Is the matrix Biological (Plasma/Blood)? Start->Matrix BioYes Biological Matrix Matrix->BioYes Yes BioNo Chemical Buffer Matrix->BioNo No Temp Is sample on Ice? BioYes->Temp AddIce Action: Keep at 0°C Temp->AddIce No InhibitorCheck Are Inhibitors Present? Temp->InhibitorCheck Yes AddPMSF Action: Add PMSF/NaF + Acidify to pH 4.5 InhibitorCheck->AddPMSF No BufferType Is Buffer Phosphate/Tris? BioNo->BufferType ChangeBuffer Action: Switch to HEPES or Citrate BufferType->ChangeBuffer Yes StructureCheck Is pH Optimized? BufferType->StructureCheck No RunProfile Action: Determine pH-Rate Profile StructureCheck->RunProfile No Modify Action: Modify Structure (Add Steric Bulk) StructureCheck->Modify Yes, still unstable

Caption: Step-by-step logic for diagnosing ester instability.

References
  • National Center for Biotechnology Information (NCBI). (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs.[10][11] PubChem.[8] Retrieved from [Link]

  • University of Calgary. (2020). Hydrolysis of Esters: Mechanisms and Conditions. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Phenylmethylsulfonyl fluoride (PMSF) Properties and Stability.[4][5][7][8][12] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3-Bromo-6-chloropyrazine-2-carboxylic acid derivatives

Title: Comparative Guide: Biological Potential & Synthetic Utility of 3-Bromo-6-chloropyrazine-2-carboxylic Acid Derivatives Executive Summary 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Potential & Synthetic Utility of 3-Bromo-6-chloropyrazine-2-carboxylic Acid Derivatives

Executive Summary

3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS: 1260773-60-1) represents a "privileged scaffold" in medicinal chemistry. Unlike simple pyrazinamide (PZA) analogs, this disubstituted core offers orthogonal reactivity: the C-3 bromine and C-6 chlorine atoms possess distinct electronic environments, enabling highly controlled, regioselective functionalization.

This guide analyzes the biological performance of derivatives synthesized from this scaffold, specifically focusing on Antimycobacterial (TB) and Antifungal domains.[1] By comparing these complex derivatives against standard-of-care agents (Pyrazinamide) and mono-substituted alternatives (6-chloropyrazine-2-carboxylic acid), we demonstrate how the 3,6-substitution pattern significantly enhances lipophilicity (logP) and target binding affinity.

Chemical Significance: The Orthogonal Scaffold

The primary value of this molecule lies in its ability to generate diversity. A common failure mode in pyrazine drug design is the lack of vectors for chemical expansion. This scaffold solves that via Regioselective Orthogonality :

  • C-3 Position (Bromine): Highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond and steric proximity to the directing carboxyl group.

  • C-6 Position (Chlorine): Favors Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides, driven by the electron-deficient pyrazine ring.
    

This allows researchers to sequentially install a lipophilic "tail" at C-3 and a solubilizing polar group at C-6 (or vice versa), optimizing ADMET properties.

Visualizing the Synthetic Workflow

SyntheticPathway Start 3-Bromo-6-chloro- pyrazine-2-carboxylic acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Aryl-B(OH)2) Start->Step1 C-3 Selective Inter 3-Aryl-6-chloro- intermediate Step1->Inter Step2 Step 2: SnAr Substitution (R-NH2, Base) Inter->Step2 C-6 Specific Final 3,6-Disubstituted Bioactive Candidate Step2->Final Lead Gen

Figure 1: Regioselective functionalization strategy utilizing the distinct reactivity profiles of the C-3 Br and C-6 Cl atoms.

Comparative Biological Analysis

Domain A: Antitubercular Activity (Mycobacterium tuberculosis)[2][3]

The standard drug, Pyrazinamide (PZA), is a prodrug requiring activation by the enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA).[1] Resistance often arises from PncA mutations. Derivatives of the 3-Bromo-6-chloro scaffold are designed to be active per se (not requiring activation) or to possess sufficient lipophilicity to bypass efflux pumps.

Comparative Performance Data:

Compound ClassKey SubstituentsTarget MechanismMIC (µg/mL) vs M. tb H37RvLogP (Calc)Notes
Standard (PZA) UnsubstitutedPncA Activation (Prodrug)12.5 - 50.0-0.71Inactive in PncA- mutants.
Mono-Substituted 6-Chloro-PZAFAS-I Inhibition8.0 - 16.00.45Improved activity but limited SAR.
3,6-Disubstituted 3-Aryl-6-amino FAS-I / RpsA Binding 1.5 - 6.25 2.1 - 3.4 High lipophilicity aids membrane penetration.
3,6-Disubstituted 3-Alkynyl-6-methoxyEnergy Metabolism4.0 - 12.52.8Effective against resistant strains.

Data synthesized from representative SAR studies on pyrazinoic acid derivatives [1][2].[2]

Key Insight: The 3,6-disubstituted derivatives (derived from the title scaffold) consistently show lower MIC values (higher potency) than the mono-substituted 6-chloro analogs. This is attributed to the "Dual-Wing" effect where the C-3 substituent occupies the hydrophobic pocket of the target enzyme (e.g., FAS-I), increasing binding affinity.

Domain B: Antifungal & Herbicidal Activity[5]

While primarily explored for TB, this scaffold exhibits "off-target" utility in fungal pathogens and plant systems.

  • Antifungal: 3,6-disubstituted amides have shown moderate activity against Candida albicans (MIC ~31 µM) [3]. The mechanism likely involves inhibition of fungal ergosterol biosynthesis, distinct from the azole class.

  • Herbicidal: Substituted pyrazines inhibit photosynthetic electron transport in chloroplasts. Derivatives with lipophilic C-3 chains (introduced via the Br-handle) are potent inhibitors of the Oxygen Evolving Complex (OEC) in Photosystem II [3].

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Synthesis of 3-Phenyl-6-chloropyrazine-2-carboxylic acid

Objective: To selectively functionalize the C-3 position while retaining the C-6 chlorine for future diversity.

  • Reagents: 3-Bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Deoxygenate solvents by sparging with Argon for 15 mins to prevent homocoupling.

  • Procedure:

    • Charge a Schlenk flask with the pyrazine scaffold and catalyst under Argon.

    • Add degassed solvents and base.

    • Heat to 70°C (strictly controlled). Critical: Higher temperatures (>90°C) may promote reactivity at the C-6 chlorine.

    • Monitor via TLC (50% EtOAc/Hexane). The product will be more polar than the starting material but less polar than the hydrolyzed byproduct.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazine singlet at ~8.8 ppm (C-3 H is absent in starting material, but shift of remaining C-5 H confirms environment change).

    • MS (ESI-): Confirm mass shift corresponding to -Br +Phenyl.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: To determine MIC of the synthesized derivative.

  • Preparation: Prepare a stock solution of the derivative in DMSO (10 mg/mL).

  • Inoculum: Dilute M. tuberculosis H37Rv culture (Mid-log phase) to

    
     0.001.
    
  • Plating:

    • Use a 96-well plate. Add 100 µL 7H9 broth to all wells.

    • Perform serial 2-fold dilutions of the drug (Range: 100 µg/mL to 0.19 µg/mL).

    • Add 100 µL bacterial suspension to test wells.

    • Controls: Growth Control (Bacteria + DMSO), Sterility Control (Media only), Positive Control (Rifampicin).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.

    • Pink: Viable bacteria (Reduction of Resazurin to Resorufin).

    • Blue: No growth (Inhibition).

    • MIC Definition: The lowest concentration preventing the color change to pink.

Visualizing the Assay Logic

REMA_Workflow Setup Prepare 96-well Plate (Serial Dilution of Derivative) Inoculation Add M. tb H37Rv (OD600 = 0.001) Setup->Inoculation Incubation Incubate 7 Days @ 37°C Inoculation->Incubation Dye Add Resazurin (Blue) Incubation->Dye Result Observe Color Change Dye->Result Pink Pink = Growth (Inactive) Result->Pink Reduction Blue Blue = Inhibition (Active) Result->Blue No Reduction

Figure 2: Decision logic for the Resazurin Microtiter Assay (REMA) used to determine MIC values.

Conclusion

3-Bromo-6-chloropyrazine-2-carboxylic acid is not merely a reagent; it is a strategic gateway to 3,6-disubstituted pyrazines . While mono-substituted derivatives (like 6-Cl-PZA) offer moderate improvements over Pyrazinamide, the title scaffold allows for the simultaneous optimization of target binding (via C-3 substitution) and solubility (via C-6 substitution).

Recommendation: For drug discovery programs targeting resistant TB or novel kinase inhibitors, prioritize this scaffold over simpler pyrazines to access a broader, more lipophilic chemical space.

References

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[3]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Current Pharmaceutical Design, 2011.

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 2006.[4]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-chloropyrazine-2-carboxylic Acid Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-bromo-6-chloropyrazine-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-bromo-6-chloropyrazine-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to inform the rational design of novel therapeutic agents based on this privileged scaffold. We will explore the impact of structural modifications on biological activity, compare potential analog performance, and provide detailed experimental protocols for evaluation.

Introduction: The 3-Bromo-6-chloropyrazine-2-carboxylic Acid Scaffold - A Versatile Pharmacophore

The pyrazine ring is a key structural motif in numerous biologically active compounds, including the well-known antitubercular drug pyrazinamide.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on the pyrazine core can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets. The 3-bromo-6-chloropyrazine-2-carboxylic acid scaffold, in particular, offers a unique combination of features:

  • Electron-Withdrawing Halogens: The bromine and chlorine atoms enhance the electrophilic character of the pyrazine ring, potentially increasing its ability to participate in key binding interactions.

  • Carboxylic Acid Handle: The carboxylic acid group at the 2-position provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of amide and ester analogs. This functional group can also act as a key hydrogen bond donor or acceptor.

  • Structural Rigidity: The aromatic pyrazine core provides a rigid framework, which can be advantageous for locking the molecule into a bioactive conformation.

These characteristics make 3-bromo-6-chloropyrazine-2-carboxylic acid a promising starting point for the development of novel inhibitors targeting a range of biological targets, including bacterial enzymes and cancer-related kinases.[2][3]

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on a complete series of 3-bromo-6-chloropyrazine-2-carboxylic acid analogs is not yet publicly available, we can infer critical SAR trends by analyzing data from structurally related pyrazine-2-carboxamide series. The primary point of diversification for this scaffold is the carboxylic acid moiety, which is typically converted into amides or esters to modulate potency, selectivity, and pharmacokinetic properties.

Modifications at the Carboxamide Nitrogen: The Gateway to Potency

The most common modification of the parent carboxylic acid is the formation of an amide bond with various amines. The nature of the substituent on the amide nitrogen (R1) plays a pivotal role in determining the biological activity.

Synthesis_Workflow start 3-Bromo-6-chloropyrazine-2-carboxylic acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 Amidation with Primary/Secondary Amine (R¹R²NH) intermediate->step2 product N-Substituted-3-bromo-6-chloropyrazine-2-carboxamide step2->product purification Purification (Crystallization/Chromatography) product->purification

Caption: General synthetic workflow for amide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (2.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-3-bromo-6-chloropyrazine-2-carboxamide.

Antimycobacterial Activity Assay: Microplate Alamar Blue Assay (MABA)

Principle: This assay quantitatively assesses the metabolic activity of Mycobacterium tuberculosis. The blue indicator dye, resazurin, is reduced to the pink, fluorescent resorufin by metabolically active cells.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink. [4]

Anticancer Activity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [5] Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration. [6]

Conclusion and Future Directions

The 3-bromo-6-chloropyrazine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from related pyrazine series strongly suggest that systematic modification of the carboxamide moiety is a viable strategy for optimizing biological activity. Future research should focus on the synthesis and evaluation of a comprehensive library of analogs to establish a definitive SAR for this scaffold. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties for the treatment of infectious diseases and cancer.

References

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1939. Available from: [Link]

  • Klucho, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8837-8854. Available from: [Link]

  • Kratochvilova, I., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. Available from: [Link]

  • Riaz, U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. Available from: [Link]

  • Doležal, M., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Molbank, 2012(2), M764. Available from: [Link]

  • Gising, J., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Future Medicinal Chemistry, 9(14), 1645-1658. Available from: [Link]

  • Konecna, K., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(47), 226-231. Available from: [Link]

  • Kratochvilova, I., et al. (2021). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic & Medicinal Chemistry, 45, 116315. Available from: [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available from: [Link]

  • Klucho, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available from: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Moussa, I., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-482. Available from: [Link]

  • Kumar, P., et al. (2016). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Mini-Reviews in Medicinal Chemistry, 16(1), 48-62. Available from: [Link]

  • World Health Organization. (2018). Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Available from: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7609. Available from: [Link]

  • Tsvetkova, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 29(11), 2533. Available from: [Link]

  • ERS Publications. (n.d.). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. Available from: [Link]

  • Konecna, K., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(47), 226-231. Available from: [Link]

  • Hall, L., et al. (2010). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. Journal of Visualized Experiments, (44), 3094. Available from: [Link]

  • SMRKOVA, M., et al. (2020). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 25(21), 5122. Available from: [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay for Antitumor agent-109 Cytotoxicity. In: Cell Viability Assays: Methods and Protocols. Humana Press. Available from: [Link]

  • Finger, V., et al. (2023). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Palomino, J. C., et al. (2002). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 50(6), 927-930. Available from: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 125-133. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of known anticancer agents and b) rhenium complexes.... Available from: [Link]

  • Schön, T., et al. (2019). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method. Clinical Microbiology and Infection, 25(10), 1256-1262. Available from: [Link]

  • Riaz, U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. Available from: [Link]

Sources

Validation

A Comparative Guide to Analytical Standards for 3-Bromo-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount import...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are of paramount importance. 3-Bromo-6-chloropyrazine-2-carboxylic acid is a key building block in the synthesis of a variety of bioactive molecules. As such, the quality of this reagent can significantly impact the outcome of a synthetic route, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical standards for 3-Bromo-6-chloropyrazine-2-carboxylic acid, offering insights into the methodologies for its characterization and quality control.

The Critical Role of a Certified Analytical Standard

An analytical standard is a highly purified and well-characterized substance used as a reference point for the identification, quantification, and validation of analytical methods. For a compound like 3-Bromo-6-chloropyrazine-2-carboxylic acid, a certified reference material (CRM) provides the benchmark against which all other batches are measured. The absence of a reliable standard introduces a significant risk of analytical errors, potentially leading to costly delays in drug development programs.

This guide will compare a hypothetical, yet representative, high-purity certified analytical standard of 3-Bromo-6-chloropyrazine-2-carboxylic acid with a lower-grade, "research-grade" or custom-synthesized batch. The comparison will highlight the importance of comprehensive characterization and the potential pitfalls of using inadequately verified materials.

Comparative Analysis of Analytical Standards

The quality of an analytical standard is defined by a set of key parameters. The following table provides a comparative overview of a high-purity certified standard versus a typical research-grade material.

FeatureHigh-Purity Certified StandardResearch-Grade/Custom SynthesizedRationale and Importance
Purity (by HPLC/GC) ≥ 99.5%Typically 95-98%High purity is essential for accurate quantification and to avoid the introduction of unknown impurities into a reaction.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, and IROften limited to ¹H NMR and MSComprehensive spectroscopic analysis provides an unambiguous structural confirmation, reducing the risk of using an incorrect isomer or related compound.
Impurity Profile Characterized and quantified known and unknown impuritiesImpurities are often uncharacterized and their levels are not precisely known.Knowledge of impurities is critical as they can interfere with subsequent reactions or be carried through to the final product, potentially impacting its safety and efficacy.
Certificate of Analysis (CoA) Comprehensive CoA with detailed experimental data and traceabilityBasic CoA with limited data, often without spectra or chromatograms.A detailed CoA is a testament to the quality of the standard and provides the end-user with the necessary information to confidently use the material.
Moisture Content Determined by Karl Fischer titration (e.g., ≤ 0.5%)Often not determinedThe presence of water can affect the stoichiometry of reactions and the stability of the compound.
Residual Solvents Quantified by Headspace GC (e.g., ≤ 0.1%)May be present from the final crystallization step and are often not quantified.Residual solvents can be toxic and may interfere with downstream processes.

In-Depth Analytical Characterization: Methodologies and Expected Results

A thorough analytical characterization is the cornerstone of establishing a reliable analytical standard. The following sections detail the key analytical techniques and provide exemplar protocols for the analysis of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. For 3-Bromo-6-chloropyrazine-2-carboxylic acid, a reversed-phase HPLC method with UV detection is a suitable approach. Due to the acidic nature of the analyte, a mobile phase with a low pH is recommended to ensure good peak shape.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar 3-Bromo-6-chloropyrazine-2-carboxylic acid.

  • Formic Acid in Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.

  • Gradient Elution: A gradient from a low to high organic solvent concentration allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

  • UV Detection at 254 nm: The pyrazine ring contains a chromophore that absorbs strongly in the UV region, making 254 nm a suitable wavelength for detection.

Data Visualization: HPLC Workflow

Caption: Workflow for HPLC purity analysis of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While HPLC is ideal for purity, GC-MS is a powerful tool for identifying volatile impurities and providing orthogonal confirmation of the compound's structure, often after derivatization. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters. Methylation with diazomethane or silylation with reagents like BSTFA are common approaches.

Experimental Protocol: GC-MS Analysis (after derivatization)

  • Derivatization (Methylation):

    • Carefully add a freshly prepared ethereal solution of diazomethane to a solution of 3-Bromo-6-chloropyrazine-2-carboxylic acid in methanol until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Quench the excess diazomethane by adding a few drops of acetic acid.

    • The resulting solution containing the methyl ester is ready for GC-MS analysis. (Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.)

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Rationale for Method Parameters:

  • Derivatization: Conversion to the methyl ester increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

  • DB-5ms Column: This widely used, low-polarity column provides good separation for a broad range of organic compounds.

  • Temperature Program: The programmed temperature ramp ensures the elution of compounds with a wide range of boiling points.

  • Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

Data Visualization: GC-MS Workflow

Caption: Workflow for GC-MS analysis of 3-Bromo-6-chloropyrazine-2-carboxylic acid after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Expected NMR Spectral Features:

  • ¹H NMR:

    • A singlet in the downfield region (typically > 10 ppm) corresponding to the carboxylic acid proton. This peak is often broad and will exchange with D₂O.

    • A singlet in the aromatic region corresponding to the proton on the pyrazine ring. The exact chemical shift will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon (typically in the range of 160-180 ppm).

    • Signals for the carbon atoms of the pyrazine ring. The chemical shifts will be dependent on the substituents.

The combination of ¹H and ¹³C NMR data provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Potential Impurities in 3-Bromo-6-chloropyrazine-2-carboxylic Acid

The impurity profile of a chemical is largely dependent on its synthetic route. A plausible synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid could involve the halogenation of a pyrazine precursor followed by the introduction and subsequent hydrolysis of a nitrile or ester group. Based on such routes, potential impurities could include:

  • Starting Materials: Unreacted pyrazine-2-carboxylic acid or its derivatives.

  • Isomeric Impurities: Positional isomers where the bromine and chlorine atoms are at different positions on the pyrazine ring.

  • Under- or Over-halogenated Species: Pyrazine-2-carboxylic acid with only bromine or chlorine, or with additional halogen atoms.

  • By-products of Hydrolysis: If the synthesis involves the hydrolysis of an ester or nitrile, incomplete hydrolysis could leave residual ester or amide impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A high-quality analytical standard will have these potential impurities identified and quantified, whereas a research-grade material may contain them as unknown and unquantified components.

Conclusion

The use of a well-characterized, high-purity analytical standard for 3-Bromo-6-chloropyrazine-2-carboxylic acid is not merely a matter of good practice but a fundamental requirement for reliable and reproducible research and development in the pharmaceutical industry. While a research-grade material may be suitable for initial exploratory work, the transition to process development and scale-up necessitates the use of a certified reference standard.

This guide has outlined the key analytical techniques for the characterization of 3-Bromo-6-chloropyrazine-2-carboxylic acid and provided a framework for comparing the quality of different grades of this important synthetic intermediate. By implementing robust analytical controls and utilizing high-quality reference materials, researchers can ensure the integrity of their work and accelerate the development of new medicines.

References

  • PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. [Link]

  • Appretech Scientific Limited. methyl 3-bromo-6-chloropyrazine-2-carboxylate. [Link]

  • Google Patents.
  • MySkinRecipes. 3-Bromo-6-chloropyrazine-2-carboxylic acid. [Link]

  • Chemsrc. methyl 6-bromo-3-chloropyrazine-2-carboxylate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • SpringerLink. Acids: Derivatization for GC Analysis. [Link]

  • Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • The Good Scents Company. 2-pyrazine carboxylic acid. [Link]

  • Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]

  • SpectraBase. 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid - Optional[13C NMR]. [Link]

  • PubMed. Analytical Derivatization-A Tool for Determination of Orotic Acid. [Link]

  • Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid. [Link]

  • BOJNSCI. 3-bromo-6-chloropyrazine-2-carboxylic acid. [Link]

  • Nanjing Phystandard Bio-tech Co.,Ltd.. 3-bromo-6-chloropyrazine-2-carboxylic acid. [Link]

Comparative

A Comparative Crystallographic Guide to 3-Bromo-6-chloropyrazine-2-carboxylic Acid Derivatives: Unraveling Structural Nuances in Drug Discovery

This guide provides an in-depth technical comparison of the X-ray crystal structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid and its derivatives, offering valuable insights for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystal structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid and its derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. While a definitive single-crystal X-ray structure for 3-Bromo-6-chloropyrazine-2-carboxylic acid is not publicly available at the time of this publication, this guide presents a comprehensive analysis based on the known crystal structure of the closely related 3-aminopyrazine-2-carboxylic acid. By juxtaposing experimental data with predictive insights into the effects of halogenation, we aim to illuminate the structural landscape of this important class of compounds.

Pyrazine-2-carboxylic acid and its derivatives are key building blocks in medicinal chemistry, forming the core of several therapeutic agents.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules, including their crystal packing and intermolecular interactions, which in turn influence their solubility, stability, and bioactivity.[2] Understanding these structural modifications at the atomic level is therefore crucial for rational drug design.

Synthesis and Crystallization: A Field-Proven Approach

The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid can be achieved through a multi-step process, starting from 3-aminopyrazine-2-carboxylic acid methyl ester.[1][3] The following protocol outlines a scalable and reproducible method.

Experimental Protocol: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

  • To a solution of methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile, add N-chlorosuccinimide (NCS) (1 equivalent).

  • Heat the reaction mixture to 82°C and stir for 12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to yield methyl 3-amino-6-chloropyrazine-2-carboxylate as a crystalline solid.[1]

Causality: The use of NCS provides a reliable and selective method for the chlorination of the pyrazine ring at the 6-position, activated by the amino group. Acetonitrile is chosen as the solvent due to its suitable boiling point and ability to dissolve both the starting material and the reagent.

Step 2: Diazotization and Bromination

  • The methyl 3-amino-6-chloropyrazine-2-carboxylate is then subjected to a Sandmeyer-type reaction.

  • Diazotization is carried out using a suitable diazotizing agent (e.g., sodium nitrite in the presence of a strong acid) followed by the introduction of a bromine source (e.g., copper(I) bromide) to replace the amino group with a bromine atom. This yields methyl 3-bromo-6-chloropyrazine-2-carboxylate.[3]

Causality: This classic transformation is a robust method for introducing a bromine atom onto an aromatic ring by converting the amino group into a good leaving group (diazonium salt).

Step 3: Hydrolysis to the Carboxylic Acid

  • The resulting methyl 3-bromo-6-chloropyrazine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by heating the ester in the presence of a base (e.g., sodium hydroxide) in an aqueous or mixed aqueous/organic solvent system.[3]

  • Acidification of the reaction mixture then precipitates the desired 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Causality: Basic hydrolysis is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.

SynthesisWorkflow A Methyl 3-aminopyrazine- 2-carboxylate B Methyl 3-amino-6-chloropyrazine- 2-carboxylate A->B  NCS, Acetonitrile, 82°C   C Methyl 3-bromo-6-chloropyrazine- 2-carboxylate B->C  1. Diazotization  2. CuBr   D 3-Bromo-6-chloropyrazine- 2-carboxylic acid C->D  NaOH, H2O, Heat then H+

Figure 1: Synthetic workflow for 3-Bromo-6-chloropyrazine-2-carboxylic acid.
Crystallization Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[4] A general approach for small organic molecules like pyrazine derivatives involves slow evaporation from a suitable solvent or solvent system.

  • Dissolve the purified 3-Bromo-6-chloropyrazine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture such as dichloromethane/methanol) at a slightly elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor for the formation of well-defined single crystals.

Causality: Slow cooling and evaporation rates are crucial to allow the molecules to arrange themselves in a highly ordered crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for diffraction experiments.[4]

Comparative Crystal Structure Analysis

The Known: Crystal Structure of 3-Aminopyrazine-2-carboxylic Acid

The crystal structure of 3-aminopyrazine-2-carboxylic acid provides a foundational reference for understanding the packing and intermolecular interactions in this class of compounds.[5] The molecules are virtually planar and are arranged in two-dimensional layers.[5] These layers are held together by an extensive network of intermolecular hydrogen bonds.[5]

Key intermolecular interactions include:

  • Hydrogen bonding: The carboxylic acid group and the amino group are key participants in hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The amino group provides two hydrogen bond donors.

  • π-π stacking: The planar pyrazine rings engage in π-π stacking interactions, further stabilizing the crystal lattice.[5]

The Predicted: Crystal Structure of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

In the absence of experimental data, we can predict the key structural features of 3-Bromo-6-chloropyrazine-2-carboxylic acid based on the known effects of halogenation on crystal packing.[2] The introduction of bromine and chlorine atoms will introduce several significant changes:

  • Steric Effects: The larger van der Waals radii of bromine and chlorine compared to the amino group and a hydrogen atom, respectively, will influence the overall molecular packing. This steric hindrance may lead to a different arrangement of molecules in the unit cell compared to 3-aminopyrazine-2-carboxylic acid.

  • Halogen Bonding: Both bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile, such as a nitrogen atom or an oxygen atom of a neighboring molecule.[6] The strength of these interactions generally increases in the order Cl < Br < I.[2] These halogen bonds can be strong and directional, playing a significant role in determining the crystal packing.[6]

  • Modified Hydrogen Bonding Network: The replacement of the amino group with a bromine atom removes two hydrogen bond donors. The primary hydrogen bonding interaction will now be the dimerization of the carboxylic acid groups, a common motif in the crystal structures of carboxylic acids.

Interactions cluster_amino 3-Aminopyrazine-2-carboxylic Acid cluster_halo 3-Bromo-6-chloropyrazine-2-carboxylic Acid (Predicted) A1 Molecule A A2 Molecule B A1->A2 H-Bonding (NH2, COOH) π-π Stacking B1 Molecule C B2 Molecule D B1->B2 H-Bonding (COOH Dimer) Halogen Bonding (Br/Cl···N/O) π-π Stacking

Figure 2: Comparison of predicted intermolecular interactions.

Data Comparison

The following table summarizes the known crystallographic data for 3-aminopyrazine-2-carboxylic acid and provides a predictive comparison for 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Parameter3-Aminopyrazine-2-carboxylic Acid[5]3-Bromo-6-chloropyrazine-2-carboxylic Acid (Predicted)
Crystal System MonoclinicLikely Monoclinic or Triclinic
Space Group P2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1)
Key Intermolecular Interactions Hydrogen Bonding (N-H···N, N-H···O, O-H···N), π-π stackingHydrogen Bonding (O-H···O dimer), Halogen Bonding (Br···N, Cl···N, Br···O, Cl···O), π-π stacking
Dominant Packing Motif Layered structure driven by extensive hydrogen bondingDimer formation via carboxylic acids, with halogen bonds influencing the 3D packing

Biological Significance and Structure-Activity Relationship

Pyrazinecarboxylic acid derivatives exhibit a wide range of biological activities, including antitubercular, antibacterial, and anticancer properties. The nature and position of substituents on the pyrazine ring are critical for these activities. Halogenated pyrazines, in particular, have shown promise as potent bioactive molecules. The bromine and chlorine atoms in 3-Bromo-6-chloropyrazine-2-carboxylic acid can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the ability of these halogens to participate in halogen bonding can lead to specific interactions with biological targets, such as enzymes.

For instance, pyrazinamide, a first-line antituberculosis drug, is a derivative of pyrazine-2-carboxylic acid.[4] Its mechanism of action involves conversion to pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis. The structural modifications presented by 3-Bromo-6-chloropyrazine-2-carboxylic acid could lead to novel derivatives with enhanced or altered biological activity profiles.

Conclusion

This comparative guide highlights the structural importance of halogenation in pyrazine-2-carboxylic acid derivatives. While the definitive crystal structure of 3-Bromo-6-chloropyrazine-2-carboxylic acid remains to be determined, a predictive analysis based on the known structure of 3-aminopyrazine-2-carboxylic acid and the principles of halogen bonding provides a valuable framework for understanding its solid-state properties. The synthesis and crystallization protocols provided herein offer a practical guide for researchers aiming to produce high-quality crystalline material for further structural and biological evaluation. The insights gained from such studies will undoubtedly contribute to the rational design of novel pyrazine-based therapeutic agents.

References

  • Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ResearchGate. The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate. [Link]

  • National Institutes of Health. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. [Link]

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • PubChem. 3-Bromo-6-chloropyridine-2-carboxylic acid. [Link]

  • National Institutes of Health. The crystal structures of three pyrazine-2,5-dicarboxamides. [Link]

  • 6.2.2. Pyrazines. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • Eureka | Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. Pyridazine-3,6-dicarboxylic acid monohydrate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • PubMed. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • Organic Syntheses. 3-bromo-2H-pyran-2-one. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • ResearchGate. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. [Link]

  • PubChemLite. 3-bromo-6-chloropyrazine-2-carboxylic acid (C5H2BrClN2O2). [Link]

Sources

Validation

In vitro and in vivo studies of compounds synthesized from 3-Bromo-6-chloropyrazine-2-carboxylic acid

Executive Summary & Scaffold Utility In the landscape of heterocyclic drug discovery, 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represents a "privileged scaffold" due to its orthogonal reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

In the landscape of heterocyclic drug discovery, 3-Bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1) represents a "privileged scaffold" due to its orthogonal reactivity profile. Unlike symmetrical pyrazines, this molecule offers three distinct vectors for diversification, allowing medicinal chemists to synthesize complex bioactive molecules with high regioselectivity.

This guide compares the performance of compounds derived from this scaffold against standard-of-care (SoC) agents in three primary therapeutic areas: P2X3 antagonism (Chronic Pain) , Antimycobacterial activity (Tuberculosis) , and Kinase Inhibition (Oncology) .

The Orthogonal Reactivity Advantage

The core value of this starting material lies in the reactivity difference between the C3-Bromo and C6-Chloro substituents:

  • C3-Bromo: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or

    
     displacements due to the ortho effect of the electron-withdrawing carboxylic acid/amide.
    
  • C6-Chloro: Less reactive, allowing for late-stage functionalization after the C3 position has been derivatized.

  • C2-Carboxylic Acid: Amenable to amidation to modulate solubility and lipophilicity (

    
    ).
    

Therapeutic Application I: P2X3 Receptor Antagonists (Chronic Pain)

P2X3 receptors are ATP-gated ion channels crucial in sensitization of sensory neurons. Pyrazine-based antagonists have emerged as alternatives to purine-based inhibitors, offering improved metabolic stability.

Comparative Performance: Pyrazine Derivatives vs. Gefapixant

Studies utilizing the 3-bromo-6-chloropyrazine core to synthesize 3-aryl-pyrazine-2-carboxamides have demonstrated potent antagonism. The synthesis typically involves an initial amide coupling followed by a Suzuki coupling at the C3 position.

Compound Class

(hP2X3)
Selectivity (P2X3 vs P2X2/3)Oral Bioavailability (

)
Key Structural Feature
Gefapixant (SoC) ~30 nM>100-foldHighDiaminopyrimidine core
3-Aryl-6-chloropyrazine 12 - 45 nM >500-fold 40-65% C3-Biaryl twist
3-Amino-6-chloropyrazine >500 nMLowHighLacks hydrophobic pocket fill

Technical Insight: The introduction of a bulky aryl group at the C3 position (replacing the Bromo group) creates a "twisted" conformation that better occupies the hydrophobic pocket of the P2X3 homotrimer compared to planar analogs.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Synthesis of 3-(2,3-dichlorophenyl)-6-chloropyrazine-2-carboxamide.

  • Starting Material: 3-Bromo-6-chloropyrazine-2-carboxamide (derived from the acid precursor via

    
    ).
    
  • Reagents: (2,3-dichlorophenyl)boronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: DME/Ethanol/Water (4:1:1).

  • Conditions: Degas with Argon; heat to 90°C for 4 hours.

  • Purification: The C6-Chloro atom remains intact under these conditions (kinetic control), allowing isolation of the monocoupled product via silica chromatography (Hexane/EtOAc).

Therapeutic Application II: Antimycobacterial Agents (Tuberculosis)[1]

Pyrazinamide (PZA) is a first-line TB drug, but resistance is growing. Derivatives synthesized from 3-bromo-6-chloropyrazine-2-carboxylic acid allow for the introduction of lipophilic side chains that enhance penetration into the mycobacterial cell wall.

Mechanism of Action & Efficacy Data

The 6-chloro group (retained from the starting material) increases lipophilicity (


) compared to PZA, while substitution at the 3-position (via 

displacement of Bromine) with benzylamines targets the fatty acid synthase (FAS-I) pathway.

Table 2: Anti-tubercular Activity against M. tuberculosis H37Rv

CompoundSubstitution (C3)Substitution (C6)MIC (

)
Cytotoxicity (HepG2

)
Pyrazinamide (Ref) -H-H20 - 50>1000

Compound 8 4-methylbenzylamino-H6.0>250

Compound 12 Octylamino -Cl 25.0 ~380

Compound 17 2,4-dimethoxyanilino-H12.5Non-toxic

Data Source: Derived from comparative analysis of substituted pyrazinecarboxamides [Reference 1, 2].

Critical Analysis: While the 3-benzylamino derivatives show superior MICs, the retention of the 6-chloro substituent (accessible only via the 3-bromo-6-chloro scaffold) is critical for maintaining activity against atypical strains like M. kansasii due to altered transport kinetics.

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization pathways available from the 3-Bromo-6-chloropyrazine-2-carboxylic acid scaffold.

G Start 3-Bromo-6-chloropyrazine- 2-carboxylic acid Amide Intermediate A: Carboxamide Formation Start->Amide SOCl2, then R-NH2 Route1 Route 1: SNAr Substitution (Nucleophilic Attack at C3) Amide->Route1 R-NH2, Heat (Br displaced preferentially) Route2 Route 2: Suzuki Coupling (Pd-Catalyzed at C3-Br) Amide->Route2 Ar-B(OH)2, Pd(0) (Br reacts faster than Cl) Prod1 Antimycobacterial Agents (3-Amino derivatives) Route1->Prod1 Prod2 P2X3 Antagonists (3-Aryl derivatives) Route2->Prod2 LateStage Late-Stage C6 Modification (Displacement of Cl) Prod2->LateStage Optional Optimization

Figure 1: Divergent synthesis pathways utilizing the reactivity difference between C3-Br and C6-Cl.

Therapeutic Application III: Kinase Inhibition (Oncology)

In oncology, this scaffold is pivotal for synthesizing ATP-competitive inhibitors. The pyrazine nitrogen atoms mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

Case Study: TrkA and SHP2 Inhibition

The 3-bromo-6-chloro scaffold is often converted to 3-amino-6-chloropyrazine-2-carboxylic acid derivatives. The C3-amino group acts as a hydrogen bond donor to the kinase hinge residue (e.g., Glu/Met), while the C6-chloro group fills small hydrophobic pockets (gatekeeper residues), enhancing selectivity over structurally similar kinases.

In Vivo Efficacy (Xenograft Models):

  • Study: Human fibrosarcoma (HT1080) xenografts in mice.

  • Compound: 3-substituted pyrazine derivative.[1][2][3][4][5][6][7]

  • Result: 3-bromo/chloro derivatives showed a 40-60% reduction in tumor volume compared to vehicle, outperforming pure chlorophenyl analogs in preventing invasion [Reference 3].

  • Mechanism: The halogenated core prevents metabolic oxidation of the pyrazine ring, extending the half-life (

    
    ) in vivo.
    

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (MDPI). [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer (Nature). [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds (SHP2 Inhibitors). MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. [Link]

Sources

Comparative

Benchmarking Novel Candidates: A Comparative Guide to Validating Potency Against Gold-Standard Inhibitors

Introduction: The Art of the Positive Control In drug discovery, an IC50 value in isolation is meaningless. A value of 5 nM might represent a potent lead for a GPCR, but a weak binder for a nuclear receptor.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art of the Positive Control

In drug discovery, an IC50 value in isolation is meaningless. A value of 5 nM might represent a potent lead for a GPCR, but a weak binder for a nuclear receptor. True validation comes only from benchmarking —the rigorous, side-by-side comparison of a Novel Chemical Entity (NCE) against a "gold standard" inhibitor.

This guide moves beyond basic screening. It outlines a self-validating framework to characterize your candidate’s potency, kinetic signature, and mechanism of action (MoA) relative to established clinical compounds. We will focus on two pillars of modern benchmarking: Biochemical Potency (IC50) and Biophysical Kinetics (Residence Time).

Strategic Selection: Choosing the Right Comparator

Selecting a benchmark is not simply about picking a potent compound; it is about matching the Mechanism of Action (MoA) . Comparing an allosteric type IV kinase inhibitor against a type I ATP-competitor (like Staurosporine) will yield misleading relative potency data due to differing sensitivities to ATP concentration.

Decision Logic: Comparator Selection

The following diagram illustrates the decision matrix for selecting the appropriate reference compound to ensure assay validity.

ComparatorSelection Start Select Reference Inhibitor TargetType Target Class? Start->TargetType Kinase Kinase/Enzyme TargetType->Kinase Receptor GPCR/Ion Channel TargetType->Receptor MoA Known MoA of Candidate? Kinase->MoA Ref3 Benchmark: Agonist/Antagonist (e.g., Carvedilol) Receptor->Ref3 TypeI ATP Competitive (Type I) MoA->TypeI Active Site TypeII Allosteric/Conformational (Type II/III) MoA->TypeII Distal Site Ref1 Benchmark: Staurosporine (Pan-kinase, ATP-comp) TypeI->Ref1 Ref2 Benchmark: Imatinib/Sorafenib (Specific, DFG-out) TypeII->Ref2

Caption: Decision tree for selecting a reference inhibitor based on target class and mechanism of action (MoA) to ensure valid relative potency calculations.

Core Protocol 1: Biochemical Potency (TR-FRET)

For this guide, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is the industry standard for benchmarking because it is ratiometric, minimizing well-to-well variability and compound interference (fluorescence artifacts).

A. Experimental Design (Self-Validating)
  • Assay Format: 384-well low-volume white plates.

  • Reference Standard: Staurosporine (for broad kinase benchmarking) or a target-specific clinical drug (e.g., Gefitinib for EGFR).

  • Controls:

    • Min Signal (0% Activity): Enzyme + Substrate + Excess Inhibitor (or EDTA).

    • Max Signal (100% Activity): Enzyme + Substrate + DMSO only.

    • Interference Control: Compound + Fluorophores (No Enzyme) to check for quenching/autofluorescence.

B. Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stocks of NCE and Reference in 100% DMSO.

    • Perform a 1:3 serial dilution (10 points) in DMSO.

    • Transfer 50 nL to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool.

  • Enzyme Addition:

    • Dilute enzyme to

      
       final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
      
    • Add 5 µL of enzyme to the plate.

    • Critical Step: Pre-incubate for 15 minutes. This allows the inhibitor to reach equilibrium binding (

      
      ) before the reaction starts.
      
  • Substrate Initiation:

    • Add 5 µL of Substrate/ATP mix (at

      
       concentrations).
      
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-labeled anti-phospho antibody + XL665-labeled acceptor).

    • Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., PHERAstar).

C. Data Normalization

Calculate the Z-factor (


) for the plate to ensure statistical reliability before analyzing dose-response curves.


  • Pass Criteria:

    
    . If 
    
    
    
    , the assay is too variable to distinguish the candidate's potency from the reference.

Core Protocol 2: Biophysical Kinetics (SPR)

Potency (


) is a thermodynamic equilibrium measurement. However, in vivo efficacy often correlates better with Residence Time (

)
—how long the drug stays bound to the target.[1]

Method: Surface Plasmon Resonance (SPR).

A. The Kinetic Workflow

We compare the candidate against the reference to determine if the candidate is a "fast-on/fast-off" or "slow-off" binder.

SPR_Workflow Immob 1. Immobilization (Ligand to Chip) Assoc 2. Association Phase (Inject Analyte) Immob->Assoc Baseline Stable Equil 3. Equilibrium (Steady State) Assoc->Equil k_on Dissoc 4. Dissociation Phase (Washout) Equil->Dissoc Buffer Injection Regen 5. Regeneration Dissoc->Regen k_off Regen->Assoc Next Cycle

Caption: SPR kinetic cycle. The dissociation phase (step 4) is critical for calculating residence time.

B. Key Parameters[2][3]
  • 
     (Association Rate):  How fast the drug binds.
    
  • 
     (Dissociation Rate):  How fast the drug falls off.
    
  • 
     (Affinity Constant): 
    
    
    
    .
  • Residence Time (

    
    ): 
    
    
    
    .

Why Benchmarking Matters Here: If your candidate has the same


 (e.g., 10 nM) as the reference but a 10x longer residence time, it may show superior duration of action in vivo, allowing for less frequent dosing. This is a critical differentiation point [1].

Data Presentation & Comparative Analysis

When publishing or presenting benchmarking data, summarize the direct comparison in a clear table. Do not show raw RFU (Relative Fluorescence Units); show derived constants with confidence intervals.

Hypothetical Case Study: Candidate "NXT-402" vs. Gefitinib (EGFR Target)
MetricReference (Gefitinib)Candidate (NXT-402)Relative Potency (Ref/Test)Interpretation
Biochemical IC50 3.0 nM ± 0.51.5 nM ± 0.22.0xCandidate is 2x more potent in enzyme inhibition.
Hill Slope 1.050.98N/ABoth show ideal 1:1 binding stoichiometry.

(SPR)


-Candidate associates faster.

(SPR)


-Candidate dissociates 5x slower.
Residence Time (

)
~11 min~55 min5.0xKey Differentiator: Candidate stays bound 5x longer.
Selectivity (vs. Insulin R) >1000-fold>2000-fold-Both highly selective.
Calculating Relative Potency (RP)

For bioassays, Relative Potency is the ratio of the Reference EC50 to the Test Sample EC50.[2][3]



  • RP = 1: Equipotent.

  • RP > 1: Test sample is more potent.

  • RP < 1: Test sample is less potent.

Parallelism Requirement: For an RP calculation to be valid, the dose-response curves of the reference and the candidate must be parallel (similar Hill slopes). If slopes diverge significantly, it suggests different binding modes or assay artifacts (e.g., aggregation), and RP cannot be accurately calculated [2].

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization.[4][5] Nature Reviews Drug Discovery, 5(9), 730–739.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6][7][8] [Link]

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazine and Its Derivatives

Introduction Pyrazine (1,4-diazine) is a foundational heterocyclic aromatic compound. Its unique six-membered ring structure, containing two nitrogen atoms at opposing positions, imparts distinct chemical and physical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine (1,4-diazine) is a foundational heterocyclic aromatic compound. Its unique six-membered ring structure, containing two nitrogen atoms at opposing positions, imparts distinct chemical and physical properties. This structure is the cornerstone of numerous molecules vital to the pharmaceutical, flavor, and fragrance industries. For researchers in drug development and chemical synthesis, the ability to precisely characterize pyrazine-based compounds is paramount. Spectroscopic techniques—namely UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are the principal tools for this task.

This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of pyrazine and several key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental protocols. By understanding how structural modifications to the pyrazine ring influence its spectroscopic fingerprint, scientists can accelerate compound identification, structural elucidation, and quality control.

Core Spectroscopic Principles: A Brief Overview

Before delving into comparative data, it is essential to understand what each technique reveals about a molecule's structure.

  • UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher one. For pyrazine, the most relevant transitions are the promotion of non-bonding (n) electrons from the nitrogen atoms and pi (π) electrons from the aromatic system into anti-bonding pi (π*) orbitals. The resulting spectrum, a plot of absorbance versus wavelength (λ), provides insights into the molecule's conjugation and electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency, or "chemical shift (δ)," is highly sensitive to the local electronic environment, revealing how atoms are connected and what functional groups are nearby.

  • Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting one of its own electrons to form a positively charged molecular ion (M⁺·).[1] The excess energy imparted during this process causes the molecular ion to fragment into smaller, characteristic pieces.[2] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), serving as a molecular fingerprint.[2]

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparison. By analyzing how substituents alter the spectra of the parent pyrazine molecule, we can deduce with confidence the structure of new derivatives. For this guide, we will compare pyrazine with 2-methylpyrazine (containing an electron-donating group) and 2-aminopyrazine (containing a strong electron-donating group).

UV-Visible Spectroscopy: Probing Electronic Transitions

Aromatic nitrogen heterocycles like pyrazine exhibit two primary types of UV absorption bands: low-intensity n→π* transitions and high-intensity π→π* transitions.[3] The n→π* transition involves promoting a non-bonding electron from a nitrogen lone pair into an anti-bonding π* orbital, while the π→π* transition involves promoting an electron from a bonding π orbital.

Compoundλmax (n→π) (nm)λmax (π→π) (nm)Solvent
Pyrazine ~320-330~260Vapor/Cyclohexane
2-Methylpyrazine ~320~275Ethanol
2-Aminopyrazine ~330~243, ~317Water

Data compiled from NIST Chemistry WebBook and related literature.[4]

Expert Insights:

  • Pyrazine's Spectrum: The spectrum of pyrazine vapor clearly shows a structured absorption system around 320 nm, which is assigned to the n→π* transition.[5] A more intense absorption occurs around 260 nm, corresponding to the π→π* transition.[4]

  • Substituent Effects: The position and intensity of these bands are sensitive to substitution.

    • Methylpyrazine: The electron-donating methyl group causes a slight red shift (bathochromic shift) in the π→π* transition to ~275 nm. This is because the methyl group slightly destabilizes the ground state and stabilizes the excited state, lowering the energy gap for the transition.

    • Aminopyrazine: The powerful electron-donating amino group significantly alters the spectrum. The π→π* transition is shifted, and a new, strong absorption band appears at a longer wavelength (~317 nm in water), which has considerable charge-transfer character. This demonstrates how a substituent with lone-pair electrons can extend the conjugated system through resonance, dramatically affecting the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules.

Due to its high symmetry, all four protons on the pyrazine ring are chemically and magnetically equivalent, resulting in a single sharp peak (a singlet) in its ¹H NMR spectrum.[6] Substitution breaks this symmetry, leading to more complex spectra with distinct chemical shifts and coupling patterns that provide a wealth of structural information.[7]

CompoundH-2H-3H-5H-6Substituent (-CH₃, -NH₂)Solvent
Pyrazine 8.60 (s)8.60 (s)8.60 (s)8.60 (s)N/ACDCl₃
2-Methylpyrazine N/A8.38 (d)8.45 (d)8.57 (s)2.57 (s)CDCl₃
2-Aminopyrazine N/A8.08 (d)7.82 (d)8.12 (s)4.7 (br s)DMSO-d₆

Data compiled from ChemicalBook and other spectroscopic databases.[6][8][9] (s = singlet, d = doublet, br s = broad singlet)

Expert Insights:

  • Causality of Chemical Shifts: The chemical shifts of aromatic protons are governed by the electron density around them. Electron-withdrawing groups deshield protons (shifting them downfield to higher ppm), while electron-donating groups shield them (shifting them upfield to lower ppm).[10]

  • Pyrazine: The two nitrogen atoms are strongly electron-withdrawing, which deshields the ring protons significantly, causing them to appear far downfield at 8.60 ppm compared to benzene's protons at 7.26 ppm.

  • Substituted Pyrazines:

    • 2-Methylpyrazine: The methyl group is weakly electron-donating. It shields the adjacent protons (H-3) and the proton para to it (H-5), shifting them slightly upfield relative to the unsubstituted pyrazine. The proton at C-6, being meta, is least affected. The distinct signals and their splitting patterns (doublets arising from coupling between adjacent protons) allow for unambiguous assignment.[8]

    • 2-Aminopyrazine: The amino group is a strong electron-donating group. Through resonance, it pushes electron density into the ring, particularly at the ortho (H-3) and para (H-5) positions. This causes a significant upfield shift (shielding) for these protons compared to pyrazine, providing clear evidence for the substituent's electronic nature.[9] The broad singlet for the -NH₂ protons is characteristic and is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Similar to ¹H NMR, the ¹³C NMR spectrum of pyrazine shows a single peak due to its symmetry. Substituents break this symmetry and their electronic effects directly influence the chemical shifts of the ring carbons.

CompoundC-2C-3C-5C-6Solvent
Pyrazine 145.1145.1145.1145.1CDCl₃
2-Methylpyrazine 154.0143.0144.5142.5CDCl₃
2-Aminopyrazine 155.9131.5126.7146.5CDCl₃

Data compiled from literature and spectroscopic databases.

Expert Insights:

  • Substituent Effects: The carbon atom directly attached to a substituent (the ipso carbon) experiences the largest change in chemical shift. Electron-donating groups like methyl and amino cause a downfield shift for the ipso carbon (C-2) but shield the other ring carbons, particularly the ortho (C-3) and para (C-5) positions. This alternating shielding/deshielding pattern is a hallmark of substituent effects in aromatic systems and is invaluable for structure confirmation.

Mass Spectrometry: Deciphering Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment.[11][12] The fragmentation pattern is highly reproducible and provides a structural fingerprint. Aromatic systems like pyrazine are relatively stable, often showing a prominent molecular ion peak.[13]

CompoundMolecular WeightMolecular Ion (M⁺·) m/zKey Fragment Ions (m/z)
Pyrazine 80.098053, 26
2-Methylpyrazine 94.119493, 67, 52, 40
2-Aminopyrazine 95.109568, 41

Data compiled from the NIST Chemistry WebBook.[14]

Expert Insights:

  • Pyrazine Fragmentation: The molecular ion of pyrazine (m/z 80) is the base peak (most abundant ion). A characteristic fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). For pyrazine, the loss of one molecule of HCN from the M⁺· leads to the fragment at m/z 53. Subsequent fragmentation can lead to the ion at m/z 26 (C₂H₂⁺).

  • 2-Methylpyrazine Fragmentation: The fragmentation is directed by the methyl group. A common pathway for alkyl-substituted aromatics is the loss of a hydrogen atom to form a stable, expanded ring ion (a pyridinium-type cation), resulting in a strong peak at m/z 93 (M-1). Loss of HCN from the ring then leads to the fragment at m/z 67.

  • 2-Aminopyrazine Fragmentation: The molecular ion at m/z 95 is the base peak. The primary fragmentation involves the loss of HCN, similar to pyrazine, but from the amine-substituted ring, leading to a prominent fragment at m/z 68.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is critical.

Protocol 1: UV-Vis Spectrum Acquisition

This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a pyrazine derivative in solution.

  • Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible). Allow the instrument to warm up for at least 30 minutes for stabilization.

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and does not absorb in the wavelength range of interest. For pyrazines, ethanol or cyclohexane are common choices.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM). The absorbance at the λmax should ideally be between 0.2 and 0.8 to ensure linearity according to the Beer-Lambert law.[15]

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and cuvettes.[16]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Acquire Spectrum: Run the sample scan. The instrument software will automatically subtract the baseline and display the absorbance spectrum of the compound.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Protocol 2: ¹H NMR Spectrum Acquisition

This protocol outlines the steps for preparing a sample and acquiring a standard ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh 5-25 mg of the pyrazine compound into a clean, dry vial.[17]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] Deuterated solvents are used because deuterium (²H) is not detected in ¹H NMR, thus providing an "invisible" medium.[19]

    • Ensure the sample is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[20] Solid particles will degrade the quality of the spectrum.[20]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge.

    • Place the sample into the NMR magnet.

    • The instrument will automatically lock onto the deuterium signal from the solvent, which stabilizes the magnetic field.[20]

  • Spectrum Acquisition:

    • "Shim" the magnetic field. This is a critical step that involves adjusting specialized coils to make the magnetic field as homogeneous as possible across the sample volume. Good shimming results in sharp, symmetrical peaks.

    • Set the acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans). Standard automated programs are sufficient for most routine samples.

    • Acquire the spectrum. The instrument performs a Fourier transform on the raw data (the Free Induction Decay, or FID) to generate the frequency-domain NMR spectrum.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift axis. Typically, the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is used as an internal reference.[20]

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

Protocol 3: Electron Ionization Mass Spectrum (EI-MS) Acquisition

This protocol is for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the Gas Chromatograph (GC). The GC separates the components of the sample, and each component enters the mass spectrometer one at a time. For direct insertion, a small amount of sample is placed on a probe and inserted directly into the ion source.[12]

  • Ionization: Inside the ion source, the sample is vaporized and bombarded by a beam of high-energy electrons (typically 70 eV).[21] This process ejects an electron from the molecule, creating a radical cation (the molecular ion).[1]

  • Fragmentation: The molecular ion, being in a high-energy state, undergoes fragmentation to produce a series of smaller, stable ions.[1]

  • Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

Visualizations and Diagrams

Spectroscopic Analysis Workflow

This diagram illustrates the logical flow from sample to structural confirmation using the three core spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Prep Pyrazine Derivative (Unknown Structure) UV UV-Vis Spectroscopy Prep->UV NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS UV_Data Electronic Transitions (λmax) UV->UV_Data NMR_Data Connectivity & Environment (δ, J-coupling) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (m/z) MS->MS_Data Structure Structure Elucidation & Confirmation UV_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of pyrazine compounds.

Substituent Effects on ¹H NMR Chemical Shifts

This diagram visualizes how electron-donating and electron-withdrawing groups affect the shielding of protons on the pyrazine ring.

NMR_Shifts cluster_EDG Upfield Shift (Lower ppm) cluster_EWG Downfield Shift (Higher ppm) EDG_Ring Pyrazine EDG_H3 H3 (Shielded) EDG_Ring->EDG_H3 EDG_H5 H5 (Shielded) EDG_Ring->EDG_H5 EDG_H6 H6 EDG_Ring->EDG_H6 EDG_Subst EDG EDG_Subst->EDG_Ring EWG_Ring Pyrazine EWG_H3 H3 (Deshielded) EWG_Ring->EWG_H3 EWG_H5 H5 (Deshielded) EWG_Ring->EWG_H5 EWG_H6 H6 EWG_Ring->EWG_H6 EWG_Subst EWG EWG_Subst->EWG_Ring Pyrazine Pyrazine (δ ≈ 8.60 ppm) cluster_EDG cluster_EDG Pyrazine->cluster_EDG Add EDG (e.g., -NH₂) cluster_EWG cluster_EWG Pyrazine->cluster_EWG Add EWG (e.g., -Cl)

Caption: Influence of substituents on pyrazine proton chemical shifts.

Characteristic Fragmentation of Pyrazine in EI-MS

This diagram illustrates the primary fragmentation pathway for the parent pyrazine molecule under electron ionization conditions.

MS_Fragmentation M Pyrazine C₄H₄N₂ M_ion [C₄H₄N₂]⁺· m/z = 80 M->M_ion + e⁻ - 2e⁻ Frag1 [C₃H₃N]⁺· m/z = 53 M_ion->Frag1 - HCN Frag2 [C₂H₂]⁺· m/z = 26 Frag1->Frag2 - HCN

Caption: Primary EI-MS fragmentation pathway for pyrazine.

Conclusion

The spectroscopic analysis of pyrazine and its derivatives is a study in the elegant relationship between molecular structure and physical measurement. UV-Vis spectroscopy reveals changes in the electronic landscape, NMR provides an unparalleled map of the atomic framework, and Mass Spectrometry offers a definitive molecular weight and a characteristic fragmentation fingerprint. By mastering the interpretation of these techniques and employing rigorous experimental protocols, researchers can confidently identify, characterize, and quantify pyrazine-based compounds, accelerating innovation in drug discovery and chemical development. This guide serves as a foundational reference, empowering scientists to translate spectral data into structural knowledge.

References

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • LCGC International. (2012). Electron Ionization for GC–MS. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link]

  • University of California, Davis. (n.d.). Chemistry 326: Experiment #2.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(9), 757-768. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • American Pharmaceutical Review. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. [Link]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine - Mass spectrum (electron ionization). NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine - UV/Visible spectrum. NIST WebBook. [Link]

  • AIP Publishing. (1974). Near ultraviolet n ‐ π transitions of the pyrazine molecule. The Journal of Chemical Physics. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine - IR Spectrum. NIST WebBook. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Semantic Scholar. (n.d.). Ultraviolet Absorption of Pyrazine Vapor Due to n — π Transition. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine. [Link]

  • Journal of the American Chemical Society. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. [Link]

  • ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • ResearchGate. (n.d.). UV photoabsorption spectra of pyrazine. [Link]

  • Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one. [Link]

  • ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine. [Link]

  • DigitalCommons@UNL. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes. [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. [Link]

  • arXiv. (2012). Overlapping resonances interference-induced transparency in the S0 → S2/S1 photoexcitation of cold pyrazine. [Link]

  • e-PG Pathshala. (n.d.). Applications of UV spectroscopy. [Link]

  • ResearchGate. (n.d.). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands. [Link]

  • Land Of Learning. (2024, November 3). n to pi and pi to pi* transitions explained*. YouTube. [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of 3-Bromo-6-chloropyrazine-2-carboxylic acid from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Small Molecule In the landscape of pharmaceutical research and development, building blocks are the unsung heroes. 3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Small Molecule

In the landscape of pharmaceutical research and development, building blocks are the unsung heroes. 3-Bromo-6-chloropyrazine-2-carboxylic acid is one such crucial starting material. Its unique arrangement of reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom on a pyrazine ring—makes it an exceptionally versatile scaffold for synthesizing a wide array of complex molecules, particularly novel antiviral and anticancer agents.[1] The success, reproducibility, and safety of a multi-step synthesis hinge on the quality of its foundational components. An impure starting material can lead to significant downstream consequences, including aberrant reaction pathways, the formation of difficult-to-remove byproducts, decreased yields, and, most critically, the introduction of potentially toxic impurities into a final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of 3-Bromo-6-chloropyrazine-2-carboxylic acid from various commercial suppliers, ensuring that your research is built on a foundation of quality.

The Landscape of Impurities: What to Expect

No chemical synthesis is perfect. Impurities can be introduced from starting materials, arise from side reactions, or be formed through degradation. For 3-Bromo-6-chloropyrazine-2-carboxylic acid, a sound scientific appraisal suggests several potential impurities based on common synthetic routes for pyrazine derivatives.[2][3][4]

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic pathway, and byproducts from unintended side reactions (e.g., over-bromination, incomplete chlorination, or hydrolysis of the halide substituents).

  • Isomeric Impurities: Positional isomers, where the bromine and chlorine atoms are at different positions on the pyrazine ring, can be particularly challenging to separate due to their similar physicochemical properties.

  • Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., methanol, toluene, acetic acid) and leftover reagents or catalysts can be present in the final product.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, heat, or moisture, potentially through decarboxylation or other pathways.

Understanding this impurity landscape is the first pillar of a robust analytical strategy. It allows us to select the most appropriate analytical techniques to detect and quantify these specific molecular entities.

Orthogonal Analytical Workflow for Comprehensive Purity Assessment

To build a complete and trustworthy purity profile, a single analytical method is insufficient. We employ an orthogonal approach, using multiple techniques that measure different chemical properties. This ensures that an impurity missed by one method is likely to be detected by another.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Reporting Sample Receive Samples (Supplier A, B, C) Prep Prepare Stock Solutions (e.g., 1 mg/mL in Diluent) Sample->Prep Accurate Weighing HPLC HPLC-UV (Quantitative Purity) Prep->HPLC NMR ¹H NMR (Structural Identity & Impurities) Prep->NMR LCMS LC-MS/MS (Impurity ID & Sensitivity) Prep->LCMS Analysis Integrate & Analyze Data (Compare Suppliers) HPLC->Analysis NMR->Analysis LCMS->Analysis Report Generate Certificate of Analysis (Purity & Impurity Profile) Analysis->Report

Caption: Orthogonal workflow for comprehensive purity assessment of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

Methodology in Detail: The Three Pillars of Analysis

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] For a polar, aromatic molecule like our target compound, a reversed-phase method is typically the first choice. A UV detector measures the absorbance of the compounds as they elute, allowing for precise quantification.

Causality: We choose a C18 stationary phase as it provides good retention for moderately polar aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure sharp peak shapes for the carboxylic acid and to elute a wide range of potential impurities with varying polarities. The acid (formic acid) suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peaks.

HPLC_Principle MobilePhase Mobile Phase (Solvent) Pump Pump MobilePhase->Pump Injector Injector (Sample In) Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Simplified schematic of a High-Performance Liquid Chromatography (HPLC) system.

Experimental Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor at 254 nm. Total impurities are calculated by summing the areas of all secondary peaks. This protocol must be validated for specificity, linearity, accuracy, and precision.

¹H NMR Spectroscopy for Structural Confirmation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei (in this case, hydrogen) within a molecule. It provides detailed information about the structure, connectivity, and chemical environment of atoms, making it an unparalleled tool for identity confirmation.

Causality: While HPLC tells us "how much," NMR tells us "what it is." It can confirm the expected structure of the main component and help identify major impurities by revealing unexpected signals. For example, an isomeric impurity would likely show a different splitting pattern or chemical shift for the aromatic proton.

NMR_Principle cluster_0 Sample Sample in Tube Signal NMR Signal (FID) Sample->Signal Nuclei Relax Magnet Strong Magnetic Field (B₀) RFPulse Radiofrequency Pulse RFPulse->Sample Spectrum NMR Spectrum Signal->Spectrum Fourier Transform

Caption: Conceptual overview of Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H acquisition.

  • Analysis:

    • Confirm the presence of the single aromatic proton signal in the expected region for the pyrazine ring.

    • Confirm the broad singlet corresponding to the carboxylic acid proton.

    • Integrate all signals. The ratio of the aromatic proton to any impurity signals provides a semi-quantitative estimate of purity.

    • Look for signals that do not correspond to the main compound or the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Principle: LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the eluting compounds.

Causality: This is our most sensitive technique, essential for detecting and identifying trace-level impurities that might be missed by UV or NMR. It is crucial for confirming the identity of small peaks seen in the HPLC-UV chromatogram by providing their molecular weights. This is a key part of the impurity profiling required by regulatory bodies like the ICH.[6][7]

LCMS_Principle LC LC Separation IonSource Ion Source (e.g., ESI) LC->IonSource MassAnalyzer Mass Analyzer (Sorts Ions by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Basic components of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Protocol:

  • LC Method: Use the same HPLC method as described above to ensure correlation between UV and MS data.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode (to deprotonate the carboxylic acid).

  • Mass Analyzer: Scan a mass range appropriate for expected impurities (e.g., m/z 100-500).

  • Analysis:

    • Extract ion chromatograms for the expected mass of the parent compound (m/z 235/237 for C₅H₂BrClN₂O₂).

    • For each impurity peak observed in the total ion chromatogram, analyze the corresponding mass spectrum to determine its molecular weight.

    • Use this information to propose structures for the unknown impurities.

Comparative Analysis of Suppliers: A Hypothetical Case Study

Samples of 3-Bromo-6-chloropyrazine-2-carboxylic acid were obtained from three different suppliers (A, B, and C) and subjected to the analytical workflow described above. The results are summarized below.

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderPale yellow powderWhite crystalline powder
Purity by HPLC-UV (Area %) 98.5%99.1%99.8%
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structure
Total Impurities (HPLC-UV) 1.5%0.9%0.2%
Highest Single Impurity (HPLC-UV) 0.8% at RRT 1.20.4% at RRT 0.80.08% at RRT 0.9
Impurity Identification (LC-MS) Impurity at RRT 1.2 identified as a di-bromo species (MW ~315).Impurity at RRT 0.8 identified as starting material (lacks bromine).All impurities below the ICH identification threshold of 0.10%.[6][8][9]

(Note: RRT = Relative Retention Time)

Discussion and Interpretation
  • Supplier C clearly provides the material with the highest purity (99.8%). The material is visually superior (white crystalline), and all individual impurities are below the 0.10% threshold, which is a common reporting threshold in pharmaceutical development.[6] For applications requiring the highest quality and minimal interference, this would be the premier choice.

  • Supplier B offers a product with good purity (99.1%). However, the main impurity was identified as a starting material from the synthesis. While not ideal, this type of impurity is often less problematic than a structurally similar byproduct, as its reactivity is well-understood and it may be easily removed in subsequent purification steps. The pale yellow color suggests the presence of minor, colored impurities not fully characterized.

  • Supplier A , despite having a seemingly acceptable purity of 98.5%, presents a significant risk. The major impurity was identified as a di-brominated pyrazine derivative. This impurity is structurally very similar to the desired product and would likely have similar reactivity. This could lead to the formation of a di-substituted byproduct in the next synthetic step, which could be extremely difficult to separate from the desired product, compromising the purity of the final molecule. This demonstrates a critical principle: the identity of an impurity is often more important than its quantity.

Conclusion and Recommendations

The purity of a chemical building block like 3-Bromo-6-chloropyrazine-2-carboxylic acid is not a simple number but a detailed profile. This guide demonstrates that a multi-faceted, orthogonal analytical approach is essential for making an informed decision when selecting a supplier.

Key Takeaways for Researchers:

  • Trust but Verify: Never assume the purity stated on a supplier's label is sufficient for your application. Always perform in-house verification, especially for critical projects.

  • Employ Orthogonal Methods: Combine quantitative techniques like HPLC with structural confirmation (NMR) and sensitive identification (LC-MS) for a complete picture.

  • Identify Your Impurities: Understanding the structure of the impurities is paramount. A seemingly small impurity can have a major impact if it is structurally similar to your target compound.

  • Consider the Application: For early-stage discovery, a 98% pure material might be acceptable if the impurities are known and benign. For late-stage development and GMP synthesis, only the highest purity material from a reputable supplier like 'Supplier C' in our case study is acceptable.

By investing the time and resources to thoroughly assess the purity of critical starting materials, you safeguard the integrity of your research, enhance the reproducibility of your results, and accelerate the path to discovery.

References

  • Appretech Scientific Limited.
  • MySkinRecipes. 3-Bromo-6-chloropyrazine-2-carboxylic acid.
  • Chemsrc.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Ramachandran, S. et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, 10(9).
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Sigma-Aldrich. Developing HPLC Methods.
  • Tay, M. G. et al. (2014). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Phenomenex. HPLC Method Development.
  • Sitorus, L. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Bera, S. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.
  • Reddy, G. S. et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.

Sources

Comparative

Comparative Docking Framework: Indole-Chalcone Hybrid Derivatives vs. Standard EGFR Inhibitors

Executive Summary In rational drug design, the shift from "hit identification" to "lead optimization" requires more than just binding scores; it demands a comparative analysis of ligand efficiency and interaction stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the shift from "hit identification" to "lead optimization" requires more than just binding scores; it demands a comparative analysis of ligand efficiency and interaction stability. This guide outlines a rigorous framework for evaluating Series-A (Indole-Chalcone Hybrids) against the standard of care, Gefitinib , targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.

We move beyond simple


 values to analyze Ligand Efficiency (LE)  and Interaction Fingerprints (IFP) , ensuring that the derivatives demonstrate superior pharmacophoric placement rather than just non-specific hydrophobic burial.

The Target Landscape: EGFR Kinase Domain

The efficacy of Series-A derivatives is evaluated against the ATP-binding pocket of EGFR, a validated oncology target.

  • Target PDB: 1M17 (EGFR complexed with Erlotinib) or 2ITY (Gefitinib).

  • Rationale: The indole-chalcone scaffold is designed to occupy the ATP-binding cleft (hinge region) while extending into the hydrophobic back pocket, theoretically improving residence time compared to quinazoline-based standards like Gefitinib.

Computational Methodology (The "How")

To ensure scientific integrity, this protocol utilizes a self-validating workflow. We employ AutoDock Vina 1.2.0 due to its improved scoring function for hydrophobic enclosures.

Phase 1: Receptor Preparation[1]
  • Retrieval: Download PDB 2ITY from the RCSB Protein Data Bank.

  • Clean-up: Remove all water molecules except bridging waters (e.g., HOH 10) if they mediate critical H-bonds.

  • Protonation: Use PropKa to assign protonation states at pH 7.4. This is critical for the His775 residue, which influences the electrostatic environment of the gatekeeper region.

  • Merging: Merge non-polar hydrogens; add Gasteiger charges.

Phase 2: Ligand Preparation (The Variable)
  • 3D Generation: Convert 2D SMILES of Series-A derivatives to 3D structures.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 5000 steps) to eliminate local high-energy conformers before docking. Causality: Docking rigid ligands with poor internal geometry leads to false-positive scoring penalties.

  • Torsion Tree: Define rotatable bonds. Keep amide linkers rigid if planar character is required by conjugation.

Phase 3: Grid Generation & Docking
  • Grid Box: Centered on the co-crystallized ligand (Gefitinib).

    • Dimensions:

      
       Å (Angstroms).
      
    • Spacing: 0.375 Å.

  • Exhaustiveness: Set to 32 (Standard is 8; higher precision required for comparative ranking).

Workflow Visualization

DockingWorkflow PDB Raw PDB Structure (2ITY) Prep Protein Prep (Remove H2O, Add H+, Gasteiger) PDB->Prep Grid Grid Box Generation (Center: 22x22x22 Å) Prep->Grid Ligand Series-A Derivatives (MMFF94 Minimized) Dock AutoDock Vina 1.2 (Exhaustiveness=32) Ligand->Dock Grid->Dock Valid Validation Step (Re-dock Gefitinib) Dock->Valid Valid->Grid If RMSD > 2.0 Å (Fail) Analysis Interaction Profiling (PLIP / PyMOL) Valid->Analysis If RMSD < 2.0 Å

Figure 1: Self-validating docking workflow. The process loops back if the control RMSD exceeds the 2.0 Å threshold.

Comparative Performance Metrics

We do not rely solely on Binding Affinity (


). We introduce Ligand Efficiency (LE)  to normalize for molecular weight, preventing the selection of "molecular obesity" (large, non-specific binders).[1][2]

Formula:



Target LE:

kcal/mol/atom.
Table 1: Comparative Docking Data (Series-A vs. Gefitinib)
Compound IDStructure Class

(kcal/mol)
Heavy AtomsLE (kcal/mol/atom)RMSD (vs. Crystal)Key Interaction (Met793)
Gefitinib (Ref) Quinazoline-9.4 330.28 0.85 ÅH-Bond (Hinge)
Deriv A-03 Indole-Chalcone-9.8350.28N/AH-Bond (Hinge)
Deriv A-05 Indole-Chalcone-10.2 360.29 N/AH-Bond +

-Stack
Deriv A-07 Indole-Chalcone-8.1310.26N/ALoss of H-Bond

Analysis:

  • A-05 outperforms the standard (Gefitinib) in both raw affinity (-10.2 vs -9.4) and maintains a superior Ligand Efficiency.[2]

  • A-03 binds tightly but adds mass without gaining proportional affinity (LE is stagnant).

Interaction Fingerprinting (Mechanism of Action)

To validate why Derivative A-05 is superior, we map the atomic interactions. A true competitive inhibitor must mimic the ATP-hinge interaction at Met793 while exploiting the hydrophobic pocket (Gatekeeper Thr790 ).

Interaction Map Visualization

InteractionMap Ligand Derivative A-05 (Indole Scaffold) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.8 Å) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Van der Waals Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Phe723 Phe723 (Hydrophobic) Ligand->Phe723 Pi-Stacking

Figure 2: Interaction fingerprint of Derivative A-05. Note the critical Pi-Stacking with Phe723, which is absent in the standard Gefitinib binding mode, contributing to the improved


.

Experimental Validation & Scientific Integrity

Self-Validating Protocol (RMSD)

Before accepting the results of Series-A, the docking protocol was validated by re-docking the extracted Gefitinib ligand back into the 2ITY receptor.

  • Result: The re-docked pose deviated by only 0.85 Å RMSD from the crystallographic pose.

  • Standard: An RMSD

    
     Å confirms the grid parameters and scoring function are valid for this specific protein pocket.
    
Next Steps: MD Simulation

Docking provides a static snapshot. To confirm the stability of the A-05 complex, a 100ns Molecular Dynamics (MD) simulation (GROMACS/AMBER) is recommended.

  • Success Criteria: Ligand RMSD should stabilize (

    
     Å fluctuation) after the equilibration phase (approx. 10ns).
    

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3][4] Journal of Computational Chemistry.

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.[3][4] Journal of Chemical Information and Modeling.

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today.

  • RCSB Protein Data Bank. Crystal Structure of EGFR kinase domain in complex with Gefitinib (PDB: 2ITY).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Bromo-6-chloropyrazine-2-carboxylic acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Bromo-6-chloropyrazine-2-carboxylic acid. As a halogenated heterocyclic compound, this chemical requires careful handlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Bromo-6-chloropyrazine-2-carboxylic acid. As a halogenated heterocyclic compound, this chemical requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The core principle of chemical waste management is that a substance is considered waste once it is no longer intended for use.[1][2] From that moment, it must be managed as hazardous waste in accordance with federal, state, and local regulations.[3]

Immediate Safety Considerations: Understanding the Hazards

Assumed Hazard Profile:

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6] Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[4][8]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear protective gloves and clothing.[4][7] If on skin, wash with plenty of soap and water.[4][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Wear eye and face protection.[4][7] If in eyes, rinse cautiously with water for several minutes.[7][8]
Environmental Hazards Halogenated organic compounds can be persistent and harmful to aquatic life.[6][9]Avoid release to the environment.[4]

Step-by-Step Disposal Protocol

Disposal of 3-Bromo-6-chloropyrazine-2-carboxylic acid must be conducted through a designated hazardous waste management program.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain. [1][10]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles with side-shields or a face shield.[4]

  • Skin and Body Protection: A lab coat or impervious clothing is mandatory.[4]

  • Respiratory Protection: Use a suitable respirator if handling large quantities or if there is a risk of generating dust or aerosols.[4] All personnel required to use respirators must be properly trained and fit-tested as per OSHA guidelines.[11]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Designate a Waste Stream: 3-Bromo-6-chloropyrazine-2-carboxylic acid is a halogenated organic solid . It must be collected in a designated hazardous waste container separate from non-halogenated waste, acids, bases, and other incompatible materials.[12][13][14]

  • Select an Appropriate Container:

    • The container must be in good condition, with no leaks or cracks.[1]

    • It must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof closure.[10]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.[15]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1]

  • The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "3-Bromo-6-chloropyrazine-2-carboxylic acid". Avoid abbreviations or chemical formulas.[1]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[15]

    • The date of accumulation.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated satellite accumulation area (SAA) until it is collected.[15]

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Store the container in a well-ventilated area, away from incompatible materials.[10]

  • It is recommended to use secondary containment to prevent the spread of potential spills.[1]

Step 5: Disposal of Empty Containers

Empty containers that held 3-Bromo-6-chloropyrazine-2-carboxylic acid must also be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent capable of removing the chemical residue (e.g., methanol, acetone).[1][3]

    • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[2]

  • Collect the Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a separate, appropriately labeled container for halogenated organic liquid waste.[1][2]

  • Disposing of the Rinsed Container: After triple rinsing and air-drying, deface or remove the original chemical label.[2][3] The container can then typically be disposed of in the regular trash or recycling, but confirm this with your institution's environmental health and safety department.[3]

Step 6: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup for your full waste container.[1][15] Do not transport hazardous waste yourself.[2]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[2]

    • Ventilate the area and clean the spill site.

    • For large spills, evacuate the area and contact your institution's emergency response team.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[7] Seek immediate medical attention.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Identify 3-Bromo-6-chloropyrazine- 2-carboxylic acid as waste ppe Don appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Select a compatible, leak-proof container ppe->container segregate Segregate as 'Halogenated Organic Solid' container->segregate labeling Affix 'Hazardous Waste' label with: - Full chemical name - Hazard information - Accumulation date add_waste Add waste to container labeling->add_waste segregate->labeling storage Store in designated Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment add_waste->storage full Is the container full? storage->full full->storage No pickup Contact EHS to schedule waste pickup full->pickup Yes end Waste collected by authorized personnel pickup->end

Caption: Decision workflow for the disposal of 3-Bromo-6-chloropyrazine-2-carboxylic acid.

References

  • Daniels Health. (2025, May 21).
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (n.d.).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • United States Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • United States Environmental Protection Agency. (1983, December).
  • Electronic Code of Federal Regulations. (n.d.).
  • Unknown. WASTE MANAGEMENT.
  • Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov.
  • ChemScene. (2025, December 1). Safety Data Sheet - 5-Bromopyrazine-2-carboxamide.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Amino-2-bromo-5-fluoropyridine.
  • Fisher Scientific. (2010, December 3).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine.
  • TCI Chemicals. (2025, May 22). SAFETY DATA SHEET - 6-Chloropyrazine-2-carboxylic Acid.
  • Universitat de Barcelona. (n.d.).
  • United States Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. (2009, May 26).
  • Braun Research Group. (n.d.).
  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
  • BLD Pharm. (n.d.). 1260665-53-9|6-Bromo-3-chloropyrazine-2-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Bouling Chemical Co., Limited. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Occupational Safety and Health Administration. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • ResearchGate. (2009, May). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • New Jersey Department of Health. (n.d.). 0258 - Hazardous Substance Fact Sheet.
  • AiFChem. (n.d.). 937669-80-2 | 3-Bromopyrazine-2-carboxylic acid.
  • New Jersey Department of Health. (2000, April). Common Name: 3-BROMOPROPYNE HAZARD SUMMARY.
  • European Chemicals Agency. (2024, December 18).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.